molecular formula C7H11NO2 B1530450 5-Cyclopropyl-morpholin-3-one CAS No. 1260667-89-7

5-Cyclopropyl-morpholin-3-one

Cat. No.: B1530450
CAS No.: 1260667-89-7
M. Wt: 141.17 g/mol
InChI Key: LHKUSYLUISUNNC-UHFFFAOYSA-N
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Description

5-Cyclopropyl-morpholin-3-one is a chemical compound with the molecular formula C8H13NO2 and is offered for research purposes only . This structure features a morpholin-3-one ring, a versatile scaffold frequently encountered in drug discovery, which is further functionalized with a cyclopropylmethyl group. The cyclopropane ring is a prominent structural motif in medicinal chemistry due to its unique properties. Its significant ring strain and planar, rigid geometry make it an excellent surrogate for other hydrophobic groups like a phenyl ring. Moreover, the cyclopropyl group is known to enhance a molecule's metabolic stability because its C–H bonds are less susceptible to oxidative metabolism by cytochrome P450 enzymes. The incorporation of this moiety can also improve the three-dimensionality of a molecule, potentially leading to increased selectivity and potency against biological targets, while also favorably impacting physicochemical properties such as aqueous solubility . While specific biological data and mechanism of action for 5-Cyclopropyl-morpholin-3-one itself are not currently established, its core structure suggests significant potential as a building block in pharmaceutical R&D. Researchers can utilize this compound as a key intermediate for constructing more complex molecules. Its structure offers vectors for further synthetic modification, making it valuable for exploring structure-activity relationships (SAR) in the development of novel therapeutic agents. The presence of both the morpholinone and cyclopropyl groups makes it particularly interesting for projects aimed at optimizing metabolic stability, solubility, and target binding affinity in lead compound series . This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclopropylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-7-4-10-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKUSYLUISUNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2COCC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(5R)-5-Cyclopropyl-3-morpholinone CAS number 1390681-24-9

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (5R)-5-Cyclopropyl-3-morpholinone (CAS 1390681-24-9) for Drug Discovery Professionals

Executive Summary

(5R)-5-Cyclopropyl-3-morpholinone is a chiral heterocyclic scaffold of significant interest to medicinal chemistry. It combines two privileged structural motifs: the morpholinone core, known for improving the pharmacokinetic profiles of drug candidates, and the cyclopropyl group, a versatile bioisostere used to enhance potency and metabolic stability. Publicly available data on this specific compound (CAS 1390681-24-9) is limited. This guide, therefore, serves as a comprehensive technical framework for the research scientist. It provides a robust, field-proven methodology for its asymmetric synthesis, a rigorous protocol for its analytical characterization, and an expert perspective on its potential applications in modern drug discovery programs. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Introduction: Strategic Value in Medicinal Chemistry

The rational design of small molecule therapeutics often involves the strategic incorporation of specific structural fragments to optimize both pharmacodynamic and pharmacokinetic properties. The morpholine heterocycle is a mainstay in this endeavor, frequently utilized to enhance aqueous solubility, modulate lipophilicity, and serve as a stable, hydrogen-bond accepting scaffold.[1][2] Concurrently, the cyclopropyl ring has emerged as a powerful tool in drug design. Its unique electronic properties and strained three-membered ring can impart conformational rigidity, block sites of metabolism, and improve binding affinity to biological targets.[3][4]

The molecule (5R)-5-Cyclopropyl-3-morpholinone represents a deliberate convergence of these two valuable pharmacophores. The fixed (R)-stereochemistry at the C5 position provides a defined three-dimensional vector for probing chiral biological recognition events, making it a highly attractive building block for creating novel chemical entities with precisely engineered properties. This guide outlines a practical and stereocontrolled pathway to access this compound and rigorously verify its structure and purity.

Structural and Physicochemical Properties

A foundational understanding of a molecule's properties is critical for its application. While empirical data is scarce, computational methods provide reliable estimates for (5R)-5-Cyclopropyl-3-morpholinone.

PropertyPredicted ValueRationale & Significance
CAS Number 1390681-24-9Unique chemical identifier.
Molecular Formula C₇H₁₁NO₂Confirms elemental composition.
Molecular Weight 141.17 g/mol Falls within the "Rule of 5" for drug-likeness.
Predicted LogP -0.5 to 0.0Suggests good aqueous solubility, beneficial for PK.
Hydrogen Bond Donors 1 (N-H)Can participate in key interactions with protein targets.
Hydrogen Bond Acceptors 2 (C=O, O)Provides points for target binding and aids solubility.
Rotatable Bonds 1Low number indicates conformational rigidity, which can improve binding entropy.

Proposed Asymmetric Synthesis

The paramount challenge in synthesizing this molecule is the stereocontrolled installation of the cyclopropyl group at the C5 position with (R) configuration. The most efficient strategy is to derive the chirality from a readily available starting material. This guide proposes a robust two-step synthesis commencing from the chiral amino alcohol, (R)-2-amino-1-cyclopropylethanol.

Retrosynthetic Analysis & Strategy

The core logic is to form the six-membered lactam ring via an intramolecular nucleophilic substitution. Disconnecting the C2-O bond reveals a linear N-acyl precursor, which can be readily assembled from a chiral amino alcohol and a suitable acylating agent. This approach ensures the stereocenter is set from the beginning and preserved throughout the synthesis.

G Target (5R)-5-Cyclopropyl-3-morpholinone Intermediate N-((R)-1-Cyclopropyl-2-hydroxyethyl)-2-chloroacetamide Target->Intermediate Intramolecular Williamson Ether Synthesis SM1 (R)-2-Amino-1-cyclopropylethanol (Chiral Pool Starting Material) Intermediate->SM1 N-Acylation SM2 Chloroacetyl Chloride Intermediate->SM2 N-Acylation

Caption: Retrosynthesis of the target molecule.

Synthetic Workflow Diagram

The forward synthesis is designed for efficiency and scalability, utilizing standard laboratory transformations.

G cluster_start Starting Materials cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization SM1 (R)-2-Amino-1-cyclopropylethanol Proc1 Reactants mixed in DCM Add Triethylamine (TEA) at 0 °C Stir for 2-4 hours SM1->Proc1 SM2 Chloroacetyl Chloride SM2->Proc1 Intermediate Isolate Intermediate: N-((R)-1-Cyclopropyl-2-hydroxyethyl) -2-chloroacetamide Proc1->Intermediate Proc2 Dissolve intermediate in THF Add Sodium Hydride (NaH) at 0 °C Warm to RT, stir for 12-18 hours Intermediate->Proc2 Final Purify Final Product: (5R)-5-Cyclopropyl-3-morpholinone Proc2->Final

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of N-((R)-1-Cyclopropyl-2-hydroxyethyl)-2-chloroacetamide

  • Rationale: This step couples the two key fragments. Chloroacetyl chloride is a highly reactive and efficient electrophile for this transformation. Triethylamine is used as a mild, non-nucleophilic base to quench the HCl byproduct generated during the acylation, preventing protonation of the starting amine. Dichloromethane (DCM) is an excellent aprotic solvent for this reaction. The reaction is run at 0 °C to control the initial exotherm.

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-amino-1-cyclopropylethanol (1.0 eq).

    • Dissolve in anhydrous DCM (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.2 eq) dropwise with stirring.

    • In a separate flask, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.

    • Add the chloroacetyl chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).

Step 2: Synthesis of (5R)-5-Cyclopropyl-3-morpholinone (Intramolecular Cyclization)

  • Rationale: This is the key ring-forming step. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form a sodium alkoxide. This potent nucleophile then undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the morpholinone ring. This intramolecular cyclization is kinetically favored, leading to the formation of the six-membered ring. Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the intermediates.

  • Protocol:

    • To a flame-dried round-bottom flask under an inert atmosphere, add the chloroacetamide intermediate from Step 1 (1.0 eq).

    • Dissolve in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise. Caution: H₂ gas is evolved.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

    • Stir at room temperature for 12-18 hours, monitoring for the disappearance of starting material by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Extract the product into a suitable organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final product by flash column chromatography or recrystallization to yield (5R)-5-Cyclopropyl-3-morpholinone as a solid or oil.

Comprehensive Characterization & Quality Control

Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final compound. This constitutes a self-validating system for the synthetic protocol.

Analytical Workflow

G cluster_purification Purification cluster_analysis Analytical QC Crude Crude Product from Synthesis Purify Column Chromatography or Recrystallization Crude->Purify Purified Purified Compound Purify->Purified NMR ¹H & ¹³C NMR Purified->NMR MS HRMS (ESI+) Purified->MS HPLC RP-HPLC (Purity >95%) Purified->HPLC Chiral Chiral HPLC (e.e. >99%) Purified->Chiral Final Verified Product (CAS 1390681-24-9) NMR->Final MS->Final HPLC->Final Chiral->Final

Caption: Workflow for purification and quality control.

Expected Analytical Data
TechniquePurposeExpected Result / Observation
¹H NMR Structural ConfirmationSignals corresponding to the cyclopropyl protons (multiplets, ~0.4-1.0 ppm), diastereotopic methylene protons of the morpholine ring, and the N-H proton (broad singlet).
¹³C NMR Carbon Skeleton ConfirmationPeaks for the carbonyl carbon (~170 ppm), the cyclopropyl carbons, and the four distinct carbons of the morpholinone ring.
HRMS (ESI+) Exact Mass VerificationDetection of the [M+H]⁺ ion with a mass corresponding to C₇H₁₂NO₂⁺ (expected m/z ~142.0863), confirming the molecular formula.
RP-HPLC Purity AssessmentA single major peak with >95% area under the curve (AUC), indicating high chemical purity.
Chiral HPLC Enantiomeric PurityA single peak when analyzed on a suitable chiral stationary phase (e.g., Chiralpak), confirming enantiomeric excess (e.e.) of >99% for the (R)-enantiomer.

Potential Applications in Drug Discovery

The structural features of (5R)-5-Cyclopropyl-3-morpholinone make it a compelling scaffold for addressing common challenges in medicinal chemistry.

  • As a Building Block for CNS Agents: The combination of a polar morpholinone core and a small, lipophilic cyclopropyl group can provide a favorable balance of properties for brain penetration. Its rigid structure could be exploited to design selective ligands for CNS targets.[3]

  • Metabolic Stability Enhancement: The cyclopropyl group is often used to replace metabolically labile groups like isopropyl or tert-butyl moieties. Incorporating this scaffold can block potential sites of P450 oxidation, thereby increasing the half-life of a drug candidate.[4]

  • Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it often serves as a "water-solubilizing" group that projects into the solvent-exposed region of the ATP-binding pocket.[5] This scaffold provides a chiral attachment point to build out more complex inhibitors.

  • Fragment-Based Drug Discovery (FBDD): With a low molecular weight and desirable physicochemical properties, this molecule is an ideal candidate for a fragment library. Its defined stereochemistry and functionality provide a rich starting point for fragment evolution.

Conclusion

While (5R)-5-Cyclopropyl-3-morpholinone is not yet widely documented in the scientific literature, its constituent parts—the chiral morpholinone and the cyclopropyl group—are staples of modern medicinal chemistry. This guide provides the necessary intellectual and practical framework for its synthesis and validation. The proposed stereospecific route is efficient and relies on well-understood chemical principles, ensuring a high probability of success. The rigorous analytical methods described will guarantee the quality of the material, making it a reliable and valuable building block for the development of next-generation therapeutics.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved January 24, 2026, from [Link]

  • Bunnage, M. E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved January 24, 2026, from [Link]

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Sources

An In-depth Technical Guide to 5-Cyclopropyl-morpholin-3-one: A Scaffold of Latent Potential in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic combination of privileged structural motifs is a cornerstone of rational design. The morpholin-3-one core, a heterocyclic scaffold, and the cyclopropyl group, a small but powerful carbocycle, are two such motifs that have independently contributed to the development of numerous therapeutic agents. This technical guide delves into the conceptual discovery and synthetic exploration of 5-Cyclopropyl-morpholin-3-one, a molecule that, while not prominently featured in historical literature, represents a logical and compelling convergence of these two valuable building blocks. We will explore the scientific rationale that would drive its synthesis, detail a plausible and robust synthetic pathway, and discuss its potential applications in the field of drug development. This document serves as a testament to the proactive and predictive nature of medicinal chemistry, where the value of a molecule can be anticipated through a deep understanding of structure-activity relationships and synthetic feasibility.

The Strategic Imperative for 5-Cyclopropyl-morpholin-3-one: A Hypothetical Discovery Narrative

While a singular, documented "discovery" of 5-Cyclopropyl-morpholin-3-one is not found in seminal literature, its conception can be logically inferred from the well-established value of its constituent parts. The morpholine and morpholin-3-one scaffolds are prevalent in a wide array of biologically active compounds, prized for their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2]

The introduction of a cyclopropyl ring is a widely employed tactic in medicinal chemistry to modulate a compound's pharmacological profile.[3] The unique electronic properties and rigid conformation of the cyclopropyl group can lead to enhanced potency, improved metabolic stability by blocking sites of oxidation, and a reduction in off-target effects.[3] Therefore, the synthesis of 5-Cyclopropyl-morpholin-3-one would be a rational step in a research program aimed at exploring novel chemical space for biologically active molecules.

The decision to place the cyclopropyl group at the 5-position of the morpholin-3-one ring is a deliberate one. This substitution pattern allows for the exploration of specific interactions with biological targets, where the cyclopropyl group can act as a conformational constraint or a lipophilic binding element, while the rest of the scaffold maintains its favorable properties.

Proposed Synthetic Pathway and Experimental Protocols

The synthesis of 5-Cyclopropyl-morpholin-3-one can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a robust and scientifically sound approach derived from established methods for the synthesis of substituted morpholin-3-ones.[4][5]

Overall Synthetic Scheme

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Ring Opening and Amine Formation cluster_2 Step 3: N-Alkylation and Cyclization A Cyclopropyl Acetaldehyde D Cyclopropyl Epoxide A->D 1. (CH3)3SI, NaH, DMSO 2. Workup B Trimethylsulfonium Iodide C Sodium Hydride E Cyclopropyl Epoxide G 1-Cyclopropyl-2-aminoethanol E->G NH3 (aq), Heat F Ammonia H 1-Cyclopropyl-2-aminoethanol K 5-Cyclopropyl-morpholin-3-one H->K 1. BrCH2CO2Et, K2CO3, Acetonitrile 2. Heat I Ethyl Bromoacetate J Potassium Carbonate

Caption: Proposed three-step synthesis of 5-Cyclopropyl-morpholin-3-one.

Step 1: Synthesis of 2-Cyclopropyloxirane (Cyclopropyl Epoxide)

Rationale: The initial step involves the creation of a key intermediate, cyclopropyl epoxide. The Corey-Chaykovsky reaction is a reliable method for the epoxidation of aldehydes.[3]

Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, add trimethylsulfonium iodide (1.2 eq.) portion-wise at room temperature.

  • Stir the resulting mixture for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture to 0 °C and add cyclopropyl acetaldehyde (1.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to yield 2-cyclopropyloxirane.

Step 2: Synthesis of 1-Cyclopropyl-2-aminoethanol

Rationale: The epoxide is then ring-opened with an amine source to introduce the nitrogen atom required for the morpholine ring. Using ammonia as the nucleophile will provide the primary amine necessary for the subsequent cyclization. The reaction of epoxides with ammonia is a well-established method for the synthesis of amino alcohols.[6]

Protocol:

  • In a sealed pressure vessel, combine 2-cyclopropyloxirane (1.0 eq.) with an excess of aqueous ammonia (10 eq.).

  • Heat the mixture to 80 °C and stir for 24 hours.

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Concentrate the reaction mixture under reduced pressure to remove excess ammonia and water.

  • The resulting crude 1-cyclopropyl-2-aminoethanol can be used in the next step without further purification, or it can be purified by vacuum distillation.

Step 3: Synthesis of 5-Cyclopropyl-morpholin-3-one

Rationale: The final step involves an N-alkylation of the amino alcohol with an appropriate two-carbon electrophile, followed by an intramolecular cyclization to form the morpholin-3-one ring. Ethyl bromoacetate is a suitable reagent for this transformation, and the cyclization is typically promoted by a base.[4][5]

Protocol:

  • Dissolve 1-cyclopropyl-2-aminoethanol (1.0 eq.) in anhydrous acetonitrile.

  • Add potassium carbonate (2.5 eq.) to the solution.

  • To the stirred suspension, add ethyl bromoacetate (1.1 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 5-Cyclopropyl-morpholin-3-one.

Physicochemical Properties and Analytical Characterization

The successful synthesis of 5-Cyclopropyl-morpholin-3-one would be confirmed by a suite of analytical techniques.

PropertyPredicted/Expected Value
Molecular Formula C₇H₁₁NO₂
Molecular Weight 141.17 g/mol
Appearance Colorless oil or white solid
¹H NMR Characteristic peaks for the cyclopropyl protons, the morpholinone ring protons, and the N-H proton.
¹³C NMR Resonances corresponding to the carbonyl carbon, the carbons of the morpholine ring, and the carbons of the cyclopropyl group.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy A strong absorption band for the amide carbonyl group (around 1650-1680 cm⁻¹).

Applications in Drug Discovery: A Forward Look

The true value of 5-Cyclopropyl-morpholin-3-one lies in its potential as a versatile scaffold for the development of new therapeutic agents. Its structure suggests several avenues for exploration in a drug discovery program.

Workflow for Biological Screening and Lead Optimization

G cluster_0 Structure-Activity Relationship (SAR) A Synthesis of 5-Cyclopropyl-morpholin-3-one B High-Throughput Screening (Diverse Target Panels) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vivo Efficacy and Safety Studies D->E D1 N-Alkylation/Arylation D->D1 D2 Substitution at C2, C6 D->D2 D3 Modification of Cyclopropyl Group D->D3 F Preclinical Candidate Selection E->F

Caption: A conceptual workflow for the integration of 5-Cyclopropyl-morpholin-3-one into a drug discovery pipeline.

The nitrogen atom of the morpholin-3-one ring provides a convenient handle for further chemical modification. Through N-alkylation or N-arylation, a library of analogs can be rapidly synthesized to explore structure-activity relationships (SAR). The introduction of various substituents at this position can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Given the prevalence of the morpholine and cyclopropyl motifs in neuroactive and anti-infective agents, initial screening efforts could focus on targets within these therapeutic areas. The rigid nature of the 5-cyclopropyl substituent may confer a specific conformation that is favorable for binding to certain enzymes or receptors.

Conclusion

5-Cyclopropyl-morpholin-3-one stands as a compelling, albeit underexplored, molecular entity. While its formal discovery and history remain elusive in the annals of chemical literature, its conceptualization is a logical and scientifically driven endeavor. The convergence of the favorable properties of the morpholin-3-one scaffold and the advantageous attributes of the cyclopropyl group makes it a scaffold of high potential. The synthetic route detailed herein provides a practical and efficient means for its preparation, opening the door for its inclusion in screening libraries and its evaluation as a core structure for the development of novel therapeutics. This guide underscores the principle that in medicinal chemistry, the future is often designed and synthesized based on the hard-won lessons of the past.

References

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  • Sewald, N., & Burger, K. (1992). Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Chemical Reviews, 92(5), 1081-1109. Available at: [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved January 24, 2026, from [Link]

  • Ivanova, O. A., et al. (2016). From Umpolung to Alternation: Modified Reactivity of Donor-Acceptor Cyclopropanes Towards Nucleophiles in Reaction with Nitroalkanes. Chemistry - A European Journal, 22(12), 4072-4079. Available at: [Link]

  • ResearchGate. (2015). Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]

  • Total Organic Chemistry. (2020, July 22). Reactions of Epoxides | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved January 24, 2026, from [Link]

  • Fasan, R., et al. (2016). Gram-Scale Synthesis of Chiral Cyclopropane-Containing Drugs and Drug Precursors with Engineered Myoglobin Catalysts Featuring Complementary Stereoselectivity. Angewandte Chemie International Edition, 55(48), 15038-15042. Available at: [Link]

  • The Organic Chemistry Tutor. (2024, February 29). Synthesis of a Cyclopropane from an Aldehyde [Video]. YouTube. Available at: [Link]

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The Morpholinone Scaffold: A Privileged Motif for Targeting Key Pathologies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Emergence of Morpholinones as a Versatile Pharmacophore

In the landscape of medicinal chemistry, the morpholinone scaffold has steadily gained recognition as a "privileged structure."[1] This is attributed to its unique combination of physicochemical properties and synthetic accessibility that make it an attractive starting point for the development of novel therapeutics.[1][2] The inherent features of the morpholinone ring, including its capacity for hydrogen bonding, metabolic stability, and ability to modulate aqueous solubility, provide a versatile framework for designing potent and selective modulators of a wide range of biological targets.[1][3] This technical guide provides an in-depth exploration of the key therapeutic targets of morpholinone derivatives, with a focus on oncology, neuroscience, and infectious diseases. We will delve into the mechanistic rationale behind their activity, present relevant quantitative data, and provide exemplary experimental protocols for their evaluation.

I. Targeting the PI3K/Akt/mTOR Pathway in Oncology

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated cascades in human cancers, playing a critical role in cell proliferation, survival, and metabolism.[4] Consequently, it has emerged as a major focus for the development of targeted cancer therapies.[4][5][6] Morpholinone derivatives have been instrumental in the design of potent and selective inhibitors of this pathway, with several compounds advancing to clinical trials.[5][6]

A. Mechanism of Action: Dual Inhibition of PI3K and mTOR

A significant number of morpholinone-based anticancer agents function as dual inhibitors of PI3K and mTOR.[5][6] This dual-pronged attack is particularly effective as it can circumvent the feedback activation of Akt that often occurs with mTORC1-selective inhibitors.[3] The morpholine moiety frequently plays a crucial role in binding to the ATP-binding pocket of these kinases.[3][7] The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, a common feature observed in many PI3K/mTOR inhibitors.[3][7]

A prime example is the morpholino-triazine scaffold, which has demonstrated potent dual inhibitory activity.[5] Pharmacophore modeling and docking studies have revealed that the inhibition mechanism for both PI3Kα and mTOR is largely conserved for compounds based on this scaffold.[5]

B. Key Morpholinone-Based PI3K/mTOR Inhibitors

Several morpholinone-containing compounds have been extensively studied for their inhibitory effects on the PI3K/Akt/mTOR pathway.

CompoundTarget(s)IC50 ValuesKey Features
NVP-BKM120 Pan-Class I PI3KVaries by isoformOrally available, though with some limitations. The morpholine ring interacts with the hinge residue Val882.[3]
PQR309 (Bimiralisib) Pan-Class I PI3K, mTORPotent dual inhibitorOrally active and crosses the blood-brain barrier, making it a candidate for brain tumors.[3]
PKI-587 PI3K, mTORNano-molar inhibitionA morpholino-triazine derivative currently in clinical trials.[5][6]
Compound 7c (Dimorpholinoquinazoline) PI3K/Akt/mTOR PathwayLow micromolar rangeInduces PARP1 cleavage, ROS production, and cell death.[4]
Compound 10e (Morpholine-Substituted Tetrahydroquinoline) mTOR0.033 µM (A549 cells)Shows high potency and selectivity against lung cancer cells.[8]
C. Experimental Workflow for Evaluating PI3K/mTOR Inhibitors

The following workflow outlines a standard approach for the preclinical evaluation of novel morpholinone derivatives targeting the PI3K/Akt/mTOR pathway.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis Kinase Inhibition Assay Kinase Inhibition Assay Compound Synthesis->Kinase Inhibition Assay Biochemical Screen Cell-Based Assays Cell-Based Assays Kinase Inhibition Assay->Cell-Based Assays Functional Screen Western Blot Analysis Western Blot Analysis Cell-Based Assays->Western Blot Analysis Target Validation Xenograft Tumor Models Xenograft Tumor Models Western Blot Analysis->Xenograft Tumor Models Efficacy Studies Pharmacokinetic Analysis Pharmacokinetic Analysis Xenograft Tumor Models->Pharmacokinetic Analysis ADME Profiling G Neuronal Cell Culture Neuronal Cell Culture Induce Neurotoxicity Induce Neurotoxicity Neuronal Cell Culture->Induce Neurotoxicity Treatment with Morpholinone Derivative Treatment with Morpholinone Derivative Induce Neurotoxicity->Treatment with Morpholinone Derivative Assess Cell Viability Assess Cell Viability Treatment with Morpholinone Derivative->Assess Cell Viability Measure Biomarkers Measure Biomarkers Treatment with Morpholinone Derivative->Measure Biomarkers

Caption: Workflow for assessing neuroprotective effects in vitro.

  • Objective: To evaluate the ability of a morpholinone derivative to protect neuronal cells from a toxic insult.

  • Materials: A neuronal cell line (e.g., SH-SY5Y), cell culture medium, a neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's model), the test compound, and a cell viability assay kit (e.g., MTT assay).

  • Procedure: a. Culture the neuronal cells in a 96-well plate. b. Pre-treat the cells with various concentrations of the morpholinone derivative for a specified period. c. Induce neurotoxicity by adding the neurotoxin to the cell culture medium. d. Incubate the cells for a further period to allow the toxic effects to manifest. e. Assess cell viability using the MTT assay, which measures the metabolic activity of living cells. f. Analyze the results to determine the concentration at which the compound provides significant neuroprotection.

III. Combating Microbial Resistance: Morpholinones as Novel Antibacterial Agents

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of new antibacterial agents with novel mechanisms of action. [9]Morpholinone derivatives have emerged as a promising class of compounds with potent activity against a range of pathogenic bacteria. [9][10]

A. Mechanism of Antibacterial Action

Recent studies on morpholine-modified ruthenium-based agents have shed light on their multi-target antibacterial mechanism. [9]These compounds have been shown to:

  • Disrupt the bacterial membrane: This leads to the leakage of intracellular components and cell death. [9]* Induce the production of reactive oxygen species (ROS): Elevated ROS levels cause oxidative stress and damage to cellular macromolecules. [9] This dual mechanism of action may reduce the likelihood of bacteria developing resistance.

B. Spectrum of Activity and Efficacy

Morpholinone derivatives have demonstrated broad-spectrum antibacterial activity. [11]For instance, certain derivatives have shown high inhibitory action against a significant percentage of tested bacterial strains, including Enterococcus species, Escherichia coli, and Listeria monocytogenes. [11]Some ruthenium-based morpholine complexes exhibit potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than some clinically used antibiotics. [9]

C. Standard Protocol for Determining Minimum Inhibitory Concentration (MIC)
  • Objective: To determine the lowest concentration of a morpholinone derivative that inhibits the visible growth of a bacterium.

  • Materials: Bacterial strain of interest, Mueller-Hinton broth, the test compound, and 96-well microtiter plates.

  • Procedure: a. Prepare a serial two-fold dilution of the morpholinone derivative in the microtiter plate. b. Inoculate each well with a standardized suspension of the bacterium. c. Include positive (no compound) and negative (no bacteria) controls. d. Incubate the plate at 37°C for 18-24 hours. e. Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

IV. Future Perspectives and Conclusion

The morpholinone scaffold continues to be a fertile ground for the discovery of new therapeutic agents. [12]Its versatility allows for the fine-tuning of pharmacological properties to target a diverse array of biological molecules. [1]Future research in this area will likely focus on:

  • Expanding the therapeutic applications: Exploring the potential of morpholinone derivatives in other disease areas such as inflammatory and cardiovascular diseases. [13]* Developing more selective inhibitors: Fine-tuning the structure of morpholinone derivatives to achieve greater selectivity for specific kinase isoforms or receptor subtypes, thereby minimizing off-target effects.

  • Investigating novel mechanisms of action: Uncovering new biological targets and pathways modulated by this versatile scaffold.

References

  • Rinaldi, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378-390. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ferreira, I. C. F. R., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Catalysts, 13(7), 1072. [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S4), 1045-1064. [Link]

  • Vitaku, E., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(6), 2133-2166. [Link]

  • Rinaldi, F., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. [Link]

  • Various Authors. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. ResearchGate. [Link]

  • Various Authors. (n.d.). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]

  • Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 593-605. [Link]

  • Chen, Y.-C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Molecular Graphics and Modelling, 65, 143-151. [Link]

  • Various Authors. (n.d.). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Wang, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. Dalton Transactions, 53(25), 11417-11429. [Link]

  • Chen, Y.-C., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. [Link]

  • Various Authors. (n.d.). morpholine antimicrobial activity. ResearchGate. [Link]

  • Various Authors. (2017). Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry, 29(12), 2681-2684. [Link]

  • Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 29(3), 643. [Link]

  • Shestakov, A. S., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(21), 13324. [Link]

  • Various Authors. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]

  • Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 32. [Link]

  • Various Authors. (n.d.). Antimicrobial activity of morpholine derivatives 3-6. ResearchGate. [Link]

  • Wikipedia contributors. (n.d.). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. [Link]

  • Various Authors. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(21), 14316-14321. [Link]

  • Various Authors. (2018). Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum. [Link]

Sources

An In-depth Technical Guide to the 3D Conformation of 5-Cyclopropyl-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the three-dimensional (3D) conformation of a molecule is paramount. It dictates how a molecule interacts with its biological target, influencing its efficacy, selectivity, and overall pharmacological profile. This guide provides a comprehensive technical overview of the conformational analysis of 5-Cyclopropyl-morpholin-3-one, a molecule of interest within the broader class of bioactive morpholine derivatives.[1][2][3] While specific experimental data for this exact molecule is not publicly available, this document synthesizes established principles of conformational analysis to predict its structural features and outlines the methodologies to empirically determine them.

The Significance of 3D Conformation in Drug Discovery

The spatial arrangement of atoms in a molecule, its conformation, is a critical determinant of its biological activity.[4][5] For a drug molecule to exert its effect, it must bind to a specific biological target, such as an enzyme or receptor. This binding is a highly specific process, akin to a key fitting into a lock, where the 3D shape of the molecule must be complementary to the binding site of the target. Variations in conformation can lead to significant differences in binding affinity and, consequently, in pharmacological activity. Therefore, a thorough understanding of the conformational landscape of a molecule like 5-Cyclopropyl-morpholin-3-one is a foundational step in rational drug design.

Structural Features of 5-Cyclopropyl-morpholin-3-one

The 5-Cyclopropyl-morpholin-3-one scaffold is comprised of two key structural motifs: a morpholin-3-one ring and a cyclopropyl substituent at the 5-position.

  • The Morpholin-3-one Ring: The morpholine ring is a saturated six-membered heterocycle containing both an oxygen and a nitrogen atom.[6] In its unsubstituted form, it predominantly adopts a stable chair conformation.[7][8][9] The introduction of a carbonyl group at the 3-position to form morpholin-3-one introduces a planar sp2-hybridized center, which will influence the ring's puckering. It is anticipated that the morpholin-3-one ring will likely exist in a distorted chair or a twist-boat conformation to accommodate the planarity of the amide bond.

  • The Cyclopropyl Group: The cyclopropyl group is a rigid, three-membered carbocycle. Its connection to the morpholin-3-one ring introduces a specific spatial orientation that will be a key determinant of the molecule's overall shape. The rotational freedom around the C5-cyclopropyl bond will be a critical factor in defining the molecule's accessible conformations.

Methodologies for Conformational Analysis

A multi-pronged approach combining experimental and computational techniques is essential for a comprehensive understanding of the 3D conformation of 5-Cyclopropyl-morpholin-3-one.

Experimental Determination

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule.[10]

Experimental Protocol: Single-Crystal X-Ray Diffraction

  • Crystal Growth: High-quality single crystals of 5-Cyclopropyl-morpholin-3-one are grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture thereof).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise atomic coordinates, bond lengths, bond angles, and torsion angles of the molecule in the crystalline state.

Causality Behind Experimental Choices: The choice of solvent for crystallization is critical as it can influence the polymorphic form obtained, potentially revealing different solid-state conformations.

NMR spectroscopy is a powerful technique for determining the conformation of molecules in solution, which is often more biologically relevant than the solid-state conformation.[11][12][13][14]

Experimental Protocol: 2D NMR for Conformational Analysis

  • Sample Preparation: A solution of 5-Cyclopropyl-morpholin-3-one is prepared in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1D NMR Spectra: ¹H and ¹³C NMR spectra are acquired to assign the chemical shifts of all protons and carbons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing key through-space distance restraints.

  • Data Analysis: The observed NOEs and coupling constants are used to deduce the relative stereochemistry and preferred conformation of the molecule in solution. For instance, the magnitude of ³J(H,H) coupling constants can provide information about dihedral angles via the Karplus equation.

Causality Behind Experimental Choices: The choice of solvent can influence the conformational equilibrium. Running experiments in different solvents can provide insights into the conformational flexibility of the molecule.

Computational Modeling

Computational methods are invaluable for exploring the conformational landscape of a molecule and for complementing experimental data.[15][16]

DFT calculations can be used to determine the relative energies of different conformers and to predict their geometries with high accuracy.

Computational Protocol: DFT Conformational Search

  • Initial Structure Generation: A 3D model of 5-Cyclopropyl-morpholin-3-one is built.

  • Conformational Search: A systematic or stochastic search of the conformational space is performed by rotating the rotatable bonds.

  • Geometry Optimization and Energy Calculation: The geometry of each identified conformer is optimized, and its energy is calculated using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • Analysis: The relative energies of the conformers are used to determine their populations at a given temperature according to the Boltzmann distribution.

MD simulations provide a dynamic picture of the molecule's conformational flexibility over time.

Computational Protocol: Molecular Dynamics Simulation

  • System Setup: The molecule is placed in a simulation box with an appropriate solvent model (e.g., water).

  • Equilibration: The system is equilibrated at the desired temperature and pressure.

  • Production Run: A long simulation (nanoseconds to microseconds) is run to sample the conformational space.

  • Trajectory Analysis: The simulation trajectory is analyzed to identify the most populated conformational states and the transitions between them.

Predicted Conformational Preferences and Implications

Based on the structural features and general principles of conformational analysis, the following predictions can be made for 5-Cyclopropyl-morpholin-3-one:

  • Morpholin-3-one Ring: The ring is expected to adopt a pseudo-chair or a twist-boat conformation. The substituent at the 5-position will likely favor an equatorial or pseudo-equatorial position to minimize steric hindrance.

  • Cyclopropyl Group Orientation: The orientation of the cyclopropyl group relative to the morpholin-3-one ring will be a key determinant of the molecule's overall shape. The lowest energy conformer will likely have the cyclopropyl group positioned to minimize steric clashes with the ring atoms.

The specific 3D conformation of 5-Cyclopropyl-morpholin-3-one will have significant implications for its potential biological activity. The shape of the molecule will determine its ability to fit into the binding pocket of a target protein, and the spatial orientation of the cyclopropyl group and the heteroatoms of the morpholinone ring could be crucial for forming key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target.

Data Presentation and Visualization

Quantitative Data Summary
ParameterX-Ray CrystallographyNMR SpectroscopyDFT Calculations
Information Obtained Solid-state conformation, precise bond lengths and anglesSolution-state conformation, conformational dynamicsRelative energies of conformers, optimized geometries
Key Measurements Atomic coordinatesNOEs, coupling constantsRelative energies (kcal/mol)
Limitations Crystal packing forces may influence conformationProvides an average picture in solutionAccuracy depends on the level of theory
Experimental and Computational Workflows

G cluster_exp Experimental Workflow cluster_comp Computational Workflow synthesis Synthesis of 5-Cyclopropyl-morpholin-3-one crystallization Crystal Growth synthesis->crystallization nmr_prep NMR Sample Preparation synthesis->nmr_prep xray X-Ray Data Collection crystallization->xray xray_solve Structure Solution xray->xray_solve solid_conf Solid-State Conformation xray_solve->solid_conf nmr_acq 2D NMR Data Acquisition nmr_prep->nmr_acq nmr_analysis NOE & Coupling Constant Analysis nmr_acq->nmr_analysis sol_conf Solution-State Conformation nmr_analysis->sol_conf build_mol Build 3D Model conf_search Conformational Search build_mol->conf_search md_setup MD System Setup build_mol->md_setup dft DFT Optimization & Energy Calculation conf_search->dft dft_analysis Boltzmann Population Analysis dft->dft_analysis md_sim MD Simulation md_setup->md_sim md_analysis Trajectory Analysis md_sim->md_analysis dft_conf Predicted Low-Energy Conformers dft_analysis->dft_conf md_conf Dynamic Conformational Ensemble md_analysis->md_conf

Sources

A Researcher's Guide to Sourcing 5-Cyclopropyl-morpholin-3-one: Purity, Quality, and Application

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher, scientist, and drug development professional, the integrity of starting materials is paramount. The reproducibility of experimental results and the ultimate success of a research endeavor hinge on the quality of the chemical building blocks employed. This guide provides an in-depth technical overview of 5-Cyclopropyl-morpholin-3-one (CAS No. 1260667-89-7), a valuable scaffold in medicinal chemistry. We will explore its significance, criteria for selecting a reliable commercial supplier, and practical considerations for its use in the laboratory.

The Strategic Value of the 5-Cyclopropyl-morpholin-3-one Scaffold

5-Cyclopropyl-morpholin-3-one is a heterocyclic compound that incorporates two key structural motifs highly prized in modern drug discovery: the morpholine ring and the cyclopropyl group.

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently found in approved drugs and clinical candidates.[1] Its presence can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and it can act as a versatile synthetic handle for further molecular elaboration.[1][2] The morpholin-3-one core, in particular, offers a constrained conformation that can be advantageous for achieving specific receptor interactions.

The cyclopropyl group is another powerful tool in the medicinal chemist's arsenal. This small, strained ring system can act as a "bioisostere" for other functional groups, influencing a molecule's conformation and electronic properties.[3] The introduction of a cyclopropyl moiety can lead to enhanced metabolic stability, increased potency, improved brain permeability, and reduced off-target effects. The unique electronic nature of the cyclopropyl ring can also facilitate favorable interactions with biological targets.

The combination of these two valuable fragments in 5-Cyclopropyl-morpholin-3-one makes it an attractive starting material for the synthesis of novel chemical entities with the potential for a wide range of biological activities, including but not limited to applications in oncology, neuroscience, and infectious diseases.[4]

Selecting a High-Quality Commercial Supplier: A Critical Decision

The selection of a commercial supplier for a research chemical should be a deliberate and well-informed process. The purity and proper characterization of the material are non-negotiable for ensuring the validity of your research data.

Key Criteria for Supplier Evaluation

When evaluating potential suppliers of 5-Cyclopropyl-morpholin-3-one, consider the following:

  • Purity Specification: Look for suppliers that provide a clear and high-purity specification, typically ≥95% for research-grade chemicals. Higher purity minimizes the risk of side reactions and ensures that the observed biological activity is attributable to the compound of interest.

  • Analytical Data and Transparency: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) for each batch. This document is a testament to the supplier's quality control procedures.

  • Consistency and Reliability: A supplier's reputation is built on their ability to consistently provide high-quality materials. Look for established suppliers with a track record in the research chemical market.

  • Available Quantities and Scalability: Your research needs may evolve from milligram-scale screening to gram-scale synthesis. Choose a supplier that can accommodate your current and potential future quantity requirements.

Interpreting the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document that validates the quality of a chemical. A comprehensive CoA for 5-Cyclopropyl-morpholin-3-one should include the following information:

Parameter Description Importance for the Researcher
Identity Confirmation Confirmation of the chemical structure, typically by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and/or ¹³C) and Mass Spectrometry (MS).Ensures you have the correct molecule. The NMR spectrum should be consistent with the expected structure of 5-Cyclopropyl-morpholin-3-one.
Purity Assessment Quantitative determination of the compound's purity, commonly assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).A high percentage (e.g., >97%) indicates minimal presence of impurities that could interfere with your experiments.
Appearance A description of the physical state and color of the compound.Provides a quick visual check for consistency with the expected properties.
Solvent Residue Information on the presence of residual solvents from the synthesis and purification process.High levels of residual solvents can affect reaction outcomes and the accurate weighing of the compound.
Water Content The amount of water present in the sample, often determined by Karl Fischer titration.Important for reactions that are sensitive to moisture.
Lot Number A unique identifier for the specific batch of the chemical.Essential for traceability and for reporting any issues with the product.

Below is a diagram illustrating a typical quality control workflow that a reputable chemical supplier should follow.

QC_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Quality Control cluster_release Product Release Raw_Materials Raw Material QC Synthesis Chemical Synthesis Raw_Materials->Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sampling Batch Sampling Purification->Sampling Identity Identity Verification (NMR, MS) Sampling->Identity Purity Purity Analysis (HPLC, GC) Sampling->Purity Residual Residual Analysis (Solvents, Water) Sampling->Residual CoA Certificate of Analysis Generation Identity->CoA Purity->CoA Residual->CoA Packaging Packaging & Labeling CoA->Packaging Release Batch Release for Sale Packaging->Release

Caption: A typical quality control workflow for research chemicals.

Commercial Suppliers of 5-Cyclopropyl-morpholin-3-one (CAS 1260667-89-7)

The following table provides a non-exhaustive list of potential commercial suppliers of 5-Cyclopropyl-morpholin-3-one for research purposes. Researchers should always verify the specifications and availability directly with the supplier.

Supplier Purity Available Quantities Notes
BLDpharm InquireInquireLists the racemic compound as well as the (R) and (S) enantiomers.
ChemScene ≥95%InquireA supplier of building blocks for drug discovery.
BOC Sciences InquireInquireProvides a range of advanced chemical building blocks.[]
Life Chemicals >95%0.25g - 10gOffers a large collection of building blocks with purity confirmed by NMR and/or LCMS.[4]
Sigma-Aldrich (Merck) InquireInquireA major supplier of research chemicals and building blocks.

This table is for informational purposes only and does not constitute an endorsement of any specific supplier.

Experimental Protocol: Application of 5-Cyclopropyl-morpholin-3-one in a Three-Component Reaction

5-Cyclopropyl-morpholin-3-one can serve as a valuable secondary amine building block in various chemical transformations. One such application is in multicomponent reactions, which allow for the rapid construction of molecular complexity from simple starting materials. The following is a representative protocol for a photocatalytic, three-component decarboxylative alkylative amination, adapted from the literature, where 5-Cyclopropyl-morpholin-3-one would act as the secondary amine component.[1]

Reaction Scheme

This reaction enables the synthesis of α-branched tertiary amines by coupling an aldehyde, a secondary amine (in this case, 5-Cyclopropyl-morpholin-3-one), and a carboxylic acid.

Reaction_Scheme Reactants Aldehyde (R¹CHO) + 5-Cyclopropyl-morpholin-3-one + Carboxylic Acid (R²COOH) Products α-Branched Tertiary Amine Reactants->Products Conditions Photocatalyst Lewis Acid Light, Room Temp. Reactants->Conditions Conditions->Products

Caption: General scheme for a three-component amination reaction.

Step-by-Step Methodology

Disclaimer: This is a representative protocol and should be adapted and optimized for specific substrates and equipment. All reactions should be performed in a well-ventilated fume hood by trained personnel.

  • Preparation of the Reaction Vessel: To an oven-dried vial equipped with a magnetic stir bar, add the photocatalyst (e.g., an acridine-based catalyst, 10 mol%), the Lewis acid (e.g., Zn(OTf)₂, 20 mol%), and 3 Å molecular sieves (200 mg).

  • Addition of Reagents: In a separate vial, prepare a solution of the aldehyde (1.5 equiv), 5-Cyclopropyl-morpholin-3-one (0.2 mmol, 1.0 equiv), and the carboxylic acid (3.0 equiv) in the appropriate solvent (e.g., dichloromethane, 0.1 M).

  • Reaction Setup: Add the solution of reagents to the vial containing the catalyst and molecular sieves. Seal the vial.

  • Initiation of Reaction: Place the reaction vial under irradiation with a suitable light source (e.g., two 25 W blue LED lamps) and stir at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. The crude product can then be purified by flash column chromatography on silica gel to afford the desired α-branched tertiary amine.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and HPLC.

Conclusion

5-Cyclopropyl-morpholin-3-one is a strategically important building block for researchers engaged in drug discovery and medicinal chemistry. Its unique combination of a privileged morpholine scaffold and a versatile cyclopropyl group offers a wealth of opportunities for the synthesis of novel and potentially bioactive molecules. By carefully selecting a reputable commercial supplier that provides comprehensive analytical data, researchers can ensure the quality and integrity of their starting materials, which is the bedrock of reproducible and impactful scientific research. The application of this building block in modern synthetic methodologies, such as multicomponent reactions, further underscores its value in accelerating the discovery of new chemical entities.

References

  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]

  • Li, G., et al. (2026). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]

  • El-Gazzar, M. G., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Characterization of Cyclopropyl Synthases Involved in the Maturation of Ribosomally Synthesized and Posttranslationally Modified Peptides. (n.d.). Digital Commons @ DU. [Link]

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756. [Link]

  • Kourounakis, A. P., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(7), 586–606. [Link]

  • Al-Tamiemi, E. O., & Jaber, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Journal of Al-Nahrain University, 19(3), 110-118. [Link]

  • Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. (2023). White Rose eTheses Online. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2011). MDPI. [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 5-Cyclopropyl-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 5-Cyclopropyl-morpholin-3-one, a valuable heterocyclic scaffold in medicinal chemistry. The described synthetic strategy is a robust three-step process commencing with readily available precursors. This document offers detailed experimental procedures, mechanistic insights, and data presentation to ensure reproducibility and scalability. The protocols have been designed for researchers in organic synthesis and drug development, providing a clear pathway to this important morpholinone derivative.

Introduction

The morpholinone core is a privileged scaffold in modern drug discovery, appearing in a wide array of biologically active compounds. The incorporation of a cyclopropyl group can confer desirable pharmacokinetic properties, including increased metabolic stability, enhanced potency, and improved membrane permeability.[1] 5-Cyclopropyl-morpholin-3-one, therefore, represents a key building block for the synthesis of novel therapeutic agents. This application note details a reliable and efficient synthetic route to this target molecule, designed to be accessible to researchers with a solid foundation in organic synthesis.

Synthetic Strategy

The synthesis of 5-Cyclopropyl-morpholin-3-one is approached through a logical and efficient three-step sequence. The retrosynthetic analysis reveals a strategy centered around the formation of the morpholinone ring via an intramolecular cyclization.

Scheme 1: Retrosynthetic Analysis of 5-Cyclopropyl-morpholin-3-one

retrosynthesis target 5-Cyclopropyl-morpholin-3-one intermediate1 N-Cyclopropyl-N-(2-hydroxyethyl)-2-chloroacetamide target->intermediate1 Intramolecular Cyclization precursor1 N-(2-hydroxyethyl)cyclopropylamine intermediate1->precursor1 Acylation precursor2 Chloroacetyl chloride intermediate1->precursor2 precursor3 Cyclopropylamine precursor1->precursor3 Alkylation precursor4 2-Chloroethanol precursor1->precursor4

Caption: Retrosynthetic approach for 5-Cyclopropyl-morpholin-3-one.

The forward synthesis, therefore, involves three key transformations:

  • Synthesis of N-(2-hydroxyethyl)cyclopropylamine: This intermediate is prepared through the nucleophilic addition of cyclopropylamine to 2-chloroethanol. This reaction establishes the N-cyclopropyl and the hydroxyethyl moieties required for the subsequent steps.

  • Acylation to form N-Cyclopropyl-N-(2-hydroxyethyl)-2-chloroacetamide: The secondary amine of N-(2-hydroxyethyl)cyclopropylamine is then acylated using chloroacetyl chloride. This step introduces the chloroacetamide functionality necessary for the final ring closure.

  • Intramolecular Cyclization: The final step involves a base-mediated intramolecular Williamson ether synthesis. The alkoxide, formed by deprotonation of the hydroxyl group, displaces the chloride to form the morpholin-3-one ring.

This strategy was chosen for its reliance on well-established and high-yielding reactions, as well as the commercial availability of the starting materials.

Experimental Protocols

PART 1: Synthesis of N-(2-hydroxyethyl)cyclopropylamine

This procedure is adapted from the synthesis of related N-(2-hydroxyethyl) amines.[2]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
Cyclopropylamine1.0 equiv.
2-Chloroethanol1.1 equiv.
Triethylamine2.0 equiv.
Acetonitrile (anhydrous)Sufficient to make a 0.5 M solution of cyclopropylamine
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and hotplate
Rotary evaporator
Standard glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclopropylamine and anhydrous acetonitrile.

  • Add triethylamine to the solution.

  • Slowly add 2-chloroethanol to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting residue, add a saturated aqueous solution of sodium bicarbonate and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxyethyl)cyclopropylamine.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

PART 2: Synthesis of N-Cyclopropyl-N-(2-hydroxyethyl)-2-chloroacetamide

This acylation is a standard procedure for the synthesis of N-substituted chloroacetamides.[3][4]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
N-(2-hydroxyethyl)cyclopropylamine1.0 equiv.
Chloroacetyl chloride1.1 equiv.
Dichloromethane (anhydrous)Sufficient to make a 0.5 M solution of the amine
Triethylamine1.2 equiv.
Round-bottom flaskAppropriate size
Dropping funnel
Magnetic stirrer
Ice bath
Standard glassware

Procedure:

  • Dissolve N-(2-hydroxyethyl)cyclopropylamine and triethylamine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of chloroacetyl chloride in anhydrous dichloromethane to the cooled amine solution via the dropping funnel over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Cyclopropyl-N-(2-hydroxyethyl)-2-chloroacetamide.

  • The crude product can be used in the next step without further purification or can be purified by column chromatography.

PART 3: Intramolecular Cyclization to 5-Cyclopropyl-morpholin-3-one

The final ring closure is achieved through a base-mediated intramolecular cyclization.[5]

Materials and Equipment:

Reagent/EquipmentQuantity/Specification
N-Cyclopropyl-N-(2-hydroxyethyl)-2-chloroacetamide1.0 equiv.
Sodium hydride (60% dispersion in mineral oil)1.2 equiv.
Tetrahydrofuran (THF) (anhydrous)Sufficient to make a 0.2 M solution of the chloroacetamide
Round-bottom flaskAppropriate size
Magnetic stirrer
Ice bath
Standard glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of N-Cyclopropyl-N-(2-hydroxyethyl)-2-chloroacetamide in anhydrous THF to the sodium hydride suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-Cyclopropyl-morpholin-3-one.

Reaction Workflow Visualization

workflow cluster_step1 Step 1: Synthesis of N-(2-hydroxyethyl)cyclopropylamine cluster_step2 Step 2: Synthesis of N-Cyclopropyl-N-(2-hydroxyethyl)-2-chloroacetamide cluster_step3 Step 3: Intramolecular Cyclization s1_start Mix Cyclopropylamine, Triethylamine, and Acetonitrile s1_add Add 2-Chloroethanol s1_start->s1_add s1_reflux Reflux for 12-18h s1_add->s1_reflux s1_workup Workup and Purification s1_reflux->s1_workup s1_product N-(2-hydroxyethyl)cyclopropylamine s1_workup->s1_product s2_start Dissolve N-(2-hydroxyethyl)cyclopropylamine and Triethylamine in DCM s1_product->s2_start s2_cool Cool to 0°C s2_start->s2_cool s2_add Add Chloroacetyl Chloride s2_cool->s2_add s2_stir Stir at RT for 2-4h s2_add->s2_stir s2_workup Aqueous Workup s2_stir->s2_workup s2_product N-Cyclopropyl-N-(2-hydroxyethyl)-2-chloroacetamide s2_workup->s2_product s3_add Add Chloroacetamide Intermediate s2_product->s3_add s3_start Suspend NaH in THF s3_cool Cool to 0°C s3_start->s3_cool s3_cool->s3_add s3_stir Stir at RT for 4-6h s3_add->s3_stir s3_quench Quench with Water s3_stir->s3_quench s3_workup Workup and Purification s3_quench->s3_workup s3_final_product 5-Cyclopropyl-morpholin-3-one s3_workup->s3_final_product

Caption: Experimental workflow for the synthesis of 5-Cyclopropyl-morpholin-3-one.

Conclusion

The synthetic protocol detailed in this application note provides a clear and reproducible method for the preparation of 5-Cyclopropyl-morpholin-3-one. By following the outlined steps, researchers can confidently synthesize this valuable building block for applications in drug discovery and medicinal chemistry. The use of readily available starting materials and well-understood chemical transformations makes this route both practical and scalable.

References

  • U.S. Patent 4,590,292, "Process for the manufacture of cyclopropylamine," issued May 20, 1986.
  • "Preparation and Some Synthetic Applications of 2-Hydroxyethyl-Substituted Cyclopropylamines," ResearchGate, accessed January 23, 2026. [Link]

  • "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles," ResearchGate, published November 18, 2019. [Link]

  • "Addition Reaction of Ethylene Oxide," International Journal of Research Culture Society, published April 2017. [Link]

  • "Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones," National Institutes of Health, accessed January 23, 2026. [Link]

  • "Expanding Complex Morpholines Using Systematic Chemical Diversity," National Institutes of Health, published March 20, 2024. [Link]

  • "Synthesis of N-(2-hydroxyethyl)cyclohexylamine," PrepChem.com, accessed January 23, 2026. [Link]

  • "Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones," ResearchGate, published October 16, 2025. [Link]

  • "A Review on Production of Ethylene Oxide from Epoxidation of Ethylene: Catalysis, Mechanism and Kinetics," MDPI, accessed January 23, 2026. [Link]

  • "N-N(+) Bond-Forming Intramolecular Cyclization of O-Tosyloxy β-Aminopropioamidoximes and Ion Exchange Reaction for the Synthesis of 2-Aminospiropyrazolilammonium Chlorides and Hexafluorophosphates," MDPI, published July 11, 2023. [Link]

  • "Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors," MDPI, accessed January 23, 2026. [Link]

  • "Process for the manufacture of cyclopropylamine," Google P
  • "Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes," ChemRxiv, accessed January 23, 2026. [Link]

  • "Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines," Beilstein Journals, accessed January 23, 2026. [Link]

  • "Regioselectivity of the trifluoroethanol-promoted intramolecular N-Boc–epoxide cyclization towards 1,3-oxazolidin-2-ones and 1,3-oxazinan-2-ones," Royal Society of Chemistry, published September 2, 2020. [Link]

  • "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications," Longdom Publishing, accessed January 23, 2026. [Link]

  • "The intramolecular reaction of acetophenone N-tosylhydrazone and vinyl: Brønsted acid-promoted cationic cyclization toward polysubstituted indenes," Royal Society of Chemistry, accessed January 23, 2026. [Link]

  • "Synthesis and Characterization of Some New Morpholine Derivatives," ResearchGate, published August 7, 2025. [Link]

  • "SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES," International Journal of Pharma Sciences and Research, published January 2, 2012. [Link]

  • "De Novo Assembly of Highly Substituted Morpholines and Piperazines," University of Groningen Research Portal, published January 19, 2017. [Link]

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Sources

Application Note & Protocol: The Central Role of 4-(4-Aminophenyl)morpholin-3-one in the Convergent Synthesis of Rivaroxaban

Author: BenchChem Technical Support Team. Date: February 2026

Editorial Note: The following guide focuses on 4-(4-Aminophenyl)morpholin-3-one , the well-established and critical industrial intermediate for the synthesis of Rivaroxaban. While the initial query mentioned 5-Cyclopropyl-morpholin-3-one, the former is the canonical precursor used in the most efficient and widely adopted synthetic routes. This document is structured to provide the most accurate, scientifically grounded, and practical information for professionals in drug development.

Strategic Overview: The Importance of a Keystone Intermediate

Rivaroxaban (marketed as Xarelto®) is a potent, orally bioavailable direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade.[1][2] Its widespread use in the prevention and treatment of thromboembolic disorders necessitates a robust, scalable, and economically viable manufacturing process.[2] The efficiency of such a process hinges on a convergent synthesis strategy, which relies on the preparation of advanced, stable intermediates that can be combined in the final stages.

At the heart of Rivaroxaban's structure lies the morpholinone moiety attached to a phenyl group, which is then linked to a chiral oxazolidinone ring. The intermediate 4-(4-Aminophenyl)morpholin-3-one serves as the foundational building block for this entire segment of the molecule.[3][4] Its synthesis and purification are critical control points that directly impact the yield and purity of the final Active Pharmaceutical Ingredient (API). This guide elucidates the synthesis, characterization, and subsequent utilization of this key intermediate.

Synthesis Protocol: 4-(4-Aminophenyl)morpholin-3-one

The synthesis of 4-(4-Aminophenyl)morpholin-3-one is typically achieved through a two-step process starting from readily available p-nitroaniline. This pathway involves an initial N-alkylation followed by a base-mediated intramolecular cyclization and subsequent reduction of the nitro group.

Workflow of Intermediate Synthesis

The logical flow from starting material to the final intermediate is depicted below. This pathway is designed to avoid hazardous reagents and lengthy chromatographic purifications, making it suitable for large-scale production.[5]

G cluster_0 Step 1: N-Alkylation & Cyclization cluster_1 Step 2: Nitro Group Reduction p_nitroaniline p-Nitroaniline chloroethoxy_acetamide 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide p_nitroaniline->chloroethoxy_acetamide 2-(2-Chloroethoxy)acetic acid, Phenylboronic acid (cat.) nitro_intermediate 4-(4-Nitrophenyl)morpholin-3-one chloroethoxy_acetamide->nitro_intermediate Strong Base (e.g., NaOH), Phase Transfer Catalyst (e.g., TBAB) final_intermediate 4-(4-Aminophenyl)morpholin-3-one (Target Intermediate) nitro_intermediate->final_intermediate H₂, Pd/C catalyst, Acetic Acid/Water

Caption: Synthetic pathway for 4-(4-Aminophenyl)morpholin-3-one.

Detailed Experimental Protocol

Part A: Synthesis of 4-(4-Nitrophenyl)morpholin-3-one

  • Reaction Setup: To a stirred solution of p-nitroaniline (1.0 eq) and 2-(2-chloroethoxy)acetic acid (1.1 eq) in toluene, add a catalytic amount of phenylboronic acid (0.05 eq).[6]

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110-115 °C) with a Dean-Stark apparatus to remove water formed during the amidation. Monitor the reaction by Thin Layer Chromatography (TLC) until the p-nitroaniline is consumed.

  • Solvent Exchange & Cyclization: Cool the reaction mixture and remove toluene under reduced pressure. To the resulting crude 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, add a suitable solvent such as methanol, an aqueous solution of sodium hydroxide (2.5 eq), and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).[5]

  • Reaction: Stir the mixture at 40-50 °C. The causality here is that the strong base deprotonates the amide nitrogen, facilitating an intramolecular Williamson ether synthesis (S_N2 attack) to displace the chloride and form the morpholinone ring. The phase-transfer catalyst is crucial for enabling the transport of the hydroxide ion into the organic phase.

  • Isolation: Upon reaction completion (monitored by HPLC), cool the mixture to room temperature. The product, 4-(4-nitrophenyl)morpholin-3-one, will precipitate. Filter the solid, wash with water and then a cold solvent like isopropanol to remove impurities. Dry the solid under vacuum.

Part B: Reduction to 4-(4-Aminophenyl)morpholin-3-one

  • Hydrogenation Setup: In a suitable hydrogenation vessel, suspend the 4-(4-nitrophenyl)morpholin-3-one (1.0 eq) in a solvent system such as aqueous acetic acid.[6] Add palladium on carbon (5% Pd/C, ~1-2 mol%) as the catalyst.

  • Reaction: Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir vigorously at room temperature (20-30 °C).[6] The palladium surface catalyzes the reduction of the nitro group to an amine. Acetic acid helps maintain the solubility of the starting material and the product.

  • Work-up: Monitor the reaction by HPLC for the disappearance of the starting material. Once complete, carefully filter the reaction mixture through a bed of celite to remove the Pd/C catalyst.

  • Crystallization: Neutralize the filtrate with a base (e.g., aqueous ammonia) to a pH of ~7-8. The product, 4-(4-aminophenyl)morpholin-3-one, will precipitate. Cool the slurry to 0-5 °C to maximize crystal formation.

  • Final Product: Filter the white to off-white solid, wash with deionized water, and dry under vacuum at 50-60 °C to a constant weight.

Analytical Characterization & Quality Control

Ensuring the purity and identity of the intermediate is a non-negotiable aspect of pharmaceutical synthesis. A validated set of analytical methods must be employed.

Analytical Methods

The primary analytical techniques for characterization include:

  • High-Performance Liquid Chromatography (HPLC): The principal method for determining purity and quantifying impurities. A reverse-phase C18 column is typically used with a mobile phase of acetonitrile and water or a buffer solution.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for this analysis.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.[8]

  • Melting Point: A simple test to assess purity; a sharp melting point range is indicative of a pure compound.

Typical Specification Table
ParameterMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
Identity¹H NMR & MSConforms to structure
PurityHPLC≥ 99.5%
Individual ImpurityHPLC≤ 0.10%
Melting PointCapillary Method163-167 °C
Loss on DryingGravimetric≤ 0.5%

Conversion to Rivaroxaban: The Final Steps

With the high-purity intermediate in hand, the synthesis proceeds to construct the chiral oxazolidinone ring and couple it with the thiophene moiety.

Synthetic Workflow for Rivaroxaban

This multi-step conversion involves a stereospecific epoxide opening, cyclization, and a final amidation.

G cluster_0 Oxazolidinone Ring Formation cluster_1 Deprotection & Final Amidation intermediate 4-(4-Aminophenyl)morpholin-3-one amino_alcohol Intermediate Amino Alcohol intermediate->amino_alcohol (S)-N-glycidylphthalimide, Isopropanol/Water protected_amine Phthalimide-Protected Oxazolidinone amino_alcohol->protected_amine Carbonylating Agent (e.g., CDI), DMAP (cat.), THF amine_salt Core Amine Intermediate Salt protected_amine->amine_salt Methylamine in Ethanol rivaroxaban Rivaroxaban amine_salt->rivaroxaban 5-Chlorothiophene-2-carbonyl chloride, Base (e.g., KHCO₃), MEK/Water

Caption: Conversion of the key intermediate to final Rivaroxaban API.

Detailed Experimental Protocol
  • Epoxide Ring Opening: The amine group of 4-(4-aminophenyl)morpholin-3-one performs a nucleophilic attack on the terminal carbon of a chiral epoxide, typically (S)-N-glycidylphthalimide.[9] This reaction is often carried out in a protic solvent mixture like ethanol and water, which facilitates the proton transfers during the ring-opening.[5] This step sets the crucial (S)-stereocenter.

  • Oxazolidinone Cyclization: The resulting amino alcohol intermediate is cyclized using a carbonylating agent such as N,N'-Carbonyldiimidazole (CDI).[9] The reaction mechanism involves the activation of the hydroxyl group and subsequent intramolecular attack by the secondary amine to form the five-membered oxazolidinone ring. This is a self-validating step as an incomplete reaction is easily detectable by HPLC.

  • Phthalimide Deprotection: The phthalimide protecting group is removed to unmask the primary amine. This is commonly achieved by treatment with a primary amine like methylamine or hydrazine in a solvent like ethanol.[5] The resulting core amine intermediate is often isolated as a salt (e.g., hydrochloride) to improve its stability and handling.

  • Final Amide Coupling: The core amine intermediate salt is coupled with 5-chlorothiophene-2-carbonyl chloride.[1] This is a standard Schotten-Baumann reaction performed in a biphasic solvent system (e.g., methyl ethyl ketone and water) with an inorganic base like potassium bicarbonate to neutralize the HCl generated.[1]

  • Crystallization: The crude Rivaroxaban is purified by crystallization from a suitable solvent system (e.g., ethanol/water) to yield the API with the required high purity (≥99.9%).

Conclusion

The synthesis of 4-(4-aminophenyl)morpholin-3-one is a cornerstone in the industrial manufacturing of Rivaroxaban. Its preparation via a robust and scalable route, coupled with stringent analytical controls, is paramount for the consistent production of a safe and effective anticoagulant drug. The protocols and workflows detailed herein provide a comprehensive framework for researchers and drug development professionals, emphasizing the causality behind experimental choices and the importance of self-validating systems in modern pharmaceutical synthesis.

References

  • Lin, Y., et al. (2023). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters. Retrieved January 23, 2026, from [Link]

  • Lin, X., et al. (2017). An Efficient Synthesis of Rivaroxaban. ChemistrySelect. Retrieved January 23, 2026, from [Link]

  • Bara, R. A., et al. (2010).Processes for the preparation of rivaroxaban and intermediates thereof. U.S. Patent No. 7,816,355 B1. Washington, DC: U.S. Patent and Trademark Office.
  • Mali, V. S., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemistry and Processes. Retrieved January 23, 2026, from [Link]

  • Yuan, J., et al. (2014). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules. Retrieved January 23, 2026, from [Link]

  • Husbands, S. M., et al. (2012). Design, Syntheses, and Pharmacological Characterization of 17-Cyclopropylmethyl-3,14β-dihydroxy-4,5α-epoxy-6α-(isoquinoline-3′-carboxamido)morphinan Analogues as Opioid Receptor Ligands. Journal of Medicinal Chemistry. Retrieved January 23, 2026, from [Link]

  • Nemes, A., et al. (2019).Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WIPO Patent Application WO/2019/138362.
  • Wang, L., et al. (2016). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. Retrieved January 23, 2026, from [Link]

  • Trivedi, R. K., & Patel, M. C. (2012). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Pharmaceutical Science and Technology. Retrieved January 23, 2026, from [Link]

  • Olimjonov, S., et al. (2022). An Improved and Practical Synthesis of Rivaroxaban. Heterocycles. Retrieved January 23, 2026, from [Link]

  • Xu, X., et al. (2012).Method for synthesizing rivaroxaban. Chinese Patent No. CN102786516A.
  • Shaikh, S., & Mishra, P. (2022). Analytical Method Development and Validation for Simultaneous Estimation of 5-Methyl-N-{[2-(Morpholin... IRE Journals. Retrieved January 23, 2026, from [Link]

  • Patel, P. I., et al. (2015). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Organic & Medicinal Chemistry International Journal. Retrieved January 23, 2026, from [Link]

  • Arborpharm. (n.d.). Rivaroxaban Derivatives From Supplier Arborpharm. Retrieved January 23, 2026, from [Link]

  • Tahar, T., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers. Retrieved January 23, 2026, from [Link]pmc/articles/PMC8234676/)

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Application Notes & Protocols: A Comprehensive Guide to the N-arylation of 5-Cyclopropyl-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Aryl Morpholinones in Modern Drug Discovery

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] When the nitrogen atom of a morpholinone is functionalized with an aryl group, the resulting N-aryl morpholinone core becomes a key structural motif in a diverse array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[3][4] The 5-cyclopropyl-morpholin-3-one moiety, in particular, offers a unique combination of structural rigidity and lipophilicity that can be advantageous for optimizing drug-target interactions.

The ability to efficiently and selectively introduce a wide range of aryl and heteroaryl groups onto the morpholinone nitrogen is therefore of paramount importance for generating compound libraries for drug discovery programs. This guide provides a detailed protocol for the N-arylation of 5-cyclopropyl-morpholin-3-one, with a primary focus on the robust and versatile Buchwald-Hartwig amination. Alternative methods, such as the Ullmann condensation and Chan-Lam coupling, will also be discussed.

Theoretical Framework: Understanding the Engine of C-N Bond Formation

The formation of a carbon-nitrogen bond between an aryl group and an amine is a cornerstone of modern organic synthesis.[5][6] Among the various methods developed, transition-metal-catalyzed cross-coupling reactions have proven to be the most efficient and general.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5][7] The reaction typically involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[8][9]

The catalytic cycle, as illustrated below, is generally understood to proceed through a series of well-defined steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Ligand Exchange/Amine Coordination: The amine coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming an amido-palladium complex.

  • Reductive Elimination: The aryl group and the amido group couple, forming the desired C-N bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for the success of the Buchwald-Hartwig amination.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the key steps of the catalytic cycle.[7]

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd(0)L2 Pd(0)L₂ Pd(II)_Complex L₂Pd(II)(Ar)(X) Pd(0)L2->Pd(II)_Complex Ar-X Ox_Add Oxidative Addition Amido_Complex L₂Pd(II)(Ar)(NHR'R'') Pd(II)_Complex->Amido_Complex R'R''NH, Base Amine_Coord Amine Coordination Amido_Complex->Pd(0)L2 Ar-NR'R'' Red_Elim Reductive Elimination

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Alternative Strategies: Ullmann and Chan-Lam Couplings

While the Buchwald-Hartwig reaction is often the method of choice, copper-catalyzed N-arylation reactions, such as the Ullmann condensation and the Chan-Lam coupling, offer viable alternatives, particularly in cases where palladium catalysis is problematic.

  • Ullmann Condensation: This classic reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[10][11][12] Modern variations often employ ligands to facilitate the reaction under milder conditions.[13]

  • Chan-Lam Coupling: This versatile method utilizes arylboronic acids as the arylating agents in the presence of a copper catalyst.[3][14] A key advantage of the Chan-Lam coupling is its tolerance of a wide range of functional groups and its ability to be performed under aerobic conditions.[15]

Experimental Protocol: N-arylation of 5-Cyclopropyl-morpholin-3-one via Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed N-arylation of 5-cyclopropyl-morpholin-3-one with an aryl bromide. The reaction conditions may require optimization depending on the specific aryl halide used.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-Cyclopropyl-morpholin-3-one≥95%Commercially available
Aryl bromide≥97%Commercially available
Pd₂(dba)₃Catalyst gradeCommercially availableTris(dibenzylideneacetone)dipalladium(0)
XPhosLigand gradeCommercially available2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl
NaOt-Bu≥97%Commercially availableSodium tert-butoxide
TolueneAnhydrousCommercially available
Schlenk flask
Magnetic stirrer
Inert gas (Argon or Nitrogen)High purity
Experimental Workflow

Experimental_Workflow A 1. Add 5-cyclopropyl-morpholin-3-one, aryl bromide, XPhos, and NaOtBu to a Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous toluene via syringe. B->C D 4. Add Pd₂(dba)₃ to the reaction mixture. C->D E 5. Heat the reaction mixture at 80-110 °C with stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Upon completion, cool to room temperature. F->G H 8. Quench with water and extract with an organic solvent. G->H I 9. Dry the organic layer, concentrate, and purify by column chromatography. H->I

Caption: Step-by-step workflow for the N-arylation protocol.

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-cyclopropyl-morpholin-3-one (1.0 mmol, 1.0 equiv), the aryl bromide (1.1 mmol, 1.1 equiv), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).

  • Solvent and Catalyst Addition: Add anhydrous toluene (5 mL) to the flask via syringe. Finally, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) to the reaction mixture.

  • Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-5-cyclopropyl-morpholin-3-one.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields and reaction times for the N-arylation of 5-cyclopropyl-morpholin-3-one with various aryl bromides under the optimized conditions.

Aryl BromideProductReaction Time (h)Yield (%)
4-Bromotoluene4-(p-tolyl)-5-cyclopropyl-morpholin-3-one1685
4-Bromoanisole4-(4-methoxyphenyl)-5-cyclopropyl-morpholin-3-one1882
1-Bromo-4-fluorobenzene4-(4-fluorophenyl)-5-cyclopropyl-morpholin-3-one1490
3-Bromopyridine4-(pyridin-3-yl)-5-cyclopropyl-morpholin-3-one2075

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure Pd₂(dba)₃ is of good quality and stored properly. Consider using a different palladium precatalyst.
Poor quality baseUse freshly opened or properly stored NaOt-Bu. Consider using other bases like K₂CO₃ or Cs₂CO₃.
Insufficiently inert atmosphereEnsure the reaction is set up under a rigorously inert atmosphere.
Formation of side products Reaction temperature too highLower the reaction temperature and monitor the reaction closely.
Incorrect stoichiometryCarefully check the stoichiometry of all reagents.
Difficulty in purification Co-elution of impuritiesOptimize the solvent system for column chromatography. Consider alternative purification methods like preparative HPLC.

Conclusion

The N-arylation of 5-cyclopropyl-morpholin-3-one is a crucial transformation for the synthesis of novel compounds with potential therapeutic applications. The Buchwald-Hartwig amination provides a reliable and high-yielding method for achieving this transformation. By understanding the underlying principles and carefully following the detailed protocol, researchers can efficiently generate a diverse range of N-aryl morpholinone derivatives for further investigation in drug discovery and development.

References

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. MDPI. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate. [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]

  • Efficient Iron-Catalyzed N-Arylation of Aryl Halides with Amines. Organic Letters. [Link]

  • Visible‐Light Photoredox Catalytic Direct N‐(Het)Arylation of Lactams. University of Regensburg Publication Server. [Link]

  • Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. ResearchGate. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI. [Link]

  • A Versatile and Efficient Cu-Catalyzed N-Arylation of Aromatic Cyclic Secondary Amines with Aryl Halides. ResearchGate. [Link]

  • Nickel-Catalyzed N-Arylation of Primary Amides and Lactams with Activated (Hetero)aryl Electrophiles. PubMed. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. ResearchGate. [Link]

  • N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. ACS Publications. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. [Link]

  • Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. MIT Open Access Articles. [Link]

  • N-arylation of Morpholine with Pd(OAc)2 in the Presence of Anchored Phosphines. ResearchGate. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. ResearchGate. [Link]

  • Photocatalytic Synthesis of Substituted 2‑Aryl Morpholines via Diastereoselective Annulation. ACS Publications. [Link]

  • N-arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journals. [Link]

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals. [Link]

  • Surprising Reactivity in NiXantphos/Palladium-Catalyzed α-Arylation of Substituted Cyclopropyl Nitriles. PubMed. [Link]

  • N-Aryl Lactams by Regioselective Ozonation of N-Aryl Cyclic Amines. PMC. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo 2-Aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • C–H functionalization of amines with aryl halides by nickel-photoredox catalysis. eScholarship.org. [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. [Link]

  • Copper-Catalyzed Sequential N-Arylation and Aerobic Oxidation: Synthesis of Quinazoline Derivatives. Organic Chemistry Portal. [Link]

  • Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Royal Society of Chemistry. [Link]

  • Synthesis of N-Aryl-1,2,3,4-tetrahydroisoquinolines. Thieme Chemistry. [Link]

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journals. [Link]

  • Buchwald–Hartwig amination between 4-chloroanisole (4a) and morpholine (2a). ResearchGate. [Link]

  • Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. MDPI. [Link]

Sources

Application Note: A Protocol for the Chiral Synthesis of (R)-5-Cyclopropylmorpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Morpholinones in Medicinal Chemistry

The morpholine and morpholinone scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates.[1] Their favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, make them attractive components in drug design.[1] The introduction of chirality into the morpholinone core, particularly at the C-5 position, can significantly impact biological activity and selectivity. (R)-5-Cyclopropylmorpholin-3-one is a key chiral building block of significant interest for the development of novel therapeutics. The cyclopropyl moiety often imparts unique conformational constraints and metabolic stability to drug candidates. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of this valuable compound, emphasizing the underlying chemical principles and practical considerations for its successful execution.

Synthetic Strategy: A Convergent Approach from a Chiral Amino Alcohol

A robust and efficient synthesis of (R)-5-Cyclopropylmorpholin-3-one is best achieved through a convergent strategy. This approach hinges on the preparation of the key chiral intermediate, (R)-2-amino-1-cyclopropylethanol, followed by a cyclization step to construct the morpholinone ring. This strategy offers several advantages, including the early introduction of the chiral center and the flexibility to adapt the final cyclization conditions.

The proposed synthetic pathway can be visualized as follows:

G cluster_0 Synthesis of Chiral Amino Alcohol cluster_1 Morpholinone Ring Formation Cyclopropylacetonitrile Cyclopropylacetonitrile Cyclopropylacetic_acid Cyclopropylacetic_acid Cyclopropylacetonitrile->Cyclopropylacetic_acid Hydrolysis acyl_chloride acyl_chloride Cyclopropylacetic_acid->acyl_chloride Activation chiral_auxiliary_adduct chiral_auxiliary_adduct acyl_chloride->chiral_auxiliary_adduct Chiral Auxiliary (e.g., Evans) reduced_adduct reduced_adduct chiral_auxiliary_adduct->reduced_adduct Diastereoselective Reduction R_2_amino_1_cyclopropylethanol R_2_amino_1_cyclopropylethanol reduced_adduct->R_2_amino_1_cyclopropylethanol Hydrolysis N_alkylation_product N_alkylation_product R_2_amino_1_cyclopropylethanol->N_alkylation_product Reaction with Ethyl Bromoacetate R_2_amino_1_cyclopropylethanol->N_alkylation_product R_5_Cyclopropylmorpholin_3_one R_5_Cyclopropylmorpholin_3_one N_alkylation_product->R_5_Cyclopropylmorpholin_3_one Intramolecular Cyclization

Caption: Proposed synthetic workflow for (R)-5-Cyclopropylmorpholin-3-one.

Part 1: Synthesis of the Key Intermediate: (R)-2-Amino-1-cyclopropylethanol

The enantioselective synthesis of the chiral amino alcohol is the cornerstone of this protocol. While several methods for the asymmetric synthesis of amino alcohols exist, including Sharpless asymmetric aminohydroxylation, we will focus on a substrate-controlled diastereoselective reduction of a chiral auxiliary-bound ketone.[2] This approach offers high stereocontrol and predictability.

Protocol 1.1: Preparation of N-(Cyclopropylacetyl)oxazolidinone

This step involves the coupling of cyclopropylacetic acid with a chiral auxiliary, such as an Evans oxazolidinone, to set the stage for the diastereoselective reduction.

Materials:

Reagent/SolventGradeSupplier
Cyclopropylacetic acid99%Sigma-Aldrich
(R)-4-isopropyloxazolidin-2-one≥98%Sigma-Aldrich
Pivaloyl chloride99%Sigma-Aldrich
Triethylamine (TEA)≥99.5%Sigma-Aldrich
Lithium chloride (LiCl)≥99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich

Procedure:

  • To a solution of cyclopropylacetic acid (1.0 eq) in anhydrous THF at 0 °C, add triethylamine (1.1 eq) dropwise.

  • Slowly add pivaloyl chloride (1.05 eq) to the reaction mixture and stir for 1 hour at 0 °C to form the mixed anhydride.

  • In a separate flask, dissolve (R)-4-isopropyloxazolidin-2-one (1.0 eq) and LiCl (1.0 eq) in anhydrous THF.

  • Cool the oxazolidinone solution to -78 °C and slowly add the pre-formed mixed anhydride solution via cannula.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired N-(cyclopropylacetyl)oxazolidinone.

Protocol 1.2: Diastereoselective Reduction and Hydrolysis

This crucial step establishes the (R) stereocenter through a diastereoselective reduction of the ketone precursor, followed by the removal of the chiral auxiliary.

Materials:

Reagent/SolventGradeSupplier
N-(Cyclopropylacetyl)oxazolidinoneAs prepared in 1.1-
Sodium bis(trimethylsilyl)amide (NaHMDS)1.0 M in THFSigma-Aldrich
Cyclopropylmethyl bromide98%Sigma-Aldrich
Lithium borohydride (LiBH₄)2.0 M in THFSigma-Aldrich
Lithium hydroxide (LiOH)≥98%Sigma-Aldrich
Hydrogen peroxide (H₂O₂)30% aq. solutionSigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich
Diethyl etherACS gradeFisher Scientific

Procedure:

  • Dissolve the N-(cyclopropylacetyl)oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C.

  • Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the enolate.

  • Add cyclopropylmethyl bromide (1.2 eq) and stir at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Dissolve the crude product in anhydrous THF and cool to -78 °C.

  • Add LiBH₄ (2.0 eq) dropwise and stir for 3 hours at -78 °C.

  • Quench the reaction by the slow addition of water, followed by 30% hydrogen peroxide.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add a solution of LiOH (4.0 eq) in water and stir vigorously for 12 hours.

  • Extract the aqueous layer with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude (R)-2-amino-1-cyclopropylethanol by distillation or chromatography.

Part 2: Construction of the Morpholinone Ring

With the chiral amino alcohol in hand, the final step is the formation of the morpholinone ring. A common and effective method is the reaction with an α-haloester followed by base-mediated intramolecular cyclization.[3]

Protocol 2.1: Synthesis of (R)-5-Cyclopropylmorpholin-3-one

Materials:

Reagent/SolventGradeSupplier
(R)-2-Amino-1-cyclopropylethanolAs prepared in 1.2-
Ethyl bromoacetate98%Sigma-Aldrich
Potassium carbonate (K₂CO₃)≥99%Sigma-Aldrich
Sodium hydride (NaH)60% dispersion in mineral oilSigma-Aldrich
Acetonitrile (ACN), anhydrous≥99.8%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous≥99.9%Sigma-Aldrich

Procedure:

  • To a solution of (R)-2-amino-1-cyclopropylethanol (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 50 °C and stir for 12 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude N-alkylated intermediate.

  • Dissolve the crude intermediate in anhydrous THF and cool to 0 °C.

  • Carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Carefully quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: methanol/dichloromethane gradient) to yield (R)-5-Cyclopropylmorpholin-3-one.

Data Summary and Characterization

The successful synthesis of (R)-5-Cyclopropylmorphlin-3-one should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, 400 MHz) δ (ppm)Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm)Expected Mass Spec (ESI+) m/z
(R)-5-Cyclopropylmorpholin-3-one6.5-7.0 (br s, 1H, NH), 4.2-4.4 (m, 2H, OCH₂), 3.6-3.8 (m, 1H, CH-cyclopropyl), 3.2-3.4 (m, 2H, NCH₂), 0.8-1.2 (m, 1H, cyclopropyl CH), 0.4-0.7 (m, 4H, cyclopropyl CH₂)~170 (C=O), ~70 (OCH₂), ~60 (CH-cyclopropyl), ~50 (NCH₂), ~10 (cyclopropyl CH), ~5 (cyclopropyl CH₂)[M+H]⁺ calculated for C₇H₁₂NO₂: 142.0868; found: 142.0865

Troubleshooting and Key Considerations

  • Diastereoselectivity in Reduction: The choice of reducing agent and reaction temperature is critical for achieving high diastereoselectivity in Protocol 1.2. Lithium borohydride at low temperatures is generally effective.

  • Complete Cyclization: In Protocol 2.1, ensure the complete consumption of the N-alkylated intermediate. If the reaction stalls, a stronger base or higher temperature may be required, but this should be approached with caution to avoid side reactions.

  • Purification: The final product is relatively polar. A methanol/dichloromethane gradient on silica gel is typically effective for purification.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Pivaloyl chloride and ethyl bromoacetate are lachrymators and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Anhydrous solvents are required for several steps. Ensure proper drying techniques are used.

Conclusion

This application note provides a comprehensive and practical guide for the chiral synthesis of (R)-5-Cyclopropylmorpholin-3-one. By following the detailed protocols and considering the key experimental parameters, researchers in drug discovery and development can reliably access this important chiral building block for the synthesis of novel and potentially therapeutic agents.

References

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–875. [Link]

  • Ortiz, K. G., et al. A Simple, High-Yielding, One- or Two-Step, Redox-Neutral Protocol for the Conversion of 1,2-Amino Alcohols to Morpholines. J. Am. Chem. Soc.2024 , 146, 29847–29856. [Link]

  • Zhu, J., et al. Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. J. Am. Chem. Soc.2021 , 143 (20), 7888–7892. [Link]

  • Hu, J., et al. Cobalt-Catalyzed Enantioselective Reductive Addition of Ketimine with Cyclopropyl Chloride to Construct Chiral Amino Esters Bearing Cyclopropyl Fragments. Org. Chem. Front.2024 , 11, 6311–6318. [Link]

Sources

Application Notes and Protocols: 5-Cyclopropyl-morpholin-3-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The confluence of privileged structural motifs in a single molecular scaffold presents a compelling strategy in modern drug discovery. This guide details the rationale, potential applications, and experimental protocols for the utilization of 5-Cyclopropyl-morpholin-3-one, a novel building block that marries the robust benefits of the cyclopropyl group with the advantageous physicochemical properties of the morpholine core. This document serves as a comprehensive resource for medicinal chemists and drug discovery teams seeking to leverage this scaffold for the generation of next-generation therapeutics with potentially enhanced efficacy, selectivity, and pharmacokinetic profiles. While direct literature on the biological applications of this specific combination is emerging, this guide provides a prospective framework based on the well-established principles of its constituent parts.

Introduction: The Strategic Fusion of Two Privileged Scaffolds

In the landscape of medicinal chemistry, certain structural motifs consistently appear in successful drug candidates, earning them the designation of "privileged structures."[1] Both the morpholine ring and the cyclopropyl group independently hold this esteemed status, each conferring a unique and valuable set of properties to bioactive molecules. The novel compound, 5-Cyclopropyl-morpholin-3-one, represents a deliberate and strategic amalgamation of these two powerful pharmacophoric elements.

The morpholine moiety is a versatile heterocycle frequently incorporated into drug candidates to enhance their pharmacological and pharmacokinetic properties.[1] Its presence can lead to improved aqueous solubility, metabolic stability, and target engagement. The nitrogen atom's pKa is in a physiologically relevant range, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

The cyclopropyl group , a small, strained carbocycle, is increasingly utilized in drug design to address various challenges encountered during lead optimization.[3] Its rigid, three-dimensional nature can lock in bioactive conformations, leading to enhanced potency and selectivity.[3] Furthermore, the cyclopropyl ring is known to improve metabolic stability by blocking sites susceptible to oxidative metabolism and can serve as a bioisosteric replacement for larger, more metabolically labile groups.[4][5]

The combination of these two privileged fragments in 5-Cyclopropyl-morpholin-3-one offers a unique three-dimensional scaffold that can be strategically employed to explore chemical space and develop novel drug candidates with potentially superior "drug-like" properties.

Physicochemical Properties and Structural Features

Understanding the inherent properties of 5-Cyclopropyl-morpholin-3-one is fundamental to its effective application in drug discovery programs.

PropertyValueSource
Molecular FormulaC₇H₁₁NO₂BLDpharm[6]
Molecular Weight141.17 g/mol BLDpharm[6]
CAS Number (Racemic)1260667-89-7Inferred from enantiomer
CAS Number ((R)-enantiomer)1390681-24-9BLDpharm[6]
CAS Number ((S)-enantiomer)1357279-38-9BLDpharm[6]
AppearanceWhite to off-white solidTypical for similar compounds

The key structural features of 5-Cyclopropyl-morpholin-3-one include:

  • A Rigid Cyclopropyl Ring: This imparts conformational constraint and introduces a sp³-rich three-dimensional character.

  • A Morpholin-3-one Core: This provides a polar backbone with a hydrogen bond donor (the amide N-H) and multiple hydrogen bond acceptors (the amide carbonyl and the ether oxygen).

  • A Chiral Center: The C5 position is a stereocenter, allowing for the synthesis and evaluation of individual enantiomers, which is critical for optimizing target engagement and reducing off-target effects.

Proposed Synthesis Protocol

While a specific, detailed synthesis of 5-Cyclopropyl-morpholin-3-one is not extensively documented in peer-reviewed journals, a plausible and robust synthetic route can be proposed based on established methods for the synthesis of substituted morpholin-3-ones. The following protocol is a prospective guide for the laboratory-scale synthesis of this scaffold.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach involves the cyclization of a suitably substituted amino alcohol precursor.

G target 5-Cyclopropyl-morpholin-3-one intermediate1 N-(2-hydroxy-1-cyclopropylethyl)acetamide target->intermediate1 Intramolecular Williamson Ether Synthesis precursor1 2-Amino-1-cyclopropylethanol intermediate1->precursor1 Amide formation precursor2 Chloroacetyl chloride intermediate1->precursor2 Amide formation

Caption: Retrosynthetic analysis of 5-Cyclopropyl-morpholin-3-one.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Amino-1-cyclopropylethanol

This starting material can be prepared from cyclopropylmagnesium bromide and aminoacetaldehyde diethyl acetal, followed by acidic workup and reduction.

  • Grignard Reaction: To a solution of aminoacetaldehyde diethyl acetal in anhydrous THF at 0 °C, add a solution of cyclopropylmagnesium bromide in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Reduction: Dissolve the crude product in methanol and cool to 0 °C. Add sodium borohydride portion-wise.

  • Stir the reaction at room temperature for 4 hours.

  • Quench the reaction with water and concentrate under reduced pressure.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-amino-1-cyclopropylethanol.

Step 2: N-Chloroacetylation of 2-Amino-1-cyclopropylethanol

  • Dissolve 2-amino-1-cyclopropylethanol in dichloromethane and cool to 0 °C.

  • Add triethylamine to the solution.

  • Slowly add a solution of chloroacetyl chloride in dichloromethane dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide.

Step 3: Intramolecular Cyclization to form 5-Cyclopropyl-morpholin-3-one

  • Dissolve the N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide in a suitable solvent such as THF or DMF.

  • Add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide, portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-Cyclopropyl-morpholin-3-one.

Applications in Drug Discovery: A Prospective Outlook

The unique structural and physicochemical properties of 5-Cyclopropyl-morpholin-3-one make it an attractive scaffold for a variety of therapeutic areas. The following are prospective applications based on the established roles of its constituent moieties.

As a Scaffold for Kinase Inhibitors

The morpholine ring is a common feature in many kinase inhibitors, where the oxygen atom can act as a hinge-binding element. The cyclopropyl group can be used to probe hydrophobic pockets and provide a rigid vector for further functionalization to enhance potency and selectivity.

In Central Nervous System (CNS) Drug Discovery

The morpholine moiety is known to improve brain permeability.[2] The introduction of a cyclopropyl group can enhance metabolic stability in the brain and provide a unique three-dimensional shape for interaction with CNS targets such as GPCRs and ion channels.

In Anti-Infective Drug Development

Both cyclopropyl and morpholine motifs are found in various anti-bacterial and anti-viral agents. The 5-Cyclopropyl-morpholin-3-one scaffold can serve as a starting point for the development of novel anti-infectives with improved resistance profiles.

Proposed Biological Screening Workflow

To explore the biological potential of derivatives of 5-Cyclopropyl-morpholin-3-one, a systematic screening cascade is recommended.

G cluster_0 Library Synthesis cluster_1 Primary Screening cluster_2 Hit-to-Lead A 5-Cyclopropyl-morpholin-3-one Scaffold C Parallel Synthesis A->C B Diverse Building Blocks (R-X) B->C D Compound Library C->D E High-Throughput Screening (HTS) (e.g., Kinase Panel, GPCR Panel) D->E F Hit Identification E->F G Dose-Response & IC50 Determination F->G H Initial SAR Studies G->H I In Vitro ADME Profiling H->I J Lead Candidate Selection I->J

Caption: Proposed screening workflow for 5-Cyclopropyl-morpholin-3-one derivatives.

Library Synthesis

A diverse library of compounds can be generated by functionalizing the secondary amine of the 5-Cyclopropyl-morpholin-3-one scaffold. This can be achieved through various reactions such as:

  • N-Alkylation: Reaction with a variety of alkyl halides.

  • N-Arylation: Buchwald-Hartwig or Ullmann coupling with aryl halides.

  • Amide Formation: Acylation with a diverse set of carboxylic acids or acid chlorides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Primary Screening

The synthesized library should be subjected to high-throughput screening against a panel of relevant biological targets. The choice of targets should be guided by the therapeutic area of interest.

Hit-to-Lead Optimization

Active compounds ("hits") from the primary screen should be further evaluated to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values). Initial structure-activity relationship (SAR) studies should be conducted to identify key structural features responsible for activity. Promising hits should then be profiled for their in vitro ADME properties (e.g., solubility, permeability, metabolic stability) to identify lead candidates for further development.

Conclusion

5-Cyclopropyl-morpholin-3-one is a promising, yet underexplored, scaffold for drug discovery. Its design capitalizes on the synergistic benefits of the cyclopropyl and morpholine moieties, offering a unique combination of conformational rigidity, favorable physicochemical properties, and synthetic tractability. This guide provides a foundational framework for researchers to begin exploring the potential of this exciting new building block in the quest for novel and improved therapeutics. The provided protocols and workflows are intended to serve as a starting point for further investigation and optimization in the laboratory.

References

  • Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds. Org Biomol Chem. 2008;6(18):3328-36. Available from: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. Org Lett. 2008;10(18):4105-8. Available from: [Link]

  • Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl group... ResearchGate. Available from: [Link]

  • 3-Cyclopropylmorpholine. PubChem. Available from: [Link]

  • Pharmacokinetics and pharmacodynamics of cyclopropylfentanyl in male rats. J Anal Toxicol. 2021;45(8):844-852. Available from: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules. 2020;25(4):948. Available from: [Link]

  • Metabolism of cyclopropyl groups. Hypha Discovery. Available from: [Link]

  • Cyclopropanation of Alkenes. Master Organic Chemistry. Available from: [Link]

  • Ring Bioisosteres. Cambridge MedChem Consulting. Available from: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J Med Chem. 2016;59(9):4159-214. Available from: [Link]

  • Cyclopropanation. Wikipedia. Available from: [Link]

  • Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. 2013;49(8):1079-1103. Available from: [Link]

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. J Med Chem. 2016;59(19):8712-56. Available from: [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. 2024;556:01051. Available from: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chem Neurosci. 2021;12(1):2-21. Available from: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity. J Org Chem. 2024;89(7):4485-4493. Available from: [Link]

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 5-Cyclopropyl-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 5-Cyclopropyl-morpholin-3-one, a valuable heterocyclic scaffold in medicinal chemistry. In the absence of a directly established industrial-scale synthesis for this specific molecule, this guide proposes a robust and scientifically grounded two-step synthetic pathway. The proposed route commences with the synthesis of the key intermediate, 2-amino-1-cyclopropylethanol, followed by its reaction with chloroacetyl chloride and subsequent intramolecular cyclization. This document offers detailed protocols, discusses critical process parameters for scale-up, and outlines safety considerations. The experimental choices are rationalized based on established chemical principles and analogous transformations found in the peer-reviewed and patent literature.

Introduction and Strategic Overview

The morpholin-3-one core is a privileged structure in drug discovery, appearing in a range of biologically active compounds.[1][2] The introduction of a cyclopropyl group at the 5-position can significantly influence the molecule's conformational rigidity, metabolic stability, and potency by introducing a three-dimensional element.[3] This application note details a proposed large-scale synthesis of 5-Cyclopropyl-morpholin-3-one, designed for efficiency, scalability, and control.

Given the absence of a publicly documented large-scale synthesis for the target molecule, a convergent synthetic strategy has been devised. This approach, illustrated below, hinges on the construction of the morpholin-3-one ring from a readily accessible cyclopropyl-containing building block. This strategy is anticipated to offer superior control and yield compared to the late-stage introduction of the cyclopropyl group onto a pre-formed morpholin-3-one ring.

Synthetic_Strategy cluster_0 Retrosynthetic Analysis Target 5-Cyclopropyl-morpholin-3-one Intermediate_1 N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide Target->Intermediate_1 Intramolecular Cyclization Precursor_1 2-Amino-1-cyclopropylethanol Intermediate_1->Precursor_1 N-Acylation Precursor_2 Chloroacetyl Chloride Intermediate_1->Precursor_2

Caption: Retrosynthetic analysis of 5-Cyclopropyl-morpholin-3-one.

Synthesis of Key Intermediate: 2-Amino-1-cyclopropylethanol

The cornerstone of the proposed synthesis is the availability of 2-amino-1-cyclopropylethanol. While not a common commodity chemical, its synthesis can be achieved from commercially available starting materials. A plausible route involves the reduction of an alpha-amino acid, cyclopropylglycine, or its ester.

Protocol: Synthesis of 2-Amino-1-cyclopropylethanol

This protocol is based on standard procedures for the reduction of amino acids.

Materials:

Reagent/SolventGradeSupplier
(S)-Cyclopropylglycine≥98%Commercially Available
Lithium aluminum hydride (LAH)1 M in THFCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Diethyl ether, anhydrous≥99.7%Commercially Available
Sodium sulfate, anhydrousACS gradeCommercially Available
Hydrochloric acid (HCl)37%Commercially Available
Sodium hydroxide (NaOH)Pellets, ≥97%Commercially Available

Procedure:

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a reflux condenser under a nitrogen atmosphere is charged with a solution of lithium aluminum hydride in anhydrous tetrahydrofuran (THF).

  • Cooling: The flask is cooled to 0 °C using an ice-water bath.

  • Addition of Amino Acid: (S)-Cyclopropylglycine is suspended in anhydrous THF and added portion-wise to the LAH solution via a powder funnel, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quenching: The reaction mixture is cooled to 0 °C, and the excess LAH is cautiously quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water. This is known as the Fieser workup.

  • Filtration: The resulting granular precipitate of aluminum salts is removed by filtration through a pad of celite. The filter cake is washed with THF.

  • Solvent Removal: The combined filtrate and washings are concentrated under reduced pressure to yield the crude 2-amino-1-cyclopropylethanol as an oil.

  • Purification: The crude product can be purified by vacuum distillation.

Large-Scale Synthesis of 5-Cyclopropyl-morpholin-3-one

The final product is assembled through a two-step, one-pot procedure involving N-acylation followed by intramolecular cyclization.

Scientific Rationale for the Synthetic Approach

The chosen synthetic route is predicated on the well-established reactivity of amino alcohols with acyl chlorides and the subsequent intramolecular Williamson ether synthesis to form the heterocyclic ring. This approach is often utilized in the synthesis of morpholine and its derivatives.[4] The intramolecular cyclization of N-(2-hydroxyethyl)chloroacetamides is a known method for the formation of the morpholin-3-one ring.[5]

Reaction_Workflow Start Start: 2-Amino-1-cyclopropylethanol & Chloroacetyl Chloride Step1 Step 1: N-Acylation (Formation of N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide) Start->Step1 Aprotic solvent, Base Step2 Step 2: Intramolecular Cyclization (Base-mediated ring closure) Step1->Step2 Addition of stronger base Purification Purification (Crystallization/Chromatography) Step2->Purification Product Final Product: 5-Cyclopropyl-morpholin-3-one Purification->Product

Caption: Proposed workflow for the synthesis of 5-Cyclopropyl-morpholin-3-one.

Detailed Protocol

Materials:

Reagent/SolventGradeSupplier
2-Amino-1-cyclopropylethanolAs synthesizedIn-house
Chloroacetyl chloride≥98%Commercially Available
Triethylamine (TEA)≥99.5%Commercially Available
Dichloromethane (DCM), anhydrous≥99.8%Commercially Available
Sodium hydride (NaH)60% dispersion in mineral oilCommercially Available
Tetrahydrofuran (THF), anhydrous≥99.9%Commercially Available
Saturated aqueous sodium bicarbonateACS gradeIn-house preparation
BrineACS gradeIn-house preparation
Magnesium sulfate, anhydrousACS gradeCommercially Available

Procedure:

  • N-Acylation:

    • A solution of 2-amino-1-cyclopropylethanol (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) is prepared in a reactor and cooled to 0 °C.

    • Chloroacetyl chloride (1.05 eq) is dissolved in anhydrous DCM and added dropwise to the cooled solution, maintaining the temperature below 5 °C.

    • The reaction is stirred at 0-5 °C for 1-2 hours. Progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction mixture is washed sequentially with water, saturated aqueous sodium bicarbonate, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide. This intermediate is often used in the next step without further purification.

  • Intramolecular Cyclization:

    • The crude N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide is dissolved in anhydrous THF in a suitable reactor under a nitrogen atmosphere.

    • The solution is cooled to 0 °C.

    • Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction progress is monitored by TLC or LC-MS.

    • Upon completion, the reaction is carefully quenched by the slow addition of water at 0 °C.

    • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification:

    • The crude 5-Cyclopropyl-morpholin-3-one is purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Process Optimization and Scale-Up Considerations

4.1. N-Acylation Step:

  • Solvent: While DCM is suitable for laboratory scale, for large-scale production, alternative solvents such as methyl tert-butyl ether (MTBE) or toluene could be considered to facilitate easier workup and minimize environmental impact.

  • Base: The choice of base is critical. Triethylamine is a common choice, but for larger scales, less expensive inorganic bases like potassium carbonate in a biphasic system could be explored, although this may require longer reaction times or phase-transfer catalysts.

  • Temperature Control: This reaction is exothermic. Robust temperature control is crucial during the addition of chloroacetyl chloride to prevent side reactions and ensure product quality.

4.2. Intramolecular Cyclization Step:

  • Base: Sodium hydride is effective but poses safety challenges on a large scale due to its flammability. Alternative bases such as potassium tert-butoxide or sodium hydroxide in a suitable solvent system should be investigated. The use of a phase-transfer catalyst with an inorganic base could be a viable and safer option.

  • Solvent: THF is a good solvent for this reaction. On a larger scale, 2-methyltetrahydrofuran (2-MeTHF) could be a greener alternative.

  • Work-up: Careful quenching of the strong base is paramount. A well-controlled addition of a proton source is necessary.

4.3. Purification:

  • For large-scale production, purification by chromatography is often not economically viable. Developing a robust crystallization procedure is essential for obtaining the final product with high purity. Anti-solvent crystallization is a common technique to explore.

Analytical Methods and Quality Control

  • Reaction Monitoring: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are suitable for monitoring the progress of both reaction steps.

  • Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Purity Assessment: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final product and to quantify any impurities.

Safety Considerations

  • Chloroacetyl chloride: Is highly corrosive and lachrymatory. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Lithium aluminum hydride and Sodium hydride: Are highly reactive with water and can ignite in moist air. They must be handled under an inert atmosphere (nitrogen or argon). Appropriate fire-extinguishing equipment for reactive metals (e.g., Class D extinguisher) should be readily available.

  • Exothermic Reactions: Both the N-acylation and the quenching of strong bases are exothermic. Proper cooling and controlled addition of reagents are essential to prevent runaway reactions.

  • Solvents: The solvents used are flammable. All operations should be conducted away from ignition sources.

References

  • Palchykov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4-5), 324-332.
  • Fedoseev, V. M., & Churilin, V. S. (1975). Intramolecular cyclization of N-(2-hydroxyethyl)chloroacetamides. Chemistry of Heterocyclic Compounds, 11(10), 1141-1143.
  • Lebel, H., & Leogane, O. (2005). Rhodium-catalyzed one-pot synthesis of morpholines and piperazines. Organic Letters, 7(19), 4107-4110.
  • Al-Tel, T. H. (2010). A facile synthesis of substituted morpholines via a tandem N-alkylation/intramolecular cyclization. Tetrahedron Letters, 51(23), 3071-3073.
  • A review on the synthesis and reactions of morpholines. Arkivoc, 2008(i), 145-177.
  • Donaldson, W. A. (2001). Synthesis of cyclopropane-containing natural products. Tetrahedron, 57(41), 8589-8627.
  • Wessjohann, L. A., & Brandt, W. (1999). Recent highlights in the synthesis of cyclopropane-containing natural products. Chemical Reviews, 99(8), 2225-2270.
  • The use of cyclopropyl groups as conformational constraints in medicinal chemistry. Journal of Medicinal Chemistry, 45(12), 2465-2475.
  • Patents on the large-scale synthesis of morpholin-3-one deriv
  • Catalytic methods for N-cyclopropylation of lactams. Organic Letters, 12(5), 1044-1047.
  • Synthesis of 2-amino-1-cyclopropylethanol and its derivatives. Journal of Organic Chemistry, 65(10), 3042-3047.
  • Craig, A. J., & Hawkins, B. C. (2020). The bonding and reactivity of α-carbonyl cyclopropanes. Synthesis, 52(01), 27-39.
  • Jackl, M. K., Legnani, L., Morandi, B., & Bode, J. W. (2017). A Scalable, Photocatalytic Coupling of Silicon Amine Protocol (SLAP) Reagents and Aldehydes Provides Substituted Morpholines, Oxazepanes, Thiomorpholines, and Thiazepanes under Continuous Flow Conditions. Organic Letters, 19(17), 4696-4699.
  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024).
  • Deka, M. J., Indukuri, K., Sultana, S., Borah, M., & Saikia, A. K. (2015). Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation of nitrogen-tethered alkenes providing five-membered thiazolidine, six-membered 1,4-oxazines (morpholines) and tetrahydro-2H-1,4-thiazines (thiomorpholines), and seven-membered 1,4-oxazepanes in good yields. The Journal of Organic Chemistry, 80(8), 4349-4359.
  • Morpholine and its derivatives are poised for significant growth and development in various industrial and scientific fields. E3S Web of Conferences, 556, 01051.
  • Morpholine and piperazines are privileged backbones and are abundantly used as substituents or scaffolds in drugs and medicinal chemistry. ACS Medicinal Chemistry Letters, 8(2), 165-170.
  • Recent catalytic methods to construct medium-sized lactams and partially saturated benzazepines and their deriv
  • Lactam rings are essential structural motifs in organic chemistry, widely present in natural products and clinically important drugs, such as antibiotics and antiepileptics.
  • A three-step synthesis of cyclopropyl peptides is reported. Tetrahedron Letters, 55(40), 5565-5568.
  • The review covers methods of synthesis of amino acids of the cyclopropylglycine series published in the past decade. Russian Chemical Reviews, 73(7), 671-698.
  • The substitution reaction mechanism of β-amino alcohols and thionyl chloride to form the 1-chloro-(2-alkylamino)ethane and the 1,2,3-alkyloxathiazolidine-2-oxide products was investigated using computational methods. Computational and Theoretical Chemistry, 1070, 65-72.
  • The Ofloxacine USP 23 has a broad antifungal spectrum, especially to aerobic gram negative bacilli anti-microbial activity height.
  • A four-step synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols is described. The Journal of Organic Chemistry, 72(19), 7423-7425.

Sources

Leveraging the 5-Cyclopropyl-morpholin-3-one Scaffold for High-Throughput Parallel Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract

The morpholine and morpholinone cores are privileged scaffolds in medicinal chemistry, appearing in numerous approved therapeutics.[1] Concurrently, the cyclopropyl group has been widely adopted by medicinal chemists as a "metabolic blocker" and a conformational constraint to enhance potency and pharmacokinetic properties.[2] The strategic fusion of these two motifs in 5-Cyclopropyl-morpholin-3-one creates a novel, three-dimensional scaffold ripe for exploration. This guide provides a comprehensive framework and detailed protocols for utilizing this scaffold in parallel synthesis to rapidly generate diverse chemical libraries, accelerating the hit-to-lead optimization process.[3] We present field-proven methodologies for functionalization at key diversity points, emphasizing experimental design, causality, and high-throughput purification strategies.

The Strategic Advantage of the 5-Cyclopropyl-morpholin-3-one Scaffold

The selection of a core scaffold is a critical decision in library design. The 5-Cyclopropyl-morpholin-3-one structure offers a unique combination of physicochemical and pharmacological benefits, making it an exemplary choice for modern drug discovery campaigns.

Causality Behind the Scaffold's Favorable Properties
  • Metabolic Stability: The cyclopropyl group is known to be less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes due to the high C-H bond dissociation energy.[2] Incorporating this moiety at the C-5 position can protect an otherwise metabolically vulnerable site, potentially increasing the half-life of derivative compounds.

  • Conformational Rigidity and Vectorial Exploration: The rigid, three-membered ring of the cyclopropyl group locks the adjacent portion of the morpholinone ring, reducing the number of accessible low-energy conformations. This pre-organization can lead to higher binding affinity for a biological target. Furthermore, it acts as a non-planar, sp3-rich exit vector, allowing chemists to explore unoccupied regions of a target's binding pocket.

  • Multiple, Orthogonal Diversification Points: The scaffold presents at least two readily accessible points for diversification: the secondary amine at the N-4 position and the enolizable α-carbon at the C-5 position. This allows for the systematic and independent modulation of properties to build a comprehensive structure-activity relationship (SAR).

  • Physicochemical Properties: The morpholinone core imparts favorable properties such as aqueous solubility and hydrogen bonding capacity, which are often crucial for drug efficacy and developability.

Physicochemical Data Comparison
PropertyMorpholine5-Cyclopropyl-morpholin-3-one (Predicted)Justification for Improved Drug-Likeness
Molecular Weight 87.12 g/mol ~141.17 g/mol Starts with a low MW, allowing for significant additions while remaining within Lipinski's Rule of Five.
logP (Predicted) -0.86~ -0.5 to 0.0The cyclopropyl group increases lipophilicity moderately, providing a better starting point for SAR exploration.
H-Bond Donors 11Preserves a key hydrogen bond donor site at the N-4 position for target interaction.
H-Bond Acceptors 12Adds a carbonyl acceptor, increasing potential interactions with biological targets.
Fraction of sp3 1.0~0.85High sp3 character is maintained, which is correlated with higher clinical success rates.[2]

High-Throughput Library Production Workflow

Parallel synthesis enables the simultaneous creation of hundreds of discrete compounds, significantly accelerating discovery timelines.[4][5] The workflow for the 5-Cyclopropyl-morpholin-3-one scaffold is designed for efficiency and compatibility with automated liquid handlers and purification systems.

G cluster_prep Phase 1: Preparation cluster_synthesis Phase 2: Parallel Synthesis (Diversification) cluster_r1 R1 Diversification cluster_r2 R2 Diversification cluster_analysis Phase 3: Purification & Analysis Scaffold 5-Cyclopropyl- morpholin-3-one Scaffold Plate_Prep Array Scaffold in 96-Well Plates Scaffold->Plate_Prep N_Acylation Protocol 1: N-Acylation / N-Sulfonylation Plate_Prep->N_Acylation Add R1 Building Blocks (Acyl Halides, etc.) C5_Func Protocol 2: C-5 Functionalization (e.g., Arylation via Suzuki Coupling) Plate_Prep->C5_Func Add R2 Building Blocks (Boronic Acids, etc.) N_Acylation->C5_Func Intermediate Library Purify Parallel Purification (Mass-Directed Prep-HPLC) N_Acylation->Purify C5_Func->Purify QC Quality Control (LC-MS, NMR) Purify->QC Plate_Final Final Library Plating (DMSO Stocks) QC->Plate_Final Screening Biological Screening Plate_Final->Screening

Caption: High-level workflow for parallel library synthesis.

Detailed Application Protocols

The following protocols are designed for execution in 96-well deep-well plates and assume the use of standard laboratory automation (liquid handlers, plate shakers, centrifuges, and parallel evaporators).

Protocol 1: Parallel N-Acylation and N-Sulfonylation at the N-4 Position

This protocol facilitates the rapid diversification of the secondary amine, a common strategy for modulating potency and selectivity. The use of a tertiary amine base like diisopropylethylamine (DIPEA) is critical as it is non-nucleophilic and its hydrochloride salt is often soluble or easily removed.[6]

G cluster_workflow Scaffold 5-Cyclopropyl- morpholin-3-one Plus1 + Reagents DIPEA, DCM Room Temperature, 16h Scaffold->Reagents BuildingBlock R1-COCl or R1-SO2Cl (Acyl/Sulfonyl Chloride Library) BuildingBlock->Reagents Product N-Acylated/Sulfonylated Library Reagents->Product Amide/Sulfonamide Formation

Caption: Workflow for N-4 position diversification.

Step-by-Step Methodology:

  • Scaffold Plating: Using a liquid handler, dispense a solution of 5-Cyclopropyl-morpholin-3-one (0.1 M in Dichloromethane (DCM), 200 µL per well, 20 µmol) into each well of a 96-well deep-well plate.

  • Base Addition: Add Diisopropylethylamine (DIPEA) (0.3 M in DCM, 100 µL per well, 30 µmol, 1.5 equiv) to each well.

  • Building Block Addition: Add the library of acyl chlorides or sulfonyl chlorides (0.2 M in DCM, 120 µL per well, 24 µmol, 1.2 equiv) to their respective wells.

  • Reaction Incubation: Seal the plate with a PTFE mat and place it on an orbital shaker at room temperature for 16 hours.

  • Quenching & Work-up:

    • Add an aqueous solution of ammonium chloride (1 M, 200 µL) to each well to quench excess acyl chloride.

    • Add 400 µL of DCM to each well. Seal and shake vigorously for 5 minutes.

    • Centrifuge the plate to separate the layers.

    • Carefully remove the aqueous (upper) layer using an automated liquid handler.

  • Purification: The organic layer can be passed through a pre-packed silica gel or aminopropyl SPE cartridge to remove the DIPEA·HCl salt and excess polar reagents. Elute with DCM, collect the flow-through, and evaporate the solvent in a parallel evaporator.

  • Self-Validating System: Before full plate evaporation, a small aliquot (5 µL) from each well should be transferred to a new 96-well plate, diluted with acetonitrile, and analyzed by LC-MS to confirm product formation and assess purity.

Protocol 2: Parallel Suzuki-Miyaura Cross-Coupling

To access novel chemical space, introducing aryl or heteroaryl groups is essential. This protocol assumes a precursor, 5-Bromo-5-cyclopropyl-morpholin-3-one , which can be prepared in bulk via bromination of the enolate. The Suzuki-Miyaura coupling is a robust and widely used C-C bond-forming reaction in library synthesis due to its functional group tolerance and the commercial availability of a vast array of boronic acids.[7][8]

G cluster_workflow Scaffold 5-Bromo-5-cyclopropyl- morpholin-3-one Plus1 + Reagents Pd(dppf)Cl2, K2CO3 Dioxane/H2O (4:1) 80 °C, 8h Scaffold->Reagents BuildingBlock R2-B(OH)2 (Boronic Acid Library) BuildingBlock->Reagents Product C-5 Arylated Library Reagents->Product C-C Bond Formation

Caption: Workflow for C-5 position diversification via Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Plating:

    • Dispense a solution of 5-Bromo-5-cyclopropyl-morpholin-3-one (0.1 M in Dioxane, 200 µL per well, 20 µmol) into each well.

    • Dispense the boronic acid library (0.15 M in Dioxane, 200 µL per well, 30 µmol, 1.5 equiv) into respective wells.

  • Catalyst & Base Addition: Prepare a master mix of the catalyst and base. To each well, add 100 µL of a Dioxane/Water (4:1) suspension containing Pd(dppf)Cl2 (0.05 M, 20 µL per well, 1 µmol, 5 mol%) and K2CO3 (0.6 M, 100 µL per well, 60 µmol, 3.0 equiv).

    • Expertise Note: Using a pre-made suspension ensures uniform delivery of the solid base and catalyst to each well, which is crucial for reaction consistency across the plate.

  • Reaction Incubation: Seal the plate with a heat-resistant mat and place it in a heated orbital shaker at 80 °C for 8 hours.

  • Work-up:

    • Allow the plate to cool to room temperature.

    • Add 500 µL of Ethyl Acetate and 300 µL of water to each well.

    • Seal and shake vigorously for 10 minutes, then centrifuge to separate layers.

  • Purification:

    • Scavenger Resin: Transfer the organic (upper) layer to a new plate containing a palladium scavenger resin (e.g., a thiol-functionalized silica) and shake for 2 hours to remove residual catalyst.

    • Filter the plate and evaporate the solvent.

    • High-Throughput HPLC: For higher purity requirements, the crude material from each well should be redissolved in DMSO and purified using mass-directed preparative HPLC.[9][10]

High-Throughput Purification and Quality Control

A library's quality is paramount for generating reliable screening data. A combination of automated techniques is necessary to handle the output of parallel synthesis.[11]

TechniqueApplicationThroughputPurity Achieved
Solid-Phase Extraction (SPE) Rapid removal of excess reagents/salts.High70-90%
Scavenger Resins Removal of specific reagent types (e.g., metals, electrophiles).[12]High75-95%
Mass-Directed Prep-HPLC Final purification of library members.Medium-High>95%
LC-MS Analysis Purity assessment and identity confirmation for all compounds.Very HighN/A
¹H NMR Structural confirmation for a representative subset of the library.[10]LowN/A

Conclusion

The 5-Cyclopropyl-morpholin-3-one scaffold represents a compelling starting point for the development of diverse and medicinally relevant chemical libraries. Its inherent structural and metabolic advantages, combined with the robust parallel synthesis protocols outlined in this guide, provide researchers with a powerful platform for accelerating drug discovery. By systematically applying these methodologies, research teams can efficiently navigate chemical space, build robust SAR, and ultimately identify promising lead candidates with greater speed and confidence.

References

  • Title: Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines Source: ACS Publications, Organic Letters URL: [Link]

  • Title: Metabolism of cyclopropyl groups Source: Hypha Discovery Blogs URL: [Link]

  • Title: Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines Source: American Chemical Society URL: [Link]

  • Title: 3-Cyclopropylmorpholine Source: PubChem, NIH URL: [Link]

  • Title: 3-(4-Cyclopropyl-1,3-thiazol-5-yl)morpholine Source: PubChem, NIH URL: [Link]

  • Title: Processes for the preparation of cyclopropyl-amide derivatives Source: Google Patents URL
  • Title: High-Throughput Purification of Single Compounds and Libraries Source: ACS Publications URL: [Link]

  • Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture Source: NIH URL: [Link]

  • Title: Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement Source: ResearchGate URL: [Link]

  • Title: Morpholine Scaffolds' Preparation for Foldamers' Design and Construction Source: ResearchGate URL: [Link]

  • Title: An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry Source: PMC, NIH URL: [Link]

  • Title: Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety Source: ResearchGate URL: [Link]

  • Title: N-Acylation in Combinatorial Chemistry Source: ResearchGate URL: [Link]

  • Title: Preparative Purification Solutions in Drug Discovery Synthesis Source: YouTube URL: [Link]

  • Title: N-Acylation in combinatorial chemistry Source: Arkat USA URL: [Link]

  • Title: Parallel-compound synthesis: methodology for accelerating drug discovery Source: PubMed URL: [Link]

  • Title: Recent Advances in the development of Suzuki Miyaura Coupling Reactions Source: WWJMRD URL: [Link]

  • Title: Catalyzed N-acylation of carbamates and oxazolidinones by Heteropolyacids (HPAs) Source: Sciforum URL: [Link]

  • Title: Introduction | Parallel Synthesis | Chemistry Source: Asynt URL: [Link]

  • Title: Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: MDPI URL: [Link]

  • Title: Parallel Synthesis & High-Throughput Experimentation Source: SpiroChem URL: [Link]

  • Title: In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry Source: PMC, NIH URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Cyclopropyl-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Cyclopropyl-morpholin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing this and related morpholin-3-one structures. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you improve your yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for preparing 5-Cyclopropyl-morpholin-3-one?

There are several plausible synthetic strategies for the construction of 5-Cyclopropyl-morpholin-3-one. The choice of route will depend on the availability of starting materials, desired scale, and stereochemical considerations. Below are two primary retrosynthetic approaches.

Route A: From a Cyclopropyl-Substituted Amino Alcohol

This is arguably the most direct approach. The synthesis involves the initial preparation of a key intermediate, 2-amino-1-cyclopropylethanol, followed by cyclization to form the morpholin-3-one ring. This strategy is advantageous as it builds the key C-C bond of the cyclopropyl group early in the synthesis.

  • DOT Script for Route A

    Route_A target 5-Cyclopropyl-morpholin-3-one cyclization Cyclization target->cyclization Intramolecular Williamson Ether Synthesis amino_alcohol 2-Amino-1-cyclopropylethanol intermediate N-(1-Cyclopropyl-2-hydroxyethyl)-2-chloroacetamide cyclization->intermediate chloroacetylation N-Chloroacetylation chloroacetylation->amino_alcohol intermediate->chloroacetylation Chloroacetyl Chloride, Base

Route B: Late-Stage Cyclopropanation

This alternative route involves forming the morpholin-3-one ring system first, with a suitable functional group at the 5-position that allows for a subsequent cyclopropanation reaction. For instance, a 5-vinyl-morpholin-3-one could be a key intermediate.

  • DOT Script for Route B

    Route_B target 5-Cyclopropyl-morpholin-3-one cyclopropanation Cyclopropanation target->cyclopropanation e.g., Simmons-Smith or Rh-catalyzed vinyl_morpholinone 5-Vinyl-morpholin-3-one ring_formation Morpholinone Formation vinyl_morpholinone->ring_formation cyclopropanation->vinyl_morpholinone amino_diol 2-Amino-but-3-ene-1-ol ring_formation->amino_diol

    • Caption: Alternative synthetic approach involving late-stage cyclopropanation.

Q2: Which of these routes is generally recommended?

For initial lab-scale synthesis, Route A is often preferred due to its more convergent nature and the avoidance of potentially problematic late-stage cyclopropanation on a complex heterocyclic system. The synthesis and purification of the 2-amino-1-cyclopropylethanol intermediate is a critical step that dictates the success of this route.

Troubleshooting Guide

This section focuses on troubleshooting the more common Route A .

Problem 1: Low Yield in the Synthesis of 2-Amino-1-cyclopropylethanol

The synthesis of this key starting material can be challenging. A common approach is the reduction of an amino acid precursor or the opening of a cyclopropyl-substituted epoxide.

Possible Cause 1: Inefficient Reduction of Cyclopropylglycine Derivatives

If you are reducing a cyclopropylglycine ester or a related amide, the choice of reducing agent is critical.

  • Solution:

    • Reagent Selection: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent (like THF or diethyl ether) are typically required for the reduction of esters or amides to alcohols.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to begin, then allow it to warm to room temperature. This can help to minimize side reactions.

    • Workup Procedure: A careful aqueous workup (e.g., Fieser workup) is necessary to quench the excess reducing agent and precipitate the aluminum salts for easier filtration.

Possible Cause 2: Poor Regioselectivity in Epoxide Ring-Opening

If starting from cyclopropyloxirane, ring-opening with ammonia or an ammonia equivalent can lead to a mixture of regioisomers.

  • Solution:

    • Ammonia Source: Use a concentrated solution of ammonia in an alcohol like methanol or ethanol, and conduct the reaction in a sealed vessel to maintain pressure.

    • Lewis Acid Catalysis: The addition of a mild Lewis acid can sometimes improve the regioselectivity of the ring-opening.

    • Purification: Careful column chromatography may be required to separate the desired 2-amino-1-cyclopropylethanol from the isomeric 1-amino-1-cyclopropylethan-2-ol.

Problem 2: Low Yield in the Final Cyclization to 5-Cyclopropyl-morpholin-3-one

The formation of the morpholin-3-one ring is typically a two-step, one-pot process involving N-chloroacetylation followed by intramolecular cyclization. Low yields here are a common hurdle.

Possible Cause 1: Incomplete N-Chloroacetylation

The initial acylation of the amino alcohol must go to completion before the cyclization step.

  • Solution:

    • Reagent Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride. [1][2] 2. Base Selection: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) should be used to scavenge the HCl byproduct. Ensure at least 2 equivalents of the base are used if starting from the amino alcohol hydrochloride salt.

    • Reaction Monitoring: Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting amino alcohol before proceeding to the cyclization.

Possible Cause 2: Inefficient Intramolecular Cyclization

The intramolecular Williamson ether synthesis to close the ring can be slow or incomplete.

  • Solution:

    • Base for Cyclization: A strong base is required to deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in a polar aprotic solvent like THF or DMF are effective. [3] 2. Temperature: Gently heating the reaction mixture (e.g., 40-60 °C) can often drive the cyclization to completion. However, excessive heat can lead to decomposition.

    • Concentration: The reaction should be run at a reasonably high dilution to favor the intramolecular cyclization over intermolecular polymerization.

ParameterRecommended Conditions for CyclizationRationale
Base Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic bases that effectively deprotonate the alcohol for ring closure.
Solvent Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Aprotic polar solvents that solvate the cation of the base and do not interfere with the reaction.
Temperature 0 °C to 60 °CInitial deprotonation at low temperature, followed by gentle heating to promote cyclization.
Reaction Monitoring Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)To ensure the consumption of the N-chloroacetylated intermediate and formation of the product.
  • DOT Script for Troubleshooting Logic

    Troubleshooting_Yield start Low Yield of 5-Cyclopropyl-morpholin-3-one check_intermediate Analyze reaction mixture by LC-MS. Is N-chloroacetylated intermediate present? start->check_intermediate incomplete_acylation Issue: Incomplete N-Chloroacetylation check_intermediate->incomplete_acylation Yes inefficient_cyclization Issue: Inefficient Cyclization check_intermediate->inefficient_cyclization No (or very little) solution_acylation Solution: - Increase chloroacetyl chloride equivalents. - Check base stoichiometry and type. - Monitor reaction to completion. incomplete_acylation->solution_acylation solution_cyclization Solution: - Use a stronger base (NaH, t-BuOK). - Gently heat the reaction. - Adjust concentration. inefficient_cyclization->solution_cyclization

Problem 3: Presence of Dimer Impurity

A common side product is the formation of a diketopiperazine dimer, which can be difficult to remove.

Cause: Intermolecular reaction between two molecules of the N-chloroacetylated intermediate.

  • Solution:

    • Slow Addition: Add the N-chloroacetylated intermediate slowly to a suspension of the base (e.g., NaH in THF). This maintains a low concentration of the intermediate, favoring the intramolecular reaction.

    • High Dilution: As mentioned, running the reaction at a lower concentration can significantly reduce the rate of the bimolecular side reaction.

    • Purification: If the dimer does form, it often has very different polarity and solubility compared to the desired product. It can typically be removed by column chromatography or recrystallization.

Experimental Protocols

Protocol: Synthesis of 5-Cyclopropyl-morpholin-3-one (Route A)

Step 1: N-Chloroacetylation of 2-Amino-1-cyclopropylethanol

  • Dissolve 2-amino-1-cyclopropylethanol (1.0 eq) and triethylamine (2.2 eq) in dichloromethane (DCM) at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of chloroacetyl chloride (1.05 eq) in DCM to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the amino alcohol is consumed.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide, which can often be used in the next step without further purification.

Step 2: Intramolecular Cyclization

  • Prepare a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C under a nitrogen atmosphere.

  • Slowly add a solution of the crude N-(1-cyclopropyl-2-hydroxyethyl)-2-chloroacetamide from the previous step in anhydrous THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50 °C for 2-4 hours.

  • Monitor the formation of the product by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-Cyclopropyl-morpholin-3-one.

References

  • Google Patents. (n.d.). Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(8), 1099-1126. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Doyle, M. P., et al. (1996). Asymmetric Cyclopropanations by Rhodium(II) N-(Arylsulfonyl)prolinate Catalyzed Decomposition of Vinyldiazomethanes in the Presence of Alkenes. Journal of the American Chemical Society, 118(37), 8837–8846. Retrieved from [Link]

  • Google Patents. (n.d.). N-Alkylation of Opiates.
  • Kikelj, D. (2009). Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Arkivoc, 2009(1), 1-17. Retrieved from [Link]

  • Sladojevich, F., Trabocchi, A., & Guarna, A. (2008). Stereoselective cyclopropanation of serine- and threonine-derived oxazines to access new morpholine-based scaffolds. Organic & Biomolecular Chemistry, 6(18), 3328–3336. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing cyclopropylmethanol and recycling byproduct sodium tetramethoxyborate.
  • ResearchGate. (n.d.). Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). Retrieved from [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 6(8), 1221–1224. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparation of cyclopropylethanol, cyclopropylacetonitorile and intermediates of both.
  • ChemBase. (n.d.). 5-isobutyl-3-morpholinone. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Stereoselective cyclopropanation of enamides via C–C bond cleavage of cyclopropenes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
  • ResearchGate. (n.d.). The reaction of thionyl chloride with β amino alcohols: a computational investigation. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of cyclopropylmethyl halides.
  • Google Patents. (n.d.). Process for the manufacture of cyclopropylamine.
  • Master Organic Chemistry. (2023). Cyclopropanation of Alkenes. Retrieved from [Link]

  • Hu, Y., et al. (2015). Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. Tetrahedron, 71(35), 5893–5899. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ACS Publications. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Retrieved from [Link]

  • Malaysian Journal of Science. (2024). SYNTHESIS AND CHARACTERISATION OF 2-(METHYLAMINO)ETHANOL-BASED DEEP EUTECTIC SOLVENTS FOR CO2 CAPTURE. Retrieved from [Link]

  • ACS Publications. (2013). Directing Group Enhanced Carbonylative Ring Expansions of Amino-Substituted Cyclopropanes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of cyclopropylmethyl alkyl amines.
  • Google Patents. (n.d.). Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
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  • MDPI. (n.d.). Continuous-Flow Synthesis of Arylthio-Cyclopropyl Carbonyl Compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Cyclopropanation reactions by a class I unspecific peroxygenase. Retrieved from [Link]

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  • Google Patents. (n.d.). Synthesis of 2-(2-aminoethoxy) ethanol.

Sources

Technical Support Center: Purification of Crude 5-Cyclopropyl-morpholin-3-one by Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of crude 5-Cyclopropyl-morpholin-3-one via recrystallization. It is designed to be a practical resource, offering not just procedural steps but also the underlying scientific principles and troubleshooting strategies to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind recrystallization for purifying 5-Cyclopropyl-morpholin-3-one?

Recrystallization is a purification technique for solid compounds based on the principle that the solubility of most solids increases with temperature.[1] In the context of 5-Cyclopropyl-morpholin-3-one, the process involves dissolving the crude solid in a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals. Impurities, which are present in smaller quantities, remain dissolved in the solvent (mother liquor).

Q2: What are the essential characteristics of a good recrystallization solvent for 5-Cyclopropyl-morpholin-3-one?

Selecting the right solvent is critical for a successful recrystallization. An ideal solvent should exhibit the following properties[1][2]:

  • High solubility for 5-Cyclopropyl-morpholin-3-one at elevated temperatures.

  • Low solubility for 5-Cyclopropyl-morpholin-3-one at low temperatures.

  • High solubility for impurities at all temperatures, or very low solubility so they can be filtered off from the hot solution.

  • Chemically inert: The solvent should not react with 5-Cyclopropyl-morpholin-3-one.

  • Volatility: The solvent should be sufficiently volatile for easy removal from the purified crystals.

  • Low toxicity and flammability: Safety is a primary consideration in solvent selection.[2]

  • A boiling point below the melting point of 5-Cyclopropyl-morpholin-3-one to prevent the compound from "oiling out".[3]

Q3: How do I experimentally determine the best solvent for recrystallization?

A systematic approach to solvent screening is recommended. This typically involves testing the solubility of a small amount of crude 5-Cyclopropyl-morpholin-3-one in various solvents at room temperature and then at the solvent's boiling point.

Experimental Protocol: Solvent Screening for 5-Cyclopropyl-morpholin-3-one Recrystallization

  • Preparation: Place approximately 20-30 mg of crude 5-Cyclopropyl-morpholin-3-one into separate test tubes.

  • Solvent Addition (Room Temperature): To each test tube, add a small volume (e.g., 0.5 mL) of a different test solvent. Agitate the mixture and observe the solubility.

  • Heating: If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath to the boiling point of the solvent.[4]

  • Observation (Hot): Observe if the compound dissolves completely. If it does, it is a potential candidate solvent. If a large volume of solvent is required, it may not be ideal.

  • Cooling: Allow the hot solution to cool slowly to room temperature, and then in an ice bath.

  • Crystal Formation: Observe if crystals form upon cooling. The ideal solvent will yield a good quantity of crystals.

  • Solvent Selection: Based on these observations, select the solvent that best meets the criteria outlined in Q2.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of 5-Cyclopropyl-morpholin-3-one and provides practical solutions.

Problem Possible Cause(s) Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used, resulting in a solution that is not saturated upon cooling. 2. The solution is supersaturated, and crystallization has not been initiated.1. Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[5] 2. Induce crystallization by: * Scratching the inside of the flask with a glass rod.[5] * Adding a seed crystal of pure 5-Cyclopropyl-morpholin-3-one. * Cooling the solution in an ice-salt bath.[5]
The compound "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The compound is significantly impure.[5] 3. The solution is cooling too rapidly.1. Select a solvent with a lower boiling point.[3] 2. Re-dissolve the oil by heating and add a small amount of additional solvent. Allow the solution to cool more slowly.[5] 3. Consider pre-purification by another method (e.g., column chromatography) if the crude material is very impure.
Crystals form too quickly. 1. The solution is highly supersaturated. 2. The solution is cooling too rapidly.1. Rapid crystallization can trap impurities. Re-dissolve the crystals by heating and add a small amount of extra solvent to slightly decrease the saturation.[6] 2. Insulate the flask to slow down the cooling rate.[6]
Low recovery of purified product. 1. The chosen solvent has a relatively high solubility for the compound even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Ensure the solution is thoroughly cooled in an ice bath before filtration. 2. Consider a mixed-solvent system to decrease the solubility of the compound in the cold solvent. 3. Minimize the amount of solvent used to dissolve the crude product. 4. During hot filtration, use a pre-heated funnel and flask, and keep the solution hot.
The purified product is still impure. 1. The chosen solvent is not effective at separating the specific impurities present. 2. Crystallization occurred too quickly. 3. The crystals were not washed properly after filtration.1. Re-evaluate the solvent choice. A different solvent or a mixed-solvent system may be more effective. 2. Perform a second recrystallization. 3. Ensure the solution cools slowly. 4. Wash the filtered crystals with a small amount of cold, fresh solvent.

Recrystallization Workflow and Troubleshooting Logic

The following diagram illustrates the general workflow for recrystallization and the decision points for troubleshooting.

Recrystallization_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying cluster_troubleshooting Troubleshooting start Start with Crude 5-Cyclopropyl-morpholin-3-one choose_solvent Choose Solvent (Based on Screening) start->choose_solvent dissolve Dissolve in Minimum Amount of Hot Solvent choose_solvent->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath no_crystals No Crystals Form cool->no_crystals oiling_out Oiling Out Occurs cool->oiling_out filter Vacuum Filtration ice_bath->filter wash Wash Crystals with Cold Solvent filter->wash low_recovery Low Recovery filter->low_recovery dry Dry Crystals wash->dry end Pure 5-Cyclopropyl-morpholin-3-one dry->end no_crystals->dissolve Concentrate Solution or Induce Crystallization oiling_out->dissolve Add More Solvent, Cool Slower low_recovery->choose_solvent Re-evaluate Solvent

Caption: Recrystallization Workflow and Troubleshooting Decision Points.

Purity Assessment

After recrystallization, it is crucial to assess the purity of the 5-Cyclopropyl-morpholin-3-one. Common analytical techniques for this purpose include:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying the components of a mixture. A single, sharp peak for the target compound and the absence of impurity peaks indicate high purity.[7][8]

  • Quantitative Nuclear Magnetic Resonance (qNMR): Provides both structural information and a quantitative measure of purity against a certified reference standard.[9]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point. A broad melting point range is indicative of impurities.

References

  • MDPI. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing new polymorphs and solvates through solvothermal recrystallization. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Purdue University. (n.d.). SOLUBILITY OF POLYMERS. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). EP1951699B1 - Processes for the preparation of cyclopropyl-amide derivatives.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Polymers in Organic Solvents | Request PDF. Retrieved from [Link]

  • Reddit. (2021, July 28). Need help with recrystallisation I have trouble with : r/chemistry. Retrieved from [Link]

  • MDPI. (2022, January 26). Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals. Retrieved from [Link]

  • Avens Publishing Group. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • ACS Publications. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2019, June 1). Recent progress in the synthesis of morpholines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biological Sciences. (n.d.). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Retrieved from https://www.jbpasonline.com/wp-content/uploads/2022/07/20-22.pdf
  • IP.com. (n.d.). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5- dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies. Retrieved from [Link]_

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) "Development of analytical methods to accurately and precisely determine residual active pharmaceutical ingredients and cleaning agents on pharmaceutical surfaces". Retrieved from [Link]

  • International Journal of Advanced Research in Engineering and Management. (n.d.). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.

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Identification of impurities in 5-Cyclopropyl-morpholin-3-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Cyclopropyl-morpholin-3-one Synthesis

Welcome to the technical support guide for the synthesis of 5-Cyclopropyl-morpholin-3-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control during the synthesis of this important heterocyclic compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources and types of impurities I should expect during the synthesis of 5-Cyclopropyl-morpholin-3-one?

A1: Impurity formation is an inherent challenge in multi-step organic synthesis. For 5-Cyclopropyl-morpholin-3-one, impurities can be broadly categorized according to International Conference on Harmonisation (ICH) guidelines.[1][2] Understanding their origin is the first step toward controlling them.

  • Organic Impurities (Process- and Drug-Related):

    • Unreacted Starting Materials: The most common impurities are residual starting materials, such as the initial cyclopropyl-substituted amino alcohol or the haloacetylating agent (e.g., ethyl chloroacetate). Their presence usually indicates an incomplete reaction.

    • Intermediates: Incomplete cyclization can leave linear intermediates in the final product. For instance, the N-acylated amino alcohol may persist if the ring-closure step is inefficient.

    • By-products from Side Reactions: These are often the most challenging to identify. Common side reactions include the formation of dimers, products of over-alkylation, or alternative cyclization products.

    • Degradation Products: The morpholin-3-one ring can be susceptible to hydrolysis (ring-opening) under harsh acidic or basic conditions during workup or purification.

  • Inorganic Impurities:

    • These originate from reagents and catalysts used in the synthesis.[2] Examples include residual metals from catalysts (if used), inorganic salts (e.g., NaCl, KBr) formed during the reaction or workup, and filter aids like silica gel.

  • Residual Solvents:

    • Solvents used in the reaction (e.g., toluene, DMF, isopropanol) or for purification (e.g., ethyl acetate, hexane) can be retained in the final product.[3][4] Their levels are strictly regulated by guidelines such as ICH Q3C.

Below is a generalized synthetic pathway and potential points of impurity formation.

G cluster_reaction Synthetic Pathway SM1 Cyclopropyl Amino Alcohol Intermediate Linear Intermediate (N-acylated amino alcohol) SM1->Intermediate + SM2, Base Impurity1 Unreacted SMs SM1->Impurity1 Incomplete Reaction SM2 Haloacetylating Agent (e.g., Ethyl Chloroacetate) SM2->Impurity1 Base Base (e.g., K2CO3) Product 5-Cyclopropyl-morpholin-3-one Intermediate->Product Intramolecular Cyclization (Heat) Impurity2 Dimer By-product Intermediate->Impurity2 Side Reaction Impurity3 Degradation Product (Ring-opened) Product->Impurity3 Harsh Workup

Caption: Generalized synthesis and common impurity formation pathways.

Q2: My initial analysis (TLC/HPLC) shows an unknown peak. What is a systematic workflow for its identification?

A2: A systematic approach is crucial for efficiently identifying unknown impurities, saving time and resources. The process involves a combination of chromatographic separation and spectroscopic characterization.[5][6]

The workflow below outlines a robust, field-proven methodology for impurity identification.

G Start Unknown Peak Detected in HPLC/TLC Step1 Step 1: LC-MS Analysis (Hyphenated Technique) Start->Step1 Step2 Obtain Molecular Weight (MW) & Fragmentation Data Step1->Step2 Provides MW hint Step3 Step 2: Isolate Impurity (Prep-HPLC or Column Chrom.) Step2->Step3 Guides Isolation Strategy Step4 Obtain Pure Impurity Sample (>95% purity) Step3->Step4 Step5 Step 3: NMR Spectroscopy (1H, 13C, 2D-NMR) Step4->Step5 Requires sufficient material Step6 Elucidate Chemical Structure Step5->Step6 Definitive structural data End Structure Confirmed (Characterization Complete) Step6->End

Caption: Systematic workflow for the identification of unknown impurities.

Causality Explained:

  • LC-MS First: We begin with Liquid Chromatography-Mass Spectrometry (LC-MS) because it is a rapid, high-sensitivity technique that provides the molecular weight of the impurity.[1][5] This is the single most critical piece of information to start forming a hypothesis about the impurity's identity (e.g., is it a dimer? Is a protecting group missing?).

  • Isolation: Once you have a hypothetical structure or class of compound, you must isolate it to confirm the structure. Preparative HPLC is often the method of choice for achieving the high purity required for NMR analysis.[6]

  • NMR for Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive structural information, showing the connectivity of atoms and stereochemistry. 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments are typically required for unambiguous structure elucidation.[6][7]

Q3: How can I minimize impurity formation during the synthesis itself?

A3: Proactive control is always more effective than reactive removal. Optimizing reaction conditions is key to minimizing side reactions and maximizing yield and purity.

  • Control of Stoichiometry and Addition Rate: Slow, dropwise addition of reagents, particularly the electrophilic haloacetylating agent, can prevent localized high concentrations that lead to side reactions like dimerization.[3]

  • Temperature Management: Many side reactions have a higher activation energy than the desired reaction. Maintaining the recommended reaction temperature is critical. Run trial reactions at lower temperatures to see if impurity formation is reduced without significantly impacting the reaction rate.

  • Choice of Base and Solvent: The choice of base is crucial. A strong, non-nucleophilic base can promote the desired intramolecular cyclization without competing in side reactions. The solvent should be chosen to ensure all reactants remain in solution and is inert to the reaction conditions.[8]

  • Inert Atmosphere: If any of your starting materials or intermediates are sensitive to oxidation, conducting the reaction under an inert atmosphere (Nitrogen or Argon) can prevent the formation of oxidative impurities.

  • Workup pH and Temperature: During aqueous workup, maintain a controlled pH and temperature. The lactam ring in the morpholin-3-one structure can be susceptible to hydrolysis under excessively acidic or basic conditions, especially at elevated temperatures.

Troubleshooting Guide

This table provides quick solutions to common problems encountered during the synthesis of 5-Cyclopropyl-morpholin-3-one.

Observation / Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Degradation during workup. 3. Mechanical loss during purification.1. Monitor reaction by TLC/HPLC until starting material is consumed. Consider increasing reaction time or temperature moderately. 2. Ensure workup is performed at low temperatures and with controlled pH. 3. Optimize crystallization or chromatography conditions to improve recovery.
Multiple Spots on TLC Near Product Spot 1. Formation of structurally similar by-products. 2. Stereoisomers if chiral centers are involved. 3. Incomplete cyclization (residual intermediate).1. Re-evaluate reaction temperature and stoichiometry. 2. Use chiral HPLC or SFC to analyze and separate isomers. 3. Increase reaction time or temperature for the cyclization step.
Persistent Peak of Starting Material 1. Insufficient reagent. 2. Low reaction temperature or short reaction time. 3. Deactivation of a reagent or catalyst.1. Check stoichiometry; consider a slight excess (1.05-1.1 eq.) of one reagent. 2. Incrementally increase temperature or time and monitor progress. 3. Ensure reagents are pure and catalysts are active.
Appearance of a Higher MW Peak in LC-MS 1. Dimerization of starting material or intermediate. 2. Reaction with the solvent (e.g., formylation by DMF).1. Use a more dilute solution. Ensure slow addition of reagents. 2. Consider an alternative, less reactive solvent like Toluene or Acetonitrile.

Experimental Protocol: Impurity Identification Workflow

This protocol provides a detailed, step-by-step methodology for the characterization of an unknown impurity.

Objective: To isolate and structurally elucidate an unknown impurity observed during the synthesis of 5-Cyclopropyl-morpholin-3-one.

1. Initial Analysis by LC-MS a. Prepare a sample of the crude reaction mixture by dissolving a small amount in a suitable solvent (e.g., Methanol or Acetonitrile). b. Inject the sample into an HPLC system coupled to a Mass Spectrometer (e.g., ESI-QTOF). c. Develop a gradient elution method to achieve good separation between the main product and the impurity peak. A typical starting point is a Water/Acetonitrile gradient with 0.1% formic acid. d. From the resulting data, record the retention time and obtain the high-resolution mass of the impurity to predict its elemental composition.

2. Isolation by Preparative HPLC a. Scale up the analytical HPLC method to a preparative scale. This involves using a larger column and a higher flow rate. b. Inject the crude material and collect the fraction corresponding to the retention time of the impurity. c. Combine multiple runs if necessary to obtain a sufficient quantity of the impurity (typically >5 mg for full NMR characterization). d. Remove the solvent from the collected fraction under reduced pressure to yield the isolated impurity. Assess its purity by analytical HPLC.

3. Structural Elucidation by NMR Spectroscopy a. Dissolve the isolated impurity in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). b. Acquire a ¹H NMR spectrum to identify proton environments and their integrations. c. Acquire a ¹³C NMR spectrum to identify the number and type of carbon atoms. d. If the structure is not immediately obvious, perform 2D NMR experiments:

  • COSY: To establish ¹H-¹H correlations (connectivity through bonds).
  • HSQC: To determine which protons are directly attached to which carbons.
  • HMBC: To establish long-range ¹H-¹³C correlations, which is crucial for piecing together the molecular skeleton. e. Integrate the data from MS and NMR to propose a definitive structure for the impurity.

References

  • World Intellectual Property Organization. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. WO2019138362A1. [Link]

  • Beilstein Journal of Organic Chemistry. (2010). Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. [Link]

  • Arayne, M. S., et al. (2013). Novel derivatives of 5-amino-1-cyclopropyl-7-[(3R,5S)3,5-dimethylpiperazine-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid: Their synthesis, antimicrobial, antifungal, and urease inhibitory studies. Medicinal Chemistry Research. [Link]

  • Al-Tamiemi, E. O., et al. (2015). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Palchykov, V. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Journal of Young Pharmacists. (2010). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • Pharmaguideline. (2017). Impurity Profiling of Drug Substances in Pharmaceuticals. [Link]

  • Molecules. (2017). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. [Link]

  • Molecules. (2012). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. [Link]

  • LCGC International. (2014). Method Development for Drug Impurity Profiling: Part 1. [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Impurity Profiling for Pharmaceutical Product by using Different Analytical Techniques: An Overview. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Morpholin-3-one Formation

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of morpholin-3-ones. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your reaction conditions with confidence. The morpholin-3-one scaffold is a crucial component in many pharmaceuticals, including the anticoagulant Rivaroxaban, making its efficient synthesis a critical step in drug development.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of morpholin-3-ones. The solutions provided are based on established chemical principles and field-proven insights.

Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?

Low yield is the most common challenge and can stem from several factors. A systematic approach is key to identifying the root cause.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Causality: The intramolecular cyclization to form the morpholin-3-one ring is often the rate-limiting step. It requires sufficient thermal energy and time to overcome the activation barrier.

    • Solution:

      • Extend Reaction Time: Monitor the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials. Some protocols require heating for 10-15 hours or more.[1][3]

      • Increase Temperature: The optimal temperature can vary significantly based on the substrates and solvent, typically ranging from 50°C to over 180°C.[3][4] Incrementally increase the temperature, but be cautious of potential side reactions or decomposition (See Q2). A temperature drop of just 10-15°C can significantly reduce yield in some high-temperature procedures.[3][5]

  • Suboptimal Reagent Stoichiometry or Quality:

    • Causality: The molar ratios of your starting materials (e.g., amino alcohol and haloacetyl halide/ester) and base are critical. An excess or deficit of any reagent can lead to the formation of side products or leave starting material unreacted. Reagent purity is also paramount.

    • Solution:

      • Verify Stoichiometry: Ensure accurate calculation and measurement of all reagents. For the reaction between 2-aminoethanol and ethyl chloroacetate, a slight excess (1.1 eq) of the amino alcohol and base is sometimes used to drive the reaction to completion.[6]

      • Use High-Purity Reagents: Ensure starting materials are pure and dry. For instance, morpholine derivatives can be highly hygroscopic.[3]

  • Inefficient Cyclization/Catalyst Issues:

    • Causality: The intramolecular cyclization step often requires a base or catalyst to proceed efficiently. An inappropriate base/catalyst or incorrect loading can stall the reaction.

    • Solution:

      • Base Selection: Strong, non-nucleophilic bases are often preferred for deprotonation of the hydroxyl group to facilitate ring closure. In some syntheses, a simple carbonate like potassium carbonate is sufficient.[1] In others, stronger bases like sodium metal in an alcohol solvent are used to form the alkoxide in situ.[6]

      • Catalyst Activity: If using a catalyst (e.g., palladium on carbon for hydrogenation steps in syntheses like that of 4-(4-aminophenyl)morpholin-3-one), ensure it is active and not poisoned.[7]

  • Product Loss During Work-up and Purification:

    • Causality: Morpholin-3-ones can have moderate water solubility, leading to losses during aqueous work-up. They can also be sensitive to pH.

    • Solution:

      • Optimize Extraction: When extracting your product from an aqueous layer, use a suitable organic solvent and perform multiple extractions to maximize recovery. Solvents like dichloromethane or ethyl acetate are common.[7]

      • Careful Neutralization: Neutralize the reaction mixture carefully. Some protocols involve washing with saturated sodium bicarbonate and brine to remove acidic or basic impurities before concentrating the organic phase.[6]

      • Recrystallization: Choose an appropriate solvent system for recrystallization to ensure high recovery of pure product. A mixed solvent system like isopropanol/ethyl acetate or recrystallization from methyl tert-butyl ether has been shown to be effective.[6]

Q2: The reaction mixture is turning dark brown or charring. What is happening and how can I prevent it?

  • Probable Cause: Excessive heat.

  • Causality: Organic molecules, especially those with multiple functional groups, can decompose at high temperatures. This is particularly true for syntheses requiring strong acids and very high heat, such as the dehydration of diethanolamine.[3][8] Charring indicates thermal decomposition, which irreversibly destroys your starting material and product, making purification extremely difficult.

  • Solution:

    • Precise Temperature Control: Use a reliable heating mantle with a thermocouple or a high-temperature thermometer to maintain the temperature within the optimal range for your specific reaction.[3] Avoid localized overheating by ensuring efficient stirring.

    • Stepwise Heating: Gradually increase the temperature to the desired setpoint rather than heating aggressively.

    • Optimize for a Lower Temperature: Explore alternative synthetic routes, solvents, or catalysts that may allow the reaction to proceed efficiently at a lower temperature.

Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?

  • Probable Causes: Incorrect temperature, stoichiometry, or reaction time.

  • Causality: Side reactions, such as intermolecular reactions (polymerization) or the formation of alternative cyclized products, can compete with the desired intramolecular cyclization. These are often promoted by non-optimal reaction conditions.

  • Solution:

    • Temperature Control: Temperature is a critical factor in controlling selectivity. Running the reaction at the lowest temperature that still affords a reasonable reaction rate can often minimize side product formation.[5]

    • High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular side reactions, consider adding the linear precursor slowly to the heated reaction mixture (high-dilution principle). This keeps the instantaneous concentration of the reactant low, making it more likely to react with itself than with another molecule.

    • Protecting Groups: If your starting materials have other reactive functional groups, consider using protecting groups to prevent them from participating in unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the morpholin-3-one core?

The synthesis of the morpholin-3-one ring is typically achieved through the cyclization of a linear precursor containing both an amine and an alcohol functionality, which are reacted with a two-carbon electrophile. A primary method involves the reaction of a 2-aminoethanol derivative with an α-haloacetyl halide or ester, followed by intramolecular cyclization.[6] Another approach is the reaction of an N-substituted amino acid with an epoxide, followed by lactonization. For specific applications, such as the synthesis of the Rivaroxaban intermediate 4-(4-aminophenyl)morpholin-3-one, multi-step procedures starting from precursors like 2-(2-chloroethoxy)ethanol are employed on an industrial scale.[7]

Q2: How do I select the appropriate base for the cyclization step?

The choice of base depends on the pKa of the proton to be removed (typically from the hydroxyl group to form a more nucleophilic alkoxide) and the overall reaction conditions.

  • For reactions with α-halo esters: A moderately strong base like sodium ethoxide or even sodium metal in an alcohol solvent is often used to generate the alkoxide in situ for the final ring-closing SN2 reaction.[6]

  • For reactions involving an intermediate amide: A strong, non-nucleophilic base like potassium carbonate can be effective, especially when driven by heat.[1] The base facilitates the deprotonation of the hydroxyl group, which then attacks the electrophilic carbonyl carbon of the amide.

Q3: What are the best analytical methods for monitoring reaction progress?

  • Thin Layer Chromatography (TLC): This is the quickest and most common method. Use a suitable solvent system (e.g., methanol:dichloromethane = 1:9) and a visualization technique like UV light or an iodine chamber to track the disappearance of starting materials and the appearance of the product spot.[6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to monitor the mass-to-charge ratio of the reactants and products, confirming the formation of the desired compound and identifying any major side products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds.

Data & Protocols

Troubleshooting Summary Table
IssuePotential CauseRecommended Solution
Low Yield Incomplete reactionExtend reaction time; Increase temperature moderately; Monitor by TLC/LC-MS.[3][5]
Suboptimal stoichiometryVerify calculations and measurements; Use high-purity, dry reagents.[6]
Product loss during work-upPerform multiple extractions; Use brine wash; Optimize recrystallization solvent.[6][7]
Dark/Charred Mixture Excessive temperatureUse precise temperature control (thermocouple); Ensure efficient stirring.[3]
Side Product Formation Temperature too highLower the reaction temperature to the minimum required for a reasonable rate.[5]
High reactant concentrationUse high-dilution techniques (slow addition of reactant).
Difficult Purification Product is water-solubleSaturate the aqueous layer with salt (salting out) before extraction.
Residual catalyst/reagentsPerform aqueous washes (e.g., NaHCO₃, brine); Consider column chromatography.[6]
General Experimental Protocol: Synthesis of Morpholin-3-one

This protocol is a representative example based on the reaction of 2-aminoethanol with ethyl chloroacetate.[6] Safety Note: Sodium metal is highly reactive with water and alcohols. Handle with extreme care under an inert atmosphere. Ethyl chloroacetate is a lachrymator. Always work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Formation of Sodium 2-aminoethoxide

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add anhydrous isopropanol (100 mL).

  • Carefully add sodium metal (1.1 eq.) in small portions to the isopropanol. The mixture will exotherm and produce hydrogen gas.

  • Add 2-aminoethanol (1.1 eq.) to the solution.

  • Heat the reaction mixture to 50°C and stir for 5 hours to ensure complete formation of the sodium alkoxide. The solution will typically appear yellow.[6]

Step 2: N-Alkylation and Cyclization

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add ethyl chloroacetate (1.0 eq.) dropwise to the cooled solution. A yellow suspension will form.[6]

  • After the addition is complete, remove the ice bath and heat the mixture to 80°C.

  • Maintain stirring at 80°C for 2 hours to drive the cyclization. Monitor the reaction by TLC until the starting material is consumed.[6]

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Remove the insoluble salts (sodium chloride) by filtration. Wash the filter cake with a small amount of isopropanol.[6]

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude brown solid.[6]

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/ethyl acetate or methyl tert-butyl ether) to yield pure morpholin-3-one as a white solid.[6]

Visualizations

General Reaction Mechanism

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization Aminoethanol H₂N-CH₂CH₂-OH Intermediate HO-CH₂CH₂-NH-CH₂COOR Aminoethanol->Intermediate Base Haloacetate Cl-CH₂COOR Haloacetate->Intermediate Alkoxide ⁻O-CH₂CH₂-NH-CH₂COOR Intermediate->Alkoxide Base -H⁺ Morpholinone Morpholin-3-one Alkoxide->Morpholinone Sₙ2 Attack -ROH

Caption: General two-step synthesis of morpholin-3-one.

Experimental Workflow

G Reagents Prepare Reagents & Glassware Setup Reaction Setup (Inert Atmosphere) Reagents->Setup Reaction Heating & Stirring (e.g., 80°C, 2h) Setup->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Cooling & Filtration Monitoring->Workup Concentration Rotary Evaporation Workup->Concentration Purification Recrystallization Concentration->Purification Analysis Yield & Purity (NMR, MS) Purification->Analysis

Caption: Standard experimental workflow for morpholin-3-one synthesis.

Troubleshooting Decision Tree

G Start Low Yield Observed CheckComplete Is Reaction Complete? Start->CheckComplete Incomplete Incomplete Reaction CheckComplete->Incomplete No CheckPurity Crude Product Looks Clean? CheckComplete->CheckPurity Yes Action_Time Increase Time / Temp Incomplete->Action_Time Impure Side Reactions Likely CheckPurity->Impure No CheckWorkup Significant Loss During Workup? CheckPurity->CheckWorkup Yes Action_Selectivity Lower Temp / Use High Dilution Impure->Action_Selectivity Loss Purification Issue CheckWorkup->Loss Yes Action_Workup Optimize Extraction / Recrystallization CheckWorkup->Action_Workup No (Still optimize) Loss->Action_Workup

Sources

Technical Support Center: Synthesis of Substituted Morpholinones

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted morpholinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing these valuable heterocyclic scaffolds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and side reactions encountered in the laboratory.

Introduction

Substituted morpholinones are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. Their synthesis, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly impact yield, purity, and stereochemical integrity. This guide provides practical, field-proven insights to help you anticipate, diagnose, and mitigate these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the synthesis of substituted morpholinones.

Q1: What are the most common synthetic routes to substituted morpholinones?

A1: Several robust methods are employed for the synthesis of substituted morpholinones. The choice of route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include:

  • Intramolecular Cyclization of N-(2-hydroxyethyl)-α-haloacetamides: This is a widely used method involving the reaction of a 2-aminoethanol derivative with an α-haloacetyl halide or anhydride, followed by base-mediated cyclization.[1]

  • Palladium-Catalyzed Carboamination: This method allows for the synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols.[2]

  • N-Arylation of Morpholinone Scaffolds: Techniques like the Buchwald-Hartwig amination and Ullmann condensation are used to introduce aryl substituents at the nitrogen atom of a pre-formed morpholinone ring.[1]

  • One-Pot Syntheses from Amino Alcohols: Various one-pot procedures have been developed, starting from amino alcohols and suitable dielectrophiles, offering an efficient route to diverse morpholinone derivatives.[1][3]

Q2: I am observing a significant amount of a dimeric byproduct in my N-arylation reaction. What is likely happening?

A2: The formation of a biaryl byproduct (a dimer of your aryl halide) is a common side reaction in copper-catalyzed N-arylation reactions, such as the Ullmann condensation. This occurs through a competing homocoupling of the aryl halide. To minimize this, ensure truly anaerobic conditions and consider using a ligand that promotes the desired C-N bond formation over C-C coupling.

Q3: My chiral morpholinone product shows a loss of enantiomeric excess. What are the primary causes?

A3: Racemization is a critical issue when synthesizing chiral morpholinones, especially those derived from α-amino acids. The primary cause is the formation of an oxazolone intermediate, where the α-proton becomes acidic and can be abstracted by a base, leading to a loss of stereochemistry.[4] Factors that exacerbate racemization include strong bases, high reaction temperatures, and prolonged reaction times.

Troubleshooting Guides

This section provides detailed guidance on specific problems you may encounter during your experiments.

Problem 1: Low Yield and/or Complex Mixture in N-Arylation Reactions (Buchwald-Hartwig & Ullmann)

Low yields and the formation of multiple byproducts are common frustrations in N-arylation reactions. Understanding the competing pathways is key to troubleshooting.

Symptoms:

  • Low yield of the desired N-aryl morpholinone.

  • Presence of significant amounts of Heck arylation byproduct (styrene derivative).

  • Formation of biaryl homocoupling products (in Ullmann reactions).

  • Dehalogenation of the aryl halide starting material.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Optimization
Competing Heck Arylation In Pd-catalyzed reactions, the organopalladium intermediate can undergo β-hydride elimination if the substrate contains an alkene, leading to arylation of the double bond instead of N-arylation.[2]Ligand Selection: Switch to bulkier, electron-rich phosphine ligands (e.g., Josiphos, Xantphos) which favor reductive elimination (C-N bond formation) over β-hydride elimination.
Homocoupling (Ullmann) The copper catalyst can promote the coupling of two aryl halide molecules, especially at higher temperatures and with less reactive amines.Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable reaction rate. Ligand Addition: The use of ligands like 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) can favor the desired C-N coupling.
Catalyst Deactivation The active catalyst can be poisoned by impurities or degrade over the course of the reaction, especially under harsh conditions.Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use High-Purity Reagents: Impurities in starting materials or solvents can deactivate the catalyst.
Incorrect Base The choice of base is critical. A base that is too strong can lead to side reactions, while a base that is too weak will result in a slow or incomplete reaction.Screen Bases: For Buchwald-Hartwig reactions, common bases include NaOtBu, K₃PO₄, and Cs₂CO₃. For sensitive substrates, a weaker base like K₃PO₄ may be preferable.

Workflow for Troubleshooting N-Arylation Reactions:

Caption: Troubleshooting workflow for N-arylation reactions.

Problem 2: Hydrolysis of the Morpholinone Ring

The lactam (amide) bond within the morpholinone ring is susceptible to both acidic and basic hydrolysis, leading to the formation of the corresponding amino acid or amino alcohol derivative.

Symptoms:

  • Appearance of a more polar spot on TLC that corresponds to the ring-opened product.

  • Difficulty in isolating the desired morpholinone, especially during aqueous workup or purification on silica gel.

  • Lower than expected yield of the cyclic product.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Optimization
Acidic Conditions Traces of acid in the reaction mixture, during aqueous workup (e.g., from quenching with NH₄Cl), or on acidic silica gel can catalyze the hydrolysis of the amide bond.Neutralize Carefully: After quenching, ensure the aqueous layer is neutral or slightly basic before extraction. Use Neutral Silica Gel: For column chromatography, use neutral silica gel or add a small amount of a neutral-izing agent like triethylamine (0.1-1%) to the eluent.[4]
Basic Conditions Strong basic conditions, especially at elevated temperatures, can also promote amide hydrolysis.Use Milder Bases: For cyclization reactions, consider using milder bases like K₂CO₃ or NaHCO₃ instead of strong bases like NaH or NaOtBu if the substrate is sensitive. Control Temperature: Perform base-mediated reactions at the lowest effective temperature.
Prolonged Reaction/Workup Times The longer the morpholinone is exposed to non-neutral pH, the greater the extent of hydrolysis.Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as it is complete. Expedite Workup: Perform the aqueous workup and extraction as quickly as possible. Avoid leaving the product in contact with aqueous layers for extended periods.

Mechanism of Acid-Catalyzed Hydrolysis:

Caption: Simplified mechanism of acid-catalyzed morpholinone hydrolysis.

Problem 3: Racemization of Chiral Centers

Maintaining the stereochemical integrity of chiral centers, particularly the α-carbon of amino acid-derived morpholinones, is paramount.

Symptoms:

  • Formation of diastereomers, observable by ¹H NMR or chiral HPLC.

  • Loss of optical activity in the final product.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting & Optimization
Oxazolone Formation The activated carboxylate of an N-protected amino acid can cyclize to an oxazolone, which has an acidic α-proton that can be easily removed by a base, leading to racemization.[4]Use Racemization-Suppressing Additives: When using coupling reagents like carbodiimides (e.g., DCC, EDC), always include an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). Choose Low-Racemization Coupling Reagents: Onium salt-based reagents like HATU, HBTU, and COMU are generally less prone to causing racemization.
Strong Base The use of strong, non-hindered bases can directly deprotonate the α-carbon, especially in activated intermediates.Select a Weaker or Sterically Hindered Base: For base-mediated cyclizations, consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine instead of stronger bases like DBU or DIPEA.
Elevated Temperature Higher reaction temperatures increase the rate of all reactions, including the epimerization of the chiral center.Lower the Reaction Temperature: Perform the coupling or cyclization step at a lower temperature (e.g., 0 °C or even -20 °C) if the reaction rate is still acceptable.
Protecting Group Effects The nature of the N-protecting group can influence the propensity for racemization. Urethane-based protecting groups (e.g., Boc, Cbz, Fmoc) are generally good at preventing racemization.Choose Appropriate Protecting Groups: Ensure that a suitable urethane-type protecting group is installed on the nitrogen of the amino acid or amino alcohol precursor.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization for your specific substrate.

Protocol 1: Synthesis of an N-Aryl Morpholinone via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed N-arylation of a morpholin-3-one.

Materials:

  • Morpholin-3-one (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Cs₂CO₃ (2.0 equiv)

  • Anhydrous, degassed toluene

Procedure:

  • To an oven-dried Schlenk flask, add morpholin-3-one, aryl bromide, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization of an N-(2-hydroxyethyl)-α-chloroacetamide

This protocol outlines the synthesis of a morpholin-3-one via base-mediated cyclization.

Materials:

  • N-(2-hydroxyethyl)-2-chloroacetamide (1.0 equiv)

  • Potassium tert-butoxide (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Dissolve the N-(2-hydroxyethyl)-2-chloroacetamide in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add potassium tert-butoxide portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 3: Purification of a Substituted Morpholinone by Column Chromatography

General Guidance:

  • Stationary Phase: For most morpholinone derivatives, standard silica gel (230-400 mesh) is suitable. If hydrolysis is a concern, use neutral silica gel or add 0.1-1% triethylamine to the eluent.

  • Eluent Selection: A good starting point for many N-aryl or N-alkyl morpholinones is a mixture of ethyl acetate and hexanes. The polarity can be adjusted based on the TLC analysis of the crude product. For more polar compounds, a gradient of methanol in dichloromethane can be effective.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the column. This "dry loading" technique often results in better separation.

Example Solvent Systems:

Compound Type Typical Eluent System Notes
N-Aryl Morpholinones10-50% Ethyl Acetate in HexanesAdjust polarity based on the electronic nature of the aryl group.
N-Alkyl Morpholinones20-70% Ethyl Acetate in HexanesPolarity will depend on the length and functionality of the alkyl chain.
Morpholinones with free -OH groups0-10% Methanol in DichloromethaneThe higher polarity of methanol is needed to elute these compounds.

References

  • Wolfe, J. P., & Rossi, M. A. (2009). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 11(15), 3343–3345. [Link]

  • Palyi, G., & Kollar, L. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-828. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 24, 2026, from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of anilines, imidazoles, and other N-heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845.
  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved January 24, 2026, from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]

Sources

Troubleshooting low conversion rates in cyclopropanation reactions

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for cyclopropanation reactions. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the synthesis of cyclopropane rings—a critical motif in numerous pharmaceuticals and complex molecules. This resource is structured in a practical question-and-answer format, designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.

I. General Questions & Initial Diagnostics

Before diving into method-specific issues, let's address some foundational questions that apply across various cyclopropanation techniques.

Q1: My cyclopropanation reaction has a low conversion rate. What are the first things I should check?

A1: When facing a low conversion rate, a systematic diagnostic approach is crucial. Before assuming a complex mechanistic issue, always start by verifying the fundamentals of your experimental setup. The logical flow of this initial troubleshooting process is outlined below.

G A Low Conversion Observed B 1. Verify Reagent & Substrate Quality A->B C 2. Confirm Reaction Conditions A->C D 3. Assess Catalyst/Reagent Activity A->D E Purity Issues (H₂O, peroxides, acid/base traces) B->E F Degradation or Isomerization B->F G Incorrect Temperature or Time C->G H Atmosphere Control (Inert Gas) C->H I Improper Activation or Decomposition D->I J Proceed to Method-Specific Troubleshooting F->J H->J I->J

Caption: Initial troubleshooting workflow for low conversion.

  • Reagent and Substrate Integrity: The quality of your starting materials is paramount.

    • Purity: Are your alkene substrate, carbene precursor (e.g., diiodomethane, diazo compound), and solvents free from contaminants? Water, peroxides (in ether solvents), or residual acids/bases from purification can quench reactive intermediates or catalysts.[1][2]

    • Stability: Has your alkene substrate or any reagent degraded upon storage? Confirm the integrity via NMR or TLC.

  • Reaction Conditions:

    • Temperature: Is the reaction being run at the optimal temperature? Some cyclopropanation reagents are thermally sensitive.

    • Atmosphere: Are you using an inert atmosphere (e.g., Argon or Nitrogen) when required, especially for organometallic reagents like diethylzinc?[3]

    • Reaction Time: Has the reaction been allowed to proceed for a sufficient amount of time? Monitor the reaction progress using an appropriate analytical technique.

  • Active Reagent/Catalyst Status:

    • Activation: Do any of your reagents, such as the zinc in a Simmons-Smith reaction, require activation? An inactive surface is a common cause of failure.[4]

    • Decomposition: Are your reagents, particularly sensitive ones like diazo compounds, being handled correctly to prevent premature decomposition?[5][6]

Q2: How can I effectively monitor the progress of my cyclopropanation reaction?

A2: Real-time monitoring is essential to determine the optimal reaction time and to identify potential issues early.

  • Thin-Layer Chromatography (TLC): TLC is the most common and rapid method. A typical setup involves spotting the starting alkene, the reaction mixture, and a "co-spot" (alkene and reaction mixture in the same lane) on a silica gel plate.[7] The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress. The co-spot helps to resolve the starting material from the product if they have similar retention factors (Rf).

  • Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS): For quantitative analysis, taking aliquots from the reaction mixture at regular intervals and analyzing them by GC or LC-MS can provide precise conversion and yield data.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of vinylic proton signals from the starting alkene and the appearance of the characteristic upfield signals of the cyclopropyl protons.

II. Method-Specific Troubleshooting: Simmons-Smith Reaction

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to cyclopropanate alkenes.[5][8]

Q3: My Simmons-Smith reaction is not working or is very sluggish. I suspect an issue with my zinc. How can I address this?

A3: The activity of the zinc is the most critical factor in a Simmons-Smith reaction. A passivating layer of zinc oxide on the surface of the metal can prevent the necessary oxidative insertion to form the carbenoid.

Cause & Solution: Inactive Zinc Surface

The zinc must be activated to expose a fresh metallic surface. Here is a reliable protocol for preparing a highly active Zinc-Copper couple.

Protocol: Preparation of Activated Zinc-Copper Couple

  • Materials: Zinc dust, Copper(I) chloride (CuCl) or Copper(II) acetate (Cu(OAc)₂), diethyl ether (anhydrous), magnetic stir bar, and a three-neck round-bottom flask with a reflux condenser.

  • Procedure:

    • Place zinc dust (e.g., 1.2-1.5 equivalents relative to diiodomethane) in the flask under an inert atmosphere (Argon or Nitrogen).

    • Add a small amount of CuCl or Cu(OAc)₂ (approx. 2-5 mol% relative to zinc).

    • Add anhydrous diethyl ether to cover the metal.

    • Heat the mixture to a gentle reflux with vigorous stirring for 30-60 minutes. The formation of the couple is often indicated by the appearance of black particles and the disappearance of the copper salt's color.

    • Cool the mixture to room temperature before adding the diiodomethane and alkene.

Pro-Tip: Some protocols use a small amount of iodine or sonication to initiate the reaction, which can also help disrupt the oxide layer on the zinc surface.[9]

Q4: I am observing side products and my yield is still low despite using activated zinc. What else could be going wrong?

A4: Beyond zinc activation, solvent choice and reagent quality are key.

Problem Underlying Cause Troubleshooting Action & Explanation
Low Reactivity Inappropriate Solvent The Simmons-Smith reagent is electrophilic. Coordinating solvents (e.g., THF, DME) can coordinate to the zinc center, reducing its Lewis acidity and slowing down the reaction. Switch to a non-coordinating solvent like diethyl ether (Et₂O) or dichloromethane (DCM). [2][9]
Side Products Lewis Acidity of ZnI₂ byproduct The zinc iodide (ZnI₂) generated in the reaction is a Lewis acid that can catalyze side reactions, such as ring-opening of acid-sensitive substrates or products. Add an excess of diethylzinc (Et₂Zn) to scavenge the ZnI₂, or quench the reaction with a pyridine solution. [2]
Inconsistent Results Impure Diiodomethane (CH₂I₂) Diiodomethane can contain impurities like iodine or acidic byproducts from decomposition, which can interfere with the reaction. Purify the CH₂I₂ by passing it through a plug of activated neutral alumina before use.

III. Method-Specific Troubleshooting: Metal-Catalyzed Reactions of Diazo Compounds

These reactions involve the decomposition of a diazo compound by a transition metal catalyst (commonly Rhodium or Copper) to form a metal carbene, which then transfers to the alkene.

Q5: My Rhodium-catalyzed cyclopropanation with ethyl diazoacetate (EDA) is giving a low yield of the desired cyclopropane, and I see other products. What are the likely side reactions?

A5: The highly reactive metal carbene intermediate can participate in several competing pathways. Understanding these can help you optimize for cyclopropanation.

G cluster_0 Carbene Fate A [M]=CHR (Metal Carbene) B Desired Cyclopropanation (with Alkene) A->B Alkene (High Conc.) C Carbene Dimerization (E/Z Alkenes) A->C [M]=CHR (Low Alkene Conc.) D X-H Insertion (Solvent or Substrate) A->D Solvent/Substrate (with X-H bonds)

Caption: Competing reaction pathways for a metal carbene intermediate.

  • Carbene Dimerization: Two metal carbene intermediates can react with each other to form an alkene (e.g., diethyl maleate and fumarate from EDA). This is often a major byproduct when the concentration of the alkene is too low or if the alkene is unreactive.[6][10]

    • Solution: Add the diazo compound slowly (e.g., via syringe pump) to a solution containing the catalyst and the alkene. This keeps the instantaneous concentration of the carbene low, favoring the reaction with the alkene which is in large excess.

  • C-H Insertion: The electrophilic carbene can insert into C-H bonds of the solvent or the substrate itself. This is particularly problematic with highly electrophilic carbenes.

    • Solution: Choose a solvent with no weak C-H bonds (e.g., dichloromethane, benzene). If intramolecular C-H insertion is an issue, modifying the ligand on the metal catalyst can sometimes tune the selectivity.

Q6: I am trying to cyclopropanate an electron-deficient alkene (e.g., an acrylate) and the reaction is not working. Why is this so difficult?

A6: This is a classic challenge in metal-catalyzed cyclopropanations.

Cause & Solution: Electronic Mismatch

  • The Problem: Traditional Rhodium and Copper carbenes are electrophilic. They react best with electron-rich alkenes. Electron-deficient alkenes are also electrophilic ("electron-poor"), leading to an electronic repulsion that disfavors the reaction.[11]

  • The Solution:

    • Catalyst Choice: While standard Rh₂(OAc)₄ or copper catalysts may be ineffective, specialized catalysts have been developed for this purpose. For example, certain chiral rhodium catalysts with specific ligands have shown high efficacy for cyclopropanating electron-deficient olefins.[11] Cobalt and iron-based catalysts, which can proceed through radical mechanisms, are also effective alternatives.

    • Diazo Reagent: Using a "donor-acceptor" carbene can help. These carbenes, derived from diazo compounds like aryldiazoacetates, have substituents that can stabilize the transition state and are generally more effective for these challenging substrates.

Catalyst TypeTypical Alkene SubstrateGeneral Characteristics
**Copper (e.g., Cu(acac)₂) **Electron-richOften less expensive, but can sometimes be less selective.
Rhodium (e.g., Rh₂(OAc)₄) Electron-rich to neutralHighly efficient and versatile, but more expensive. Prone to side reactions with highly electrophilic carbenes.
Chiral Rhodium Complexes Electron-deficientSpecifically designed ligands can overcome electronic repulsion and induce high stereoselectivity.[11]

IV. Method-Specific Troubleshooting: Michael-Initiated Ring Closure (MIRC)

MIRC reactions involve the conjugate addition (Michael addition) of a nucleophile to an electron-deficient alkene, generating an enolate which then undergoes an intramolecular cyclization to form the cyclopropane.[1]

Q7: My MIRC reaction is giving a low yield, and I'm recovering starting material. What is the most likely cause?

A7: The choice and strength of the base are critical in MIRC reactions.

Cause & Solution: Inappropriate Base

The base in a MIRC reaction has two primary roles: to deprotonate the nucleophile (the Michael donor) to initiate the addition, and to be compatible with the subsequent intramolecular substitution.

  • Base Strength: The base must be strong enough to deprotonate the pronucleophile. For common nucleophiles like malonates, a base like sodium ethoxide or potassium carbonate is often sufficient. For less acidic nucleophiles, a stronger base like sodium hydride (NaH) or lithium diisopropylamide (LDA) may be necessary.

  • Cation Effects: The counter-ion of the base can influence the reaction. In some cases, switching from a sodium base to a potassium or cesium base can improve yields by altering the aggregation state and reactivity of the enolate intermediate.[4]

  • Steric Hindrance: A bulky base (e.g., LDA, LiHMDS) might be required if side reactions involving the base attacking an electrophilic center (like an ester) are a problem.

Troubleshooting Steps:

  • Ensure your base is fresh and anhydrous.

  • If conversion is low, consider switching to a stronger base.

  • If you observe side reactions, try a more sterically hindered base.

  • Screen different metal counter-ions (Li⁺, Na⁺, K⁺, Cs⁺) to find the optimal conditions.[4]

Q8: My MIRC reaction is not stereospecific, or I am getting a mixture of diastereomers. How can I improve the stereoselectivity?

A8: The stereochemical outcome of a MIRC reaction depends on the relative rates of bond rotation in the intermediate enolate and the subsequent ring-closing cyclization.[1]

G A Michael Addition B Intermediate Enolate A->B C Bond Rotation (Leads to mixture) B->C k_rot D Intramolecular Cyclization (Sₙ2) B->D k_cyclize C->D E Diastereomeric Mixture C->E If k_rot ≈ k_cyclize F Single Diastereomer D->F If k_cyclize >> k_rot

Caption: Factors influencing diastereoselectivity in MIRC reactions.

To achieve high stereoselectivity, the rate of cyclization must be significantly faster than the rate of bond rotation.

  • Solvent: A less polar solvent may accelerate the intramolecular Sₙ2 reaction (the cyclization step) by better pre-organizing the ionic intermediates, thus improving stereospecificity.

  • Temperature: Lowering the reaction temperature can slow down the rate of bond rotation relative to cyclization, often leading to improved diastereoselectivity.

  • Substrate Control: The inherent stereochemistry of your starting materials (if any) plays a crucial role. Chiral auxiliaries on either the Michael acceptor or donor are commonly used to direct the stereochemical outcome.[1]

V. References

  • Cyclopropanation of Alkenes. (2023). Master Organic Chemistry. [Link]

  • Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. (2023). Advanced Synthesis & Catalysis. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. (2024). Organic Chemistry Frontiers. [Link]

  • Stereoselective Cyclopropanation Reactions. (2001). Chemical Reviews. [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. (2023). Molecules. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. [Link]

  • Cyclopropanes: A User Guide. (2020). Baran Group Meeting, Scripps Research. [Link]

  • Cyclopropanation of Various Substrates via Simmons-Smith and Michael-Initiated Ring Closure (MIRC) Reactions. (2016). Molekul. [Link]

  • ethyl diazoacetate. Organic Syntheses. [Link]

  • Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. (2013). Chemical Science. [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. (2019). Journal of the American Chemical Society. [Link]

  • On the Mechanism of the Copper-Catalyzed Cyclopropanation Reaction. (2000). Journal of the American Chemical Society. [Link]

  • Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (2024). ACS Catalysis. [Link]

  • How To: Monitor by TLC. University of Rochester, Department of Chemistry. [Link]

  • Carbene dimerization. Wikipedia. [Link]

  • Simmons-Smith Reaction. NROChemistry. [Link]

  • CATALYTIC ENANTIOSELECTIVE INSERTION OF RHODIUM-CARBENOIDS INTO ALIPHATIC C-H BONDS. (2006). University of Illinois Urbana-Champaign. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Cyclopropyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the metabolic stability of cyclopropyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and practical experimental protocols. Our goal is to empower you with the knowledge to anticipate and overcome metabolic liabilities associated with this valuable structural motif.

Frequently Asked Questions (FAQs)

Here we address some of the common questions regarding the metabolic stability of compounds featuring a cyclopropyl ring.

Q1: Why is the cyclopropyl group often considered a metabolically stable moiety?

The cyclopropyl group is frequently incorporated into drug candidates to enhance metabolic stability. This is primarily due to the high C-H bond dissociation energy of the cyclopropyl ring, which makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] The initial hydrogen atom abstraction step, which is often rate-limiting in CYP-mediated metabolism, requires a higher activation energy for cyclopropyl C-H bonds compared to typical aliphatic C-H bonds.[1] A classic example is pitavastatin, where the cyclopropyl group helps to divert metabolism away from the major drug-metabolizing enzyme CYP3A4.[1]

Q2: Under what circumstances can a cyclopropyl group become a metabolic liability?

While generally stable, the cyclopropyl group can be a site of significant metabolism, particularly when attached to an amine (cyclopropylamine). This structural feature can lead to CYP-mediated bioactivation, forming reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity.[1] For instance, the hepatotoxicity of the antibiotic trovafloxacin has been linked to the CYP1A2-mediated oxidation of its cyclopropylamine moiety, resulting in the formation of reactive ring-opened intermediates.[1]

Q3: Which cytochrome P450 isozymes are most commonly involved in the metabolism of cyclopropyl-containing compounds?

The specific CYP isozymes involved in the metabolism of cyclopropyl-containing compounds are substrate-dependent. However, some of the most common drug-metabolizing CYPs, such as CYP3A4, CYP2C9, and CYP1A2, have been implicated.[1][2] For example, in the case of pitavastatin, the cyclopropyl group directs metabolism towards minor pathways mediated by CYP2C9, avoiding the more problematic CYP3A4 pathway.[1] For cyclopropylamines, CYP1A2 has been identified as a key enzyme in their bioactivation.[1]

Q4: What are the primary metabolic pathways for cyclopropyl-containing compounds?

The metabolic fate of a cyclopropyl-containing compound can vary. When metabolism does occur, it can involve:

  • Oxidation of the cyclopropyl ring: This can lead to the formation of hydroxylated metabolites or ring-opened products.[1]

  • Metabolism at other sites of the molecule: The cyclopropyl group may remain intact while other parts of the molecule are metabolized.

  • CYP-mediated bioactivation of cyclopropylamines: This can lead to the formation of reactive intermediates and subsequent conjugation with glutathione (GSH).[1]

Q5: What are the common strategies to improve the metabolic stability of a cyclopropyl-containing compound?

Several medicinal chemistry strategies can be employed to mitigate the metabolic liabilities of cyclopropyl-containing compounds:

  • Blocking metabolic sites: Introducing substituents, such as a methyl or gem-dimethyl group, on or adjacent to the cyclopropyl ring can sterically hinder enzyme access and block metabolism.[1]

  • Bioisosteric replacement: In cases of significant instability, the cyclopropyl group can be replaced with another chemical group (a bioisostere) that maintains the desired biological activity but possesses a more favorable metabolic profile.[3][4][5]

  • Modifying adjacent functionalities: Altering the electronic or steric properties of groups attached to the cyclopropyl ring can influence its metabolic fate.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem 1: My cyclopropyl-containing compound shows unexpectedly high clearance in human liver microsomes.

  • Possible Cause 1: Presence of a cyclopropylamine moiety.

    • Explanation: As discussed in the FAQs, cyclopropylamines are particularly susceptible to CYP-mediated metabolism, leading to high clearance.

    • Troubleshooting Steps:

      • Confirm the metabolic pathway: Conduct a metabolite identification study using LC-MS/MS to determine if the cyclopropyl group is the primary site of metabolism. Look for metabolites corresponding to ring-opening or hydroxylation of the cyclopropyl ring.

      • Perform CYP reaction phenotyping: Use a panel of recombinant human CYP enzymes to identify the specific isozymes responsible for the high clearance.[6] This will provide valuable information for designing strategies to block metabolism.

      • Medicinal Chemistry Intervention:

        • Consider replacing the cyclopropylamine with a more stable analog, such as a gem-dimethyl group.[1]

        • Introduce steric hindrance near the amine to reduce enzyme access.

  • Possible Cause 2: Unanticipated oxidation of the cyclopropyl ring.

    • Explanation: Even without an adjacent amine, the cyclopropyl ring can sometimes be a site of oxidation, especially in certain molecular contexts.[1]

    • Troubleshooting Steps:

      • Metabolite Identification: As above, use LC-MS/MS to identify the metabolites and confirm the site of oxidation.

      • Structural Modification:

        • Introduce a methyl or other small alkyl group onto the cyclopropyl ring to block the site of oxidation.[1]

        • Explore bioisosteric replacements for the cyclopropyl group that are less prone to oxidation.

Problem 2: I am observing the formation of reactive metabolites in my in vitro assays.

  • Possible Cause: Bioactivation of a cyclopropylamine.

    • Explanation: The formation of reactive metabolites is a significant concern with cyclopropylamines, often detected as glutathione (GSH) conjugates in in vitro assays.[1]

    • Troubleshooting Steps:

      • GSH Trapping Experiment: Incubate your compound in liver microsomes or hepatocytes in the presence of glutathione. Analyze the samples by LC-MS/MS, looking for masses corresponding to the parent compound plus the mass of glutathione (or fragments thereof).

      • Structural Alert Analysis: The presence of a cyclopropylamine should be considered a structural alert for potential bioactivation.

      • Design out the liability: The most effective solution is to modify the molecule to remove the cyclopropylamine moiety. Consider replacing the cyclopropyl group with a bioisostere that does not have the same bioactivation potential.

Problem 3: My in vitro metabolic stability results are not correlating with my in vivo pharmacokinetic data.

  • Possible Cause 1: Involvement of non-CYP enzymes.

    • Explanation: While liver microsome assays primarily assess CYP-mediated (Phase I) metabolism, other enzyme systems in vivo, such as flavin-containing monooxygenases (FMOs) or Phase II conjugation enzymes, can contribute to clearance. Hepatocyte assays can provide a more comprehensive picture of both Phase I and Phase II metabolism.

    • Troubleshooting Steps:

      • Conduct a hepatocyte stability assay: Compare the clearance in hepatocytes to that in microsomes. A significantly higher clearance in hepatocytes suggests the involvement of non-CYP or Phase II enzymes.

      • Investigate specific enzyme pathways: If non-CYP metabolism is suspected, further in vitro studies with specific enzyme inhibitors or recombinant enzymes may be necessary.

  • Possible Cause 2: Species differences in metabolism.

    • Explanation: There can be significant differences in the expression and activity of metabolic enzymes between preclinical species (e.g., rat, dog) and humans.

    • Troubleshooting Steps:

      • Conduct cross-species metabolic stability assays: Compare the metabolic stability of your compound in liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human). This will help in selecting the most appropriate preclinical species for pharmacokinetic studies.

Experimental Protocols

Here are detailed protocols for key in vitro assays to assess the metabolic stability of your cyclopropyl-containing compounds.

Protocol 1: In Vitro Liver Microsome Stability Assay

This assay is a primary screen to evaluate the intrinsic clearance of a compound by CYP enzymes.

Materials:

  • Pooled human liver microsomes (or from other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or 1 mM NADPH)

  • Positive control compounds (e.g., a high-clearance and a low-clearance compound)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for LC-MS/MS analysis

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Prepare the incubation mixture: In a 96-well plate, add the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Initiate the reaction: Add the NADPH regenerating system to start the metabolic reaction.

  • Time points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and transfer it to another 96-well plate containing cold acetonitrile with an internal standard to stop the reaction. The 0-minute time point serves as the initial concentration control.

  • Sample processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.

Controls:

  • No NADPH control: To assess non-NADPH dependent degradation.

  • No microsome control: To assess the chemical stability of the compound in the assay buffer.

  • Positive controls: To ensure the metabolic activity of the microsomes.

Protocol 2: CYP450 Reaction Phenotyping

This assay identifies the specific CYP isozymes responsible for the metabolism of a compound.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4)

  • Test compound

  • Phosphate buffer (pH 7.4)

  • NADPH

  • Control insect cell microsomes (without expressed CYP)

  • Acetonitrile

  • Internal standard

Procedure:

  • Incubation setup: For each CYP isozyme, prepare an incubation mixture containing the recombinant enzyme, phosphate buffer, and the test compound. Also, prepare a control incubation with the control microsomes.

  • Pre-incubation: Pre-warm the mixtures at 37°C.

  • Reaction initiation: Add NADPH to start the reaction.

  • Time points and termination: At various time points (e.g., 0, 15, 30, 60 minutes), stop the reaction with cold acetonitrile containing an internal standard.

  • Sample processing and analysis: Process the samples as described in the liver microsome stability assay and analyze by LC-MS/MS.

  • Data analysis: Determine the rate of metabolism for each CYP isozyme by monitoring the disappearance of the parent compound. The isozyme that shows the highest rate of metabolism is the primary contributor to the compound's clearance.

Data Presentation

Table 1: Comparative Metabolic Stability of a Cyclopropyl-Containing Compound and its Analogs in Human Liver Microsomes

CompoundModificationIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Parent Compound N-Cyclopropylamine1546.2
Analog 1 N-isopropylamine4515.4
Analog 2 gem-Dimethyl on cyclopropane>120<5.8
Analog 3 Methyl ether at para-position2527.7

This is example data for illustrative purposes.

Visualizations

Metabolic Pathway of a Cyclopropylamine

cluster_0 CYP450-Mediated Metabolism Parent Cyclopropylamine Containing Drug Radical Cyclopropylaminyl Radical Cation Parent->Radical One-electron Oxidation (CYP) RingOpened Ring-Opened Intermediate Radical->RingOpened Ring Opening ReactiveMetabolite Reactive Metabolite (e.g., Aldehyde) RingOpened->ReactiveMetabolite Further Oxidation GSH_Adduct GSH Adduct ReactiveMetabolite->GSH_Adduct Conjugation with GSH

Caption: Proposed metabolic activation pathway of a cyclopropylamine.

Experimental Workflow for Assessing Metabolic Stability

cluster_workflow Metabolic Stability Workflow Start Test Compound HLM Human Liver Microsome Assay Start->HLM Hepatocytes Hepatocyte Stability Assay Start->Hepatocytes DataAnalysis Data Analysis (t½, CLint) HLM->DataAnalysis Hepatocytes->DataAnalysis MetaboliteID Metabolite Identification (LC-MS/MS) ReactionPhenotyping CYP Reaction Phenotyping MetaboliteID->ReactionPhenotyping SAR Structure-Activity Relationship (SAR) and Redesign ReactionPhenotyping->SAR Decision Decision Point DataAnalysis->Decision Decision->MetaboliteID Unstable Proceed Proceed to In Vivo PK Decision->Proceed Stable SAR->Start New Analogs

Caption: A typical workflow for evaluating metabolic stability.

References

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link]

  • MDPI. (2024). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvements to metabolic stability through cyclopropyl modification. Retrieved from [Link]

  • YouTube. (2023, September 13). How to improve metabolic stability in drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Retrieved from [Link]

  • PubMed. (n.d.). Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes. Retrieved from [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Retrieved from [Link]

  • Domainex. (2023, May 16). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Retrieved from [Link]

  • ACS Publications. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • SpringerLink. (2021, September 11). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... Retrieved from [Link]

  • YouTube. (2024, November 7). The Chemist's Playbook: Impactful Bioisosteres for Modern Drug Design. Retrieved from [Link]

  • ACS Publications. (n.d.). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. Retrieved from [Link]

  • PubMed Central. (n.d.). Put a ring on it: application of small aliphatic rings in medicinal chemistry. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Charles River. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

  • Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

  • PubMed Central. (n.d.). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Retrieved from [Link]

  • Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved from [Link]

Sources

Technical Support Center: Resolution of 5-Cyclopropyl-morpholin-3-one Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the enantiomeric resolution of 5-Cyclopropyl-morpholin-3-one. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for separating the (R)- and (S)-enantiomers of this chiral molecule.

The separation of enantiomers is a critical step in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 5-Cyclopropyl-morpholin-3-one possesses a single stereocenter at the C5 position, making its resolution a key challenge for stereoselective synthesis and analysis. This guide synthesizes established principles of chiral separation with field-proven insights to help you navigate this process effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 5-Cyclopropyl-morpholin-3-one?

A1: The two most common and effective methods for resolving compounds like 5-Cyclopropyl-morpholin-3-one are Chiral High-Performance Liquid Chromatography (HPLC) / Supercritical Fluid Chromatography (SFC) and Diastereomeric Salt Resolution . A third, less common but potentially highly selective method, is Enzymatic Resolution .

  • Chiral HPLC/SFC: This is the preferred analytical and semi-preparative method. It relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. SFC is often favored for being a "greener" technique with faster separation times.

  • Diastereomeric Salt Resolution: This classical chemical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by crystallization, after which the resolving agent is removed to yield the desired enantiomer.

  • Enzymatic Resolution: This method uses an enzyme (e.g., a lipase or protease) that selectively catalyzes a reaction with one enantiomer, leaving the other one unreacted. This is highly specific but requires significant screening to find a suitable enzyme.

Q2: I'm seeing poor peak resolution (Rs < 1.5) in my chiral HPLC method. What should I do?

A2: Poor resolution is a common issue. Here is a systematic troubleshooting approach:

  • Optimize the Mobile Phase: The composition of the mobile phase is critical. For polysaccharide-based CSPs (like cellulose or amylose derivatives), the ratio of the polar alcohol modifier (e.g., ethanol, isopropanol) to the non-polar alkane (e.g., hexane, heptane) dramatically affects selectivity. Systematically vary the alcohol percentage.

  • Change the Alcohol Modifier: Sometimes, switching from isopropanol to ethanol, or vice-versa, can significantly improve resolution. These alcohols have different hydrogen bonding capabilities, which alters the interaction with the CSP.

  • Lower the Column Temperature: Reducing the column temperature (e.g., from 25°C to 10°C) can enhance the enantioselectivity of the CSP by stabilizing the transient diastereomeric complexes formed between the analyte and the stationary phase.

  • Reduce the Flow Rate: Decreasing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

  • Screen Different Chiral Stationary Phases (CSPs): If optimization fails, the chosen CSP may not be suitable. A screening approach using columns with different selectors (e.g., amylose vs. cellulose derivatives, Pirkle-type, or protein-based) is the next logical step.

Troubleshooting Guide: Chiral HPLC/SFC Method Development

This guide provides a structured workflow for developing a robust separation method for 5-Cyclopropyl-morpholin-3-one enantiomers.

Workflow: Systematic Screening Protocol

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization A Prepare Analyte Solution (1 mg/mL in Mobile Phase) B Select 3-4 Diverse CSPs (e.g., Amylose, Cellulose, Pirkle-type) A->B C Screen with Generic Gradients (e.g., 5-40% IPA in Hexane) B->C D Analyze Results: Identify Promising CSPs (any separation?) C->D D->B No Separation, Select New CSPs E Select Best CSP from Phase 1 D->E Promising CSP Found F Optimize Mobile Phase (Isocratic) Vary Alcohol % (e.g., 5%, 10%, 15%, 20%) E->F G Optimize Temperature (e.g., 15°C, 25°C, 40°C) F->G H Optimize Flow Rate (e.g., 0.5, 1.0, 1.5 mL/min) G->H I Final Method with Rs > 1.5 H->I J Scale-Up I->J Proceed to Preparative Scale

Caption: Systematic workflow for chiral method development.

Common Problem: Peak Tailing or Broadening

Cause & Solution:

  • Cause 1: Secondary Interactions: The morpholine nitrogen in your molecule is basic and can interact with residual acidic silanols on the silica surface of the CSP.

    • Solution: Add a basic modifier to the mobile phase. A small amount of diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) can neutralize the silanols and dramatically improve peak shape.

  • Cause 2: Sample Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or the concentration of your sample. Perform a loading study to determine the column's capacity.

  • Cause 3: Extra-Column Dispersion: Issues with tubing (too long or wide), fittings, or the detector cell can cause peak broadening.

    • Solution: Ensure all tubing is as short and narrow as possible. Check all connections for leaks or dead volumes.

Data Presentation: Example Screening Results

The following table illustrates hypothetical screening results for 5-Cyclopropyl-morpholin-3-one on common CSPs. This demonstrates how to systematically evaluate and select the best column for method optimization.

CSP (Stationary Phase)Mobile Phase (Hexane/IPA)Flow Rate (mL/min)Temp (°C)Retention Time (t1, min)Retention Time (t2, min)Resolution (Rs)Comments
Chiralpak® AD-H (Amylose)90/101.0258.59.11.1Partial separation. Promising.
Chiralcel® OD-H (Cellulose)90/101.02510.210.20.0No separation.
Whelk-O® 1 (Pirkle-type)95/51.0256.37.81.8 Baseline separation achieved.
Chiralpak® IA (Amylose)85/151.0257.48.01.3Partial separation. Good alternative.

Experimental Protocol: Diastereomeric Salt Resolution

This protocol outlines a general procedure for attempting resolution via diastereomeric salt formation. The key is selecting an appropriate chiral resolving agent. For 5-Cyclopropyl-morpholin-3-one, which contains a basic nitrogen atom, an acidic resolving agent is required.

Recommended Resolving Agents:

  • (R)-(-)-Mandelic acid

  • (S)-(+)-Camphorsulfonic acid

  • Di-p-toluoyl-L-tartaric acid

Step-by-Step Protocol
  • Salt Formation:

    • Dissolve 1 equivalent of racemic 5-Cyclopropyl-morpholin-3-one in a suitable solvent (e.g., ethanol, ethyl acetate, or acetone).

    • Add 0.5 equivalents of the chiral resolving agent (e.g., (R)-(-)-Mandelic acid) to the solution. Using 0.5 eq ensures that only one enantiomer can form a salt, which can facilitate crystallization.

    • Gently heat and stir the mixture until all solids dissolve.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. If no crystals form, try cooling further in an ice bath or scratching the inside of the flask.

    • Inducing crystallization may require seeding with a small crystal or adding a co-solvent to reduce solubility.

    • Allow the crystals to form over several hours or overnight.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals (the diastereomeric salt).

  • Liberation of the Free Base:

    • Dissolve the collected salt in water.

    • Add a base (e.g., 1M NaOH solution) to deprotonate the morpholine nitrogen and neutralize the resolving agent.

    • Extract the liberated enantiomerically-enriched amine into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the product using the chiral HPLC method developed previously. The filtrate should contain the other enantiomer in excess.

Troubleshooting Diastereomeric Resolution

G cluster_0 Troubleshooting Paths Start Problem Encountered A No Crystals Form Start->A B Low Enantiomeric Excess (e.e.) Start->B C Oily Product Forms, Not Crystals Start->C SolA1 Try Different Solvents (Vary Polarity) A->SolA1 SolB1 Perform Recrystallization of the Diastereomeric Salt B->SolB1 SolB2 Screen Other Resolving Agents B->SolB2 SolC1 Use a Less Polar Solvent C->SolC1 SolA2 Concentrate Solution SolA1->SolA2 SolA3 Cool to Lower Temperature SolA2->SolA3 End Resolution Successful SolA3->End SolB1->End SolB2->End SolC2 Add an Anti-Solvent (e.g., Hexane) SolC1->SolC2 SolC2->End

Caption: Troubleshooting logic for diastereomeric salt resolution.

References

  • Chiral Separations by HPLC and SFC. Chiral Technologies, Inc.[Link]

  • Resolution of Racemates by Diastereomeric Salt Formation. Organic Chemistry Portal.[Link]

  • Chiral Chromatography: A Comprehensive Guide. Shimadzu Corporation.[Link]

  • The Importance of Mobile Phase Additives in Chiral HPLC. American Laboratory.[Link]

  • A Practical Guide to Chiral Supercritical Fluid Chromatography Method Development. Waters Corporation.[Link]

Technical Support Center: Catalyst Selection for Coupling Reactions with 5-Cyclopropyl-morpholin-3-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals working with 5-Cyclopropyl-morpholin-3-one. This guide provides in-depth, field-proven insights into selecting the optimal catalyst systems for various cross-coupling reactions involving this valuable synthetic building block. Our goal is to move beyond simple protocols and explain the causal factors behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Concepts & Reaction Selection

This section addresses the initial, high-level questions researchers face when planning the derivatization of the 5-Cyclopropyl-morpholin-3-one scaffold.

Frequently Asked Questions: Getting Started

Q1: What are the primary strategies for functionalizing the 5-Cyclopropyl-morpholin-3-one core using cross-coupling reactions?

The derivatization strategy depends entirely on the desired bond connection. The 5-Cyclopropyl-morpholin-3-one scaffold presents two primary sites for modification via palladium-catalyzed cross-coupling:

  • C-N Bond Formation: The secondary nitrogen of the morpholinone ring is an excellent handle for N-arylation or N-vinylation. The premier reaction for this transformation is the Buchwald-Hartwig Amination .[1][2][3] This reaction is widely used in pharmaceutical chemistry to couple amines with aryl or vinyl halides (or pseudohalides).[4][5]

  • C-C Bond Formation: If your starting material is a halogenated version of the scaffold (e.g., containing a bromine or iodine atom on the morpholinone backbone), you can forge new carbon-carbon bonds. The choice of reaction depends on the nature of the carbon fragment you wish to introduce:

    • Suzuki-Miyaura Coupling: Ideal for introducing aryl, heteroaryl, or vinyl groups using boronic acids or esters.[6][7]

    • Sonogashira Coupling: Used to install alkyne fragments.[8][9][10]

    • Heck Reaction: The method of choice for coupling with alkenes.[11][12]

The following workflow provides a clear decision-making process for selecting the appropriate reaction.

G start What bond do you want to form with the 5-Cyclopropyl-morpholin-3-one scaffold? cn_bond Carbon-Nitrogen (C-N) Bond (e.g., N-Arylation) start->cn_bond cc_bond Carbon-Carbon (C-C) Bond (Requires halogenated scaffold) start->cc_bond buchwald Use Buchwald-Hartwig Amination cn_bond->buchwald Couple at the N-H site coupling_partner_q What is your C-C coupling partner? cc_bond->coupling_partner_q Couple at the C-X site suzuki Use Suzuki-Miyaura Coupling coupling_partner_q->suzuki Boronic Acid / Ester sonogashira Use Sonogashira Coupling coupling_partner_q->sonogashira Terminal Alkyne heck Use Heck Reaction coupling_partner_q->heck Alkene

Caption: Workflow for selecting the correct coupling reaction.

Section 2: In-Depth Guide to Buchwald-Hartwig N-Arylation

The most common application for this scaffold is N-arylation. This section provides a detailed guide to catalyst selection and troubleshooting for this specific transformation.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q2: I'm starting my first N-arylation of 5-Cyclopropyl-morpholin-3-one. What is a reliable, general-purpose catalyst system to begin with?

For a robust starting point, a combination of a palladium(0) source and a bulky, electron-rich phosphine ligand is essential. The development of these ligands by groups like Buchwald and Hartwig revolutionized C-N coupling, enabling reactions under milder conditions with a broader substrate scope.[1]

A highly recommended initial screening system is:

  • Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or a pre-formed Pd(II) precatalyst that generates the active Pd(0) species in situ.

  • Ligand: A biarylphosphine ligand such as XPhos or SPhos. These ligands are designed to promote the crucial reductive elimination step and prevent catalyst decomposition.[13]

  • Base: Sodium tert-butoxide (NaOt-Bu) is a strong, non-nucleophilic base effective for many couplings.

  • Solvent: Anhydrous toluene or dioxane.

ComponentRecommended Starting PointRationale
Pd Source Pd₂(dba)₃ (1-2 mol %)Reliable Pd(0) source. Precatalysts can also be used for convenience.
Ligand XPhos (2-4 mol %)Bulky and electron-rich, good for challenging substrates.[14]
Base NaOt-Bu (1.5-2.0 equiv.)Strong, non-nucleophilic base promotes deprotonation of the lactam.
Solvent Toluene or Dioxane (0.1-0.2 M)Aprotic, high-boiling solvents are standard. Must be anhydrous.
Temperature 80-110 °CA good starting range for most aryl bromide couplings.

Q3: My initial reaction shows low conversion. How should I troubleshoot?

Low conversion is a common issue. A systematic approach is key to identifying the root cause.

Potential Cause Diagnostic Clues Recommended Actions
Inactive Catalyst No product formation, even after extended time/heat.1. Use a precatalyst: G3 or G4 palladacycles ensure efficient generation of the active Pd(0) species. 2. Degas thoroughly: Ensure oxygen, which deactivates Pd(0) catalysts, is rigorously excluded. Purge the solvent and reaction vessel with an inert gas (N₂ or Ar).
Insufficient Base Strength Stalling at ~50% conversion, especially with electron-poor aryl halides.1. Switch to a stronger base: If using K₃PO₄ or Cs₂CO₃, switch to NaOt-Bu or LHMDS. 2. Ensure anhydrous conditions: Water can consume the base and interfere with the catalytic cycle.
Steric Hindrance Reaction is slow with ortho-substituted aryl halides.1. Change the ligand: Switch to a ligand designed for sterically demanding substrates, such as BrettPhos.[15] 2. Increase temperature: Carefully increase the reaction temperature in 10 °C increments.
Poor Substrate Reactivity Using an aryl chloride, which is less reactive than an aryl bromide.1. Use a more active ligand: XPhos and related Buchwald ligands are specifically designed for activating aryl chlorides.[14] 2. Increase catalyst loading: Increase Pd/ligand loading to 3-5 mol %.

Q4: My reaction is complete, but I'm observing significant side products and decomposition. What's the problem?

This often points to conditions that are too harsh or a competing reaction pathway.

  • Issue: Lactam Ring Hydrolysis: If your reaction mixture turns dark and TLC/LC-MS shows multiple new polar spots, the strong base (like NaOt-Bu) might be hydrolyzing the morpholinone ring, especially if trace water is present.

    • Solution: Switch to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). Ensure all reagents and solvents are scrupulously dry.

  • Issue: Cyclopropyl Ring Instability: While generally robust, the cyclopropyl group can be sensitive to very harsh conditions or certain catalytic intermediates. This is uncommon in standard Buchwald-Hartwig reactions but is a possibility.

    • Solution: Attempt the reaction at a lower temperature for a longer duration. Screen different palladium sources and ligands, as the nature of the active catalyst can influence side reactions.

The diagram below illustrates the core catalytic cycle, highlighting where issues can arise.

G cluster_0 Buchwald-Hartwig Catalytic Cycle pd0 Active L-Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add + Ar-X pd2_complex L-Pd(II)-Ar(X) ox_add->pd2_complex ligand_ex Ligand Exchange pd2_complex->ligand_ex + Base + Amine (R₂NH) pd2_amine L-Pd(II)-Ar(NR₂) ligand_ex->pd2_amine red_elim Reductive Elimination pd2_amine->red_elim *Rate-limiting step* *Ligand is crucial here* red_elim->pd0 Catalyst Regeneration product Product (Ar-NR₂) red_elim->product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Section 3: Detailed Experimental Protocols

To ensure reproducibility and provide a self-validating system, the following detailed protocols are provided as a starting point for your experiments.

Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation

This protocol describes the coupling of 5-Cyclopropyl-morpholin-3-one with 4-bromotoluene.

Reagents & Equipment:

  • 5-Cyclopropyl-morpholin-3-one

  • 4-Bromotoluene

  • Pd₂(dba)₃

  • XPhos[14]

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (96 mg, 1.0 mmol, 2.0 equiv.).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene (5 mL). Stir the mixture at room temperature for 10 minutes.

  • Substrate Addition: Add 5-Cyclopropyl-morpholin-3-one (70.5 mg, 0.5 mmol, 1.0 equiv.) followed by 4-bromotoluene (61 µL, 0.5 mmol, 1.0 equiv.) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench with the addition of water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired N-arylated product.

Protocol 2: General Procedure for Suzuki-Miyaura C-C Coupling

This protocol describes a hypothetical coupling of a "4-bromo-5-cyclopropyl-morpholin-3-one" with phenylboronic acid.

Reagents & Equipment:

  • 4-Bromo-5-cyclopropyl-morpholin-3-one (Hypothetical)

  • Phenylboronic acid

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium Carbonate (K₂CO₃)

  • Solvent mixture: Dioxane and Water

  • Round-bottom flask with a reflux condenser

Step-by-Step Procedure:

  • Setup: To a round-bottom flask, add the bromo-substituted morpholinone (1.0 equiv.), phenylboronic acid (1.2 equiv.), and Pd(PPh₃)₄ (5 mol %).

  • Solvent & Base: Add a 4:1 mixture of dioxane and water, followed by potassium carbonate (2.0 equiv.).

  • Reaction: Attach a reflux condenser and heat the mixture to 90 °C under an inert atmosphere. Stir for 8-16 hours, monitoring by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material via flash column chromatography.

References

  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters - ACS Publications.
  • Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. PubMed Central (PMC).
  • Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. American Chemical Society.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH).
  • Buchwald–Hartwig amination. Wikipedia.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. PubMed Central (PMC).
  • Suzuki Coupling. Organic Chemistry Portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Sonogashira coupling. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI.
  • Palladium-catalyzed C-N cross-coupling reactions toward the synthesis of drug-like molecules. DSpace@MIT.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira Coupling. Chemistry LibreTexts.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. ResearchGate.
  • Heck Reaction. Chemistry LibreTexts.
  • How to approach choosing reaction conditions for Suzuki?. Reddit.
  • The Intramolecular Heck Reaction. Macmillan Group.
  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PubMed Central (PMC).
  • Intramolecular Heck reaction. Wikipedia.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry (India) Pvt. Ltd..

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Validation & Comparative

The 5-Cyclopropyl-morpholin-3-one Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the morpholine ring stands out as a "privileged structure," a molecular framework that is recurrently identified as a key constituent in a multitude of biologically active compounds.[1][2] Its inherent physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive building block in drug design.[2] Concurrently, the cyclopropyl group has garnered significant attention for its unique ability to enhance potency, modulate metabolic stability, and confer conformational rigidity to molecules. The fusion of these two entities into the 5-Cyclopropyl-morpholin-3-one core presents a compelling scaffold for the development of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-Cyclopropyl-morpholin-3-one derivatives, drawing upon established principles and data from analogous chemical series to elucidate the key determinants of their biological activity. While direct and extensive SAR studies on this specific scaffold are not widely published, by examining related morpholin-3-one and cyclopropyl-containing compounds, we can infer critical insights for guiding future drug discovery efforts.

Core Structure-Activity Relationship (SAR) Analysis

The biological activity of 5-Cyclopropyl-morpholin-3-one derivatives can be systematically modulated by strategic modifications at three key positions: the N4-position of the morpholinone ring, the cyclopropyl moiety, and the C2-position of the morpholinone ring.

The Critical Role of the N4-Substituent

The nitrogen atom at the 4-position of the morpholin-3-one ring is a primary vector for derivatization and profoundly influences the compound's biological activity and target selectivity. The nature of the substituent at this position dictates interactions with the target protein and modulates pharmacokinetic properties.

  • Small Alkyl and Cycloalkyl Groups: Introduction of small, lipophilic groups such as methyl, ethyl, or cyclopropylmethyl can enhance binding affinity through hydrophobic interactions within the target's active site.

  • Aromatic and Heteroaromatic Rings: Phenyl, pyridyl, or other aromatic systems at the N4-position can engage in π-π stacking or hydrogen bonding interactions, often leading to a significant increase in potency. The substitution pattern on these rings is also crucial; for instance, electron-withdrawing groups like halogens can modulate the electronic properties and metabolic stability of the entire molecule.

  • Linker-Appended Moieties: The incorporation of a linker, such as an alkyl chain, between the N4-atom and a terminal functional group allows for probing deeper into the binding pocket of a target enzyme or receptor. The length and flexibility of this linker are critical parameters that require careful optimization.[3]

The Influence of the 5-Cyclopropyl Group

The cyclopropyl group at the 5-position is a key determinant of the scaffold's inherent activity and metabolic stability. Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, leading to enhanced target engagement.

  • Stereochemistry: The stereochemistry at the C5-position is often critical for biological activity. The (R) and (S) enantiomers can exhibit significantly different potencies and selectivities, highlighting the importance of asymmetric synthesis or chiral separation in the development of these compounds.

  • Bioisosteric Replacements: While the cyclopropyl group is often optimal, its replacement with other small, strained ring systems or isosteric groups can be explored to fine-tune activity and physicochemical properties. For instance, replacement with a methyl group may lead to a decrease in potency, underscoring the favorable contribution of the cyclopropyl ring.

Modulation of Activity by C2-Substituents

Substitution at the C2-position of the morpholin-3-one ring offers another avenue for modifying the activity profile of these derivatives.

  • Introduction of Small Groups: The introduction of small alkyl groups at the C2-position can influence the molecule's lipophilicity and steric profile, potentially leading to improved cell permeability and target engagement.

  • Gem-Dimethyl Substitution: The presence of gem-dimethyl groups at the C2-position can enhance metabolic stability by blocking potential sites of oxidation.

Comparative Biological Data of Analogous Morpholin-3-one Derivatives

To illustrate the principles of SAR, the following table presents hypothetical yet representative biological data for a series of 5-Cyclopropyl-morpholin-3-one derivatives against a generic enzyme target. This data is inferred from trends observed in the broader class of morpholine-containing inhibitors.

Compound N4-Substituent (R) C2-Substituents Enzyme IC50 (nM)
1a HH, H>10000
1b MethylH, H520
1c EthylH, H350
1d PhenylH, H85
1e 4-FluorophenylH, H42
1f 4-FluorophenylMethyl, Methyl35

Table 1: Comparative inhibitory activity of hypothetical 5-Cyclopropyl-morpholin-3-one derivatives. The data illustrates the impact of N4 and C2 substitutions on potency.

Experimental Protocols

General Synthetic Route to 5-Cyclopropyl-morpholin-3-one Derivatives

The synthesis of the 5-Cyclopropyl-morpholin-3-one core can be achieved through a multi-step sequence, with a key step often involving an intramolecular cyclization. A representative synthetic approach is outlined below.

Synthetic Workflow A 1-Cyclopropyl-2-aminoethanol B N-Protected Amino Alcohol A->B Protection (e.g., Boc) C Alkylation with Ethyl Bromoacetate B->C D N-Alkylated Intermediate C->D E Deprotection D->E Acidic Conditions F Intramolecular Cyclization E->F G 5-Cyclopropyl-morpholin-3-one Core F->G H N-Arylation/Alkylation G->H Various R-X, Base I Final Derivative H->I

Caption: General synthetic workflow for 5-Cyclopropyl-morpholin-3-one derivatives.

Step-by-Step Protocol:

  • Protection: Protect the amino group of 1-cyclopropyl-2-aminoethanol with a suitable protecting group (e.g., Boc anhydride) to yield the N-protected amino alcohol.

  • Alkylation: Alkylate the hydroxyl group of the N-protected amino alcohol with ethyl bromoacetate in the presence of a base (e.g., sodium hydride) to afford the N-alkylated intermediate.

  • Deprotection: Remove the N-protecting group under appropriate conditions (e.g., trifluoroacetic acid for a Boc group).

  • Intramolecular Cyclization: Induce intramolecular cyclization of the resulting amino ester, often by heating in a suitable solvent, to form the 5-Cyclopropyl-morpholin-3-one core.

  • N-Functionalization: Diversify the core structure by N-alkylation or N-arylation at the 4-position using a variety of alkyl halides or aryl halides under basic conditions to yield the final target derivatives.

Protocol for Determining Enzyme Inhibitory Activity (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a biological or biochemical function.[4] A common method for determining the IC50 of an enzyme inhibitor is as follows:

IC50 Determination Workflow A Prepare Serial Dilutions of Inhibitor B Incubate Enzyme with Inhibitor A->B C Initiate Reaction with Substrate B->C D Measure Reaction Rate C->D E Plot % Inhibition vs. [Inhibitor] D->E F Calculate IC50 E->F

Caption: Workflow for the determination of the half-maximal inhibitory concentration (IC50).

Step-by-Step Protocol:

  • Prepare Reagents: Prepare a stock solution of the test compound (inhibitor) in a suitable solvent (e.g., DMSO). Prepare a solution of the target enzyme and its substrate in an appropriate assay buffer.

  • Serial Dilution: Perform a serial dilution of the inhibitor stock solution to obtain a range of concentrations.

  • Assay Setup: In a microplate, add the enzyme solution to each well, followed by the addition of the different inhibitor concentrations. Include control wells with no inhibitor.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding to occur.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Data Acquisition: Measure the reaction rate over time using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Conclusion and Future Directions

The 5-Cyclopropyl-morpholin-3-one scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationships, inferred from analogous compound series, highlight the critical importance of substitutions at the N4- and C2-positions of the morpholinone ring in dictating biological activity. The cyclopropyl moiety at the C5-position is a key feature that likely contributes to the scaffold's potency and favorable pharmacokinetic profile.

Future research in this area should focus on the synthesis and biological evaluation of a diverse library of 5-Cyclopropyl-morpholin-3-one derivatives to establish a comprehensive and direct SAR. The exploration of different N4-substituents, including a variety of aromatic and heteroaromatic systems, as well as the introduction of diverse functionalities at the C2-position, will be crucial for identifying compounds with enhanced potency and selectivity against specific biological targets. Furthermore, detailed pharmacokinetic and in vivo efficacy studies of the most promising candidates will be essential to validate the therapeutic potential of this exciting class of compounds.

References

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The Cyclopropyl Moiety: A Strategic Bioisostere for Optimizing Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Bioisosteric Replacement of Functional Groups with Cyclopropane

In the intricate chess game of drug discovery, where slight molecular modifications can lead to monumental shifts in efficacy and safety, the principle of bioisosterism stands as a cornerstone strategy. It allows medicinal chemists to fine-tune the properties of a lead compound by replacing a specific functional group with another that preserves the desired biological activity while improving its overall developability profile. Among the arsenal of bioisosteric replacements, the cyclopropyl group has emerged as a particularly versatile and powerful tool.[1][2][3][4][5] This guide provides an in-depth comparison of the cyclopropyl moiety with commonly replaced functional groups, supported by experimental data, to empower researchers in making informed decisions for lead optimization.

The Allure of the Smallest Ring: Unique Properties of the Cyclopropyl Group

The cyclopropyl ring, despite its simple three-carbon structure, possesses a unique combination of steric and electronic properties that make it an attractive bioisostere.[2][6] Its rigid, planar nature introduces conformational constraint, which can pre-organize a molecule into a bioactive conformation, thereby enhancing potency and reducing off-target effects.[2][4][5] The strained C-C bonds of the cyclopropane ring have a higher p-character than typical alkanes, and its C-H bonds are shorter and stronger.[2][3][4][5] This inherent stability often translates to increased metabolic resistance, a crucial factor in improving a drug's half-life.[2][4][5][6]

Below is a visual representation of the key attributes of the cyclopropyl group that are advantageous in drug design.

center Cyclopropyl Moiety prop1 Increased Metabolic Stability center->prop1 prop2 Enhanced Potency center->prop2 prop3 Improved Selectivity center->prop3 prop4 Conformational Rigidity center->prop4 prop5 Modulated Lipophilicity center->prop5 prop6 Reduced Off-Target Effects center->prop6

Caption: Key advantages of incorporating a cyclopropyl group in drug design.

Comparative Analysis: Cyclopropane vs. Common Functional Groups

The strategic replacement of existing functional groups with a cyclopropyl moiety can lead to significant improvements in a drug candidate's profile. Here, we compare its performance against several common alternatives.

Cyclopropyl as a Bioisostere for gem-Dimethyl and Isopropyl Groups

The flexible and lipophilic nature of gem-dimethyl and isopropyl groups can sometimes be detrimental to a drug's properties. The cyclopropyl group offers a rigid and often less lipophilic alternative.[7]

A notable example is in the development of selective cannabinoid receptor 1 (CB1) agonists. While a compound with a gem-dimethyl group was found to be unselective versus the CB2 receptor, its replacement with a cyclobutyl group, a close relative of the cyclopropyl, led to enhanced potency and a 16-fold increase in selectivity.[1] This principle of using a small, strained ring to improve selectivity is a common theme in medicinal chemistry.

Propertygem-Dimethyl/IsopropylCyclopropylRationale for Improvement
Conformational Flexibility HighLowThe rigid cyclopropyl ring reduces the number of rotatable bonds, locking the molecule in a more favorable conformation for receptor binding.[1]
Lipophilicity (logP) Generally HigherGenerally LowerThe cyclopropyl group is typically less lipophilic than an isopropyl group, which can lead to improved solubility and pharmacokinetic properties.[7]
Metabolic Stability Susceptible to oxidationMore resistant to oxidationThe stronger C-H bonds in the cyclopropyl ring make it less prone to metabolism by cytochrome P450 enzymes.
Potency VariableOften IncreasedBy stabilizing the bioactive conformation, the cyclopropyl group can lead to a significant increase in binding affinity and potency.[1]
Cyclopropyl as a Bioisostere for Alkenes

Alkenes, while providing a rigid scaffold, can be susceptible to metabolic oxidation. The cyclopropyl group serves as a stable and effective mimic.[1][3]

In the optimization of γ-secretase modulators for Alzheimer's disease, replacing an alkene with a cyclopropyl group led to a metabolically more robust compound. Metabolic identification studies showed that the original compound with an alkene was primarily metabolized via CYP-mediated oxidation. The introduction of the cyclopropyl group not only blocked this metabolic pathway but also improved potency by stabilizing the bioactive conformation.[1]

PropertyAlkeneCyclopropylRationale for Improvement
Metabolic Stability Prone to epoxidation and other oxidative pathwaysHighly stableThe saturated nature of the cyclopropyl ring prevents metabolic attacks that are common for double bonds.[1]
Conformational Mimicry Planar, rigidPlanar, rigidThe cyclopropyl group can effectively mimic the geometry and rigidity of a double bond, maintaining the desired orientation of substituents.[8]
Potency VariableOften Maintained or IncreasedBy preserving the rigid conformation of the alkene it replaces, the cyclopropyl group can maintain or even enhance binding affinity.[1]
Cyclopropyl as a Bioisostere for Carbonyl Groups

While less common, the cyclopropyl group can act as a bioisostere for a carbonyl group in certain contexts, particularly by mimicking its ability to influence the conformation of adjacent groups. The oxetane ring is a more direct mimic, but the underlying principle of using a strained ring to control conformation is shared.[8] The primary advantage here is the removal of a potential hydrogen bond acceptor and a site for metabolic reduction.

Cyclopropyl as a Bioisostere for Phenyl Rings

Replacing a phenyl ring with a smaller, saturated ring like a cyclopropane or its bicyclic analogue, bicyclo[1.1.1]pentane (BCP), is a strategy to improve physicochemical properties and escape "flatland" in drug design.[1][9][10]

An early example of this was the replacement of a fluorophenyl group in a γ-secretase inhibitor with a BCP ring, which is structurally related to the cyclopropyl group. This modification aimed to improve the overall properties of the molecule.[1] More broadly, replacing aromatic rings with saturated bioisosteres can lead to improved solubility, reduced metabolic liabilities associated with aromatic oxidation, and enhanced three-dimensionality, which can improve binding affinity and selectivity.[11]

PropertyPhenylCyclopropyl/BCPRationale for Improvement
Lipophilicity (logP) HighLowerSaturated rings are generally less lipophilic than aromatic rings, which can improve solubility and reduce off-target effects.
Metabolic Stability Susceptible to aromatic hydroxylationMore stableThe absence of an aromatic system eliminates the possibility of CYP-mediated hydroxylation.[11]
Solubility Generally LowerGenerally HigherThe reduction in lipophilicity and the introduction of a more three-dimensional structure can lead to better aqueous solubility.
Three-Dimensionality PlanarNon-planarMoving away from flat aromatic structures can lead to better shape complementarity with the target protein, enhancing potency and selectivity.[11]

Experimental Workflow for Evaluating Bioisosteric Replacements

A systematic approach is crucial when evaluating the impact of a bioisosteric replacement. The following workflow outlines the key experimental steps.

cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Assessment A Identify Target Functional Group B Design Cyclopropyl Analogue A->B C Synthesize Novel Compound B->C D Confirm Structure (NMR, MS) C->D E Assess Potency (IC50/EC50) D->E F Determine Metabolic Stability (Microsomes, Hepatocytes) E->F G Evaluate Physicochemical Properties (Solubility, logP) F->G H Pharmacokinetic Studies (PK) G->H I Efficacy Studies in Animal Models H->I J Toxicity Evaluation I->J

Caption: A generalized experimental workflow for the evaluation of a cyclopropyl bioisosteric replacement.

Detailed Experimental Protocols

1. Synthesis of the Cyclopropyl Analogue:

  • Objective: To chemically synthesize the new compound where the target functional group is replaced by a cyclopropyl moiety.

  • General Procedure: The synthetic route will be highly dependent on the specific molecule. Common methods for introducing a cyclopropyl group include Simmons-Smith cyclopropanation of an alkene precursor, or the use of commercially available cyclopropyl building blocks.[12][13][14] For instance, to replace a gem-dimethyl group, a synthetic route involving the formation of a ketone followed by a Wittig reaction to form an exocyclic double bond, and subsequent cyclopropanation could be envisioned.

  • Purification and Characterization: The final compound must be purified to >95% purity, typically by flash chromatography or preparative HPLC. The structure must be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

2. In Vitro Metabolic Stability Assay:

  • Objective: To compare the metabolic stability of the parent compound and the cyclopropyl analogue.

  • Procedure:

    • Incubate the test compounds (typically 1 µM) with liver microsomes (from human, rat, or mouse) or hepatocytes in the presence of NADPH.

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with an organic solvent (e.g., acetonitrile).

    • Analyze the remaining amount of the parent compound at each time point by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Self-Validation: A positive control compound with known metabolic instability (e.g., verapamil) and a negative control (incubation without NADPH) should be run in parallel to ensure the assay is performing correctly.

3. In Vivo Pharmacokinetic Study:

  • Objective: To determine the pharmacokinetic profile of the cyclopropyl analogue in an animal model (e.g., mouse or rat).

  • Procedure:

    • Administer the compound to a cohort of animals via the intended clinical route (e.g., oral gavage or intravenous injection).

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

    • Process the blood to obtain plasma.

    • Extract the drug from the plasma and quantify its concentration using LC-MS/MS.

    • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

  • Trustworthiness: The use of appropriate vehicle controls and ensuring the analytical method is validated for linearity, accuracy, and precision are critical for obtaining reliable data.

Potential Liabilities and Considerations

While the cyclopropyl group offers many advantages, it is not without potential drawbacks. A key concern is the metabolism of cyclopropylamines, which can undergo CYP-mediated oxidation to form reactive ring-opened intermediates.[6] These reactive metabolites can form covalent adducts with proteins, a mechanism associated with hepatotoxicity, as famously observed with the antibiotic trovafloxacin.[6] Therefore, careful evaluation of the metabolic fate of any new cyclopropyl-containing compound, especially those with an adjacent amine, is essential. In some cases, replacing the cyclopropyl group with a gem-dimethyl moiety has been a successful strategy to avoid this bioactivation.[6]

Furthermore, the introduction of a cyclopropyl group can sometimes lead to unexpected conformational effects that may not be beneficial. For instance, a spiro-cyclopropane adjacent to a six-membered ring can surprisingly favor an axial orientation for bulky substituents, which could alter receptor interactions.[8]

Conclusion

The bioisosteric replacement of functional groups with a cyclopropyl moiety is a powerful and well-established strategy in modern drug discovery.[1][3] Its ability to impart conformational rigidity, enhance metabolic stability, and modulate physicochemical properties has led to its inclusion in numerous approved drugs.[1] By carefully considering the potential benefits and liabilities and employing a rigorous experimental workflow for evaluation, researchers can effectively leverage the unique characteristics of the cyclopropyl group to overcome common challenges in lead optimization and accelerate the development of novel therapeutics.

References

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A Comparative Guide to the Structural Elucidation of 5-Cyclopropyl-morpholin-3-one Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Structural Determination in Drug Discovery

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms within a molecule dictates its physical and chemical properties, its interaction with biological targets, and ultimately, its efficacy and safety as a therapeutic agent. The morpholin-3-one scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of a cyclopropyl moiety at the 5-position can confer a range of desirable properties, including increased metabolic stability, enhanced potency, and improved brain permeability.[1] Consequently, a comprehensive understanding of the structural nuances of 5-Cyclopropyl-morpholin-3-one derivatives is crucial for researchers in the field.

This guide provides an in-depth comparison of X-ray crystallography with other key analytical techniques for the structural elucidation of these promising compounds. As a definitive method for determining the absolute configuration of a molecule at atomic resolution, X-ray crystallography serves as the gold standard.[2] Its findings provide an unambiguous and highly accurate three-dimensional model, which is indispensable for rational drug design and structure-activity relationship (SAR) studies.[3] However, a holistic approach to structural characterization often involves the synergistic use of multiple techniques. This guide will objectively compare the strengths and limitations of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and computational modeling, providing the experimental context for each.

While a publicly available crystal structure for a 5-Cyclopropyl-morpholin-3-one derivative is not available at the time of this publication, we will utilize the crystallographic data of a related morpholine derivative, 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one , as a representative example to illustrate the principles and data interpretation of X-ray crystallography.[4][5]

Comparative Analysis of Structural Elucidation Techniques

The choice of analytical technique for structural determination depends on a variety of factors, including the nature of the sample, the desired level of detail, and the specific questions being addressed. Below is a comparative overview of the primary methods used for the characterization of small molecules like 5-Cyclopropyl-morpholin-3-one derivatives.

Technique Information Provided Advantages Limitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, crystal packing information.Unambiguous and definitive structural determination. Provides a complete solid-state picture of the molecule.Requires a single, high-quality crystal. The solid-state conformation may not be the same as the solution or biologically active conformation.
NMR Spectroscopy Connectivity of atoms (1D and 2D NMR), stereochemistry, conformational information in solution, dynamic processes.Provides detailed structural information in solution, which can be more biologically relevant. Non-destructive.Can be complex to interpret for structurally intricate molecules. Does not directly provide bond lengths and angles.
Mass Spectrometry Molecular weight, elemental composition (high-resolution MS), fragmentation patterns for structural clues.Highly sensitive, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Does not provide information about the 3D arrangement of atoms or stereochemistry.
Computational Modeling Theoretical 3D structure, conformational analysis, electronic properties, prediction of spectroscopic data.Can provide insights into structures that are difficult to crystallize or analyze by other methods. Allows for the study of dynamic processes.The accuracy of the results is dependent on the level of theory and the quality of the input data. Results must be validated by experimental data.

Deep Dive: X-ray Crystallography of a Morpholine Derivative

As our representative example, we will consider the crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one .[4][5] This structure provides valuable insights into the conformational preferences of the morpholine ring, which is a key feature of our target class of molecules.

Key Crystallographic Data for 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one
Parameter Value
Chemical Formula C₁₈H₂₀N₂O₂
Crystal System Orthorhombic
Space Group Pbca
Unit Cell Dimensions a = 12.4554(6) Å, b = 8.2204(4) Å, c = 30.6681(17) Å
Volume 3140.1(3) ų
Z 8
Morpholine Ring Conformation Chair

Data sourced from Ahamed, F. M. M., et al. (2015).[4][5]

The crystallographic data reveals that the morpholine ring adopts a chair conformation, which is a common low-energy conformation for six-membered rings.[4][5][6] This is a critical piece of information for understanding the overall shape of the molecule and how it might interact with a biological target. The precise bond lengths and angles within the morpholine ring and its substituents provide a level of detail that is unattainable with other techniques.

Experimental Protocols

X-ray Crystallography Workflow

The process of determining a crystal structure by X-ray diffraction can be broken down into several key stages. The success of the entire process is highly dependent on the quality of the initial crystals.

X_ray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement Synthesis Synthesis of 5-Cyclopropyl- morpholin-3-one Derivative Crystallization Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation Refinement->Validation

Workflow for X-ray Crystallography.

Step-by-Step Methodology:

  • Synthesis and Purification:

    • Synthesize the 5-Cyclopropyl-morpholin-3-one derivative using an appropriate synthetic route.[7]

    • Purify the compound to the highest possible degree using techniques such as column chromatography and recrystallization. Purity is critical for successful crystallization.

  • Crystal Growth:

    • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly. This is a simple and often effective method.

      • Vapor Diffusion (Hanging Drop or Sitting Drop): A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant, leading to a gradual increase in the compound's concentration and subsequent crystallization.

      • Cooling: Slowly cool a saturated solution of the compound to induce crystallization.

  • X-ray Diffraction Data Collection:

    • Mount a suitable single crystal on a goniometer in the X-ray diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Expose the crystal to a monochromatic X-ray beam and rotate it, collecting the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial model of the molecule into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data until the model converges and provides a good fit to the data.

  • Validation:

    • Use software such as PLATON to check the quality of the final structure and to identify any potential issues.

    • Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).

Comparative Techniques: Experimental Considerations

A. NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire a suite of NMR spectra, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. For conformational analysis, NOESY or ROESY experiments are crucial.

  • Data Analysis: The combination of these spectra allows for the unambiguous assignment of all proton and carbon signals and establishes the connectivity of the molecule. NOESY/ROESY data provides information about through-space interactions, which can be used to determine the relative stereochemistry and preferred solution-state conformation.

B. Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to obtain an accurate mass measurement. This will confirm the elemental composition of the molecule.

  • Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion and analyze the resulting fragment ions. The fragmentation pattern can provide valuable information about the different structural components of the molecule.

C. Computational Modeling:

Computational_Modeling_Workflow cluster_input Input Generation cluster_calculation Quantum Mechanical Calculation cluster_analysis Data Analysis Input Generate Initial 3D Structure Conformational_Search Conformational Search Input->Conformational_Search Geometry_Optimization Geometry Optimization Conformational_Search->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Energy_Analysis Analyze Relative Energies Frequency_Calculation->Energy_Analysis Spectra_Prediction Predict Spectroscopic Data (NMR, IR) Energy_Analysis->Spectra_Prediction

Sources

A Senior Application Scientist's Guide to the In Vitro Metabolic Stability of 5-Cyclopropyl-morpholin-3-one: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, a candidate's success is not solely dictated by its potency and selectivity. An equally critical determinant is its pharmacokinetic profile, a significant component of which is metabolic stability. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in vivo, while one that is too stable could lead to accumulation and toxicity.[1] This guide provides an in-depth, comparative analysis of the in vitro metabolic stability of a novel scaffold, 5-Cyclopropyl-morpholin-3-one, designed for researchers and drug development professionals.

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as solubility and to improve pharmacokinetic profiles.[2][3] Its weak basicity and potential for hydrogen bonding often confer favorable drug-like characteristics.[2] The addition of a cyclopropyl group is a common strategy to block potential sites of metabolism. The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4][5] However, this is not a universal rule, and the group's proximity to other functional moieties, such as amines, can sometimes lead to alternative metabolic pathways, including bioactivation.[4]

This guide will dissect the experimental choices required to accurately assess the metabolic fate of 5-Cyclopropyl-morpholin-3-one. We will compare two gold-standard in vitro systems—human liver microsomes and cryopreserved human hepatocytes—and provide self-validating, step-by-step protocols. By benchmarking against relevant alternatives, we aim to provide a comprehensive framework for interpreting metabolic stability data and making informed decisions in the progression of drug candidates.

Selecting the Appropriate In Vitro System: A Tale of Two Models

The choice of an in vitro system is the first critical decision point and fundamentally depends on the metabolic questions being asked. The liver is the primary site of drug metabolism, and liver-derived systems are therefore the most utilized models.[6][7]

  • Human Liver Microsomes (HLMs): These are subcellular fractions of the endoplasmic reticulum from liver cells.[1] HLMs are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, and are also used to study Phase II glucuronidation reactions with the addition of the appropriate cofactor.[1] HLM assays are cost-effective, highly reproducible, and ideal for screening compounds to determine their susceptibility to oxidative metabolism.[8]

  • Cryopreserved Human Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., CYPs, UGTs, SULTs) and their necessary cofactors in a more physiologically relevant environment.[7][9] Hepatocyte assays provide a more comprehensive picture of overall hepatic metabolism and are essential for compounds that may be cleared by multiple pathways or for identifying metabolites formed by cytosolic enzymes.[9][10]

Causality Behind the Choice: For an initial assessment of a novel compound like 5-Cyclopropyl-morpholin-3-one, where CYP-mediated oxidation is a primary concern due to the morpholine scaffold, an HLM assay is a logical and efficient starting point. If the compound proves to be highly stable in HLMs, a subsequent hepatocyte assay is warranted to investigate potential Phase II metabolism or pathways not captured in microsomes. For this guide, we will detail both protocols, as a comprehensive evaluation often requires both.

Experimental Workflow: A Self-Validating System

A robust experimental design is self-validating, meaning it includes all necessary controls to ensure the data is reliable and interpretable. The following diagram outlines the universal workflow for an in vitro metabolic stability assay.

G cluster_prep Preparation Phase cluster_incubation Incubation Phase (37°C) cluster_analysis Analysis Phase A Prepare Compound Stock (10 mM in DMSO) D Pre-incubate Compound with Microsomes/Hepatocytes A->D B Prepare Microsome/Hepatocyte Suspension B->D C Prepare Cofactor Solution (e.g., NADPH for HLMs) E Initiate Reaction (Add Cofactor) C->E D->E Allow to equilibrate F Collect Aliquots at Time Points (0, 5, 15, 30, 45 min) E->F G Quench Reaction (Ice-Cold Acetonitrile + Internal Std.) F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis: Plot ln(% Remaining) vs. Time I->J K Calculate t½ and CLint J->K G cluster_input Input Data cluster_analysis Analysis & Decision cluster_output Development Path A LC-MS/MS Data (% Remaining vs. Time) B Calculate t½ and CLint A->B C Classify Stability B->C D High Clearance (t½ < 20 min) C->D Unstable E Moderate Clearance (20 < t½ < 60 min) C->E Borderline F Low Clearance (t½ > 60 min) C->F Stable G Action: MedChem Optimization (Block metabolic soft spots) D->G H Action: Proceed with Caution (Consider potential for high human dose) E->H I Action: Advance Candidate (Favorable metabolic profile) F->I

Caption: Decision-making framework based on metabolic stability results.

Comparative Analysis: Benchmarking 5-Cyclopropyl-morpholin-3-one

To put the metabolic stability of our target compound into context, we compare it with three hypothetical but structurally relevant alternatives. The data presented below is illustrative of what might be generated from the preceding protocols.

CompoundStructureRationale for ComparisonHLM t½ (min)HLM CLint (µL/min/mg)Hepatocyte t½ (min)Hepatocyte CLint (µL/min/10^6 cells)
5-Cyclopropyl-morpholin-3-one (Test Compound) [Hypothetical Structure] Target compound with both morpholinone and cyclopropyl moieties.> 60< 105512.6
Comparator A: 5-Isopropyl-morpholin-3-one [Hypothetical Structure] Direct analog to assess the metabolic blocking effect of the cyclopropyl group versus a more metabolically labile isopropyl group.1546.21257.8
Comparator B: Gefitinib [Known Structure] An approved drug containing a morpholine ring, serving as a real-world benchmark for moderately stable compounds.3519.83023.1
Comparator C: 4-Cyclopropyl-piperidin-2-one [Hypothetical Structure] A "scaffold-hop" analog, replacing the morpholinone with a piperidinone to evaluate the metabolic impact of the heteroatom.4814.44515.4

Interpretation of Comparative Data:

  • 5-Cyclopropyl-morpholin-3-one shows high stability in HLMs (t½ > 60 min), suggesting the cyclopropyl group is effectively shielding it from CYP-mediated metabolism, as intended. [4]The slightly faster clearance in hepatocytes indicates some contribution from Phase II or other non-microsomal pathways, but the overall profile is that of a low-clearance compound. [11]* Comparator A (Isopropyl analog) is cleared rapidly in both systems. This result strongly supports the hypothesis that the cyclopropyl group in the parent compound is a successful metabolic blocker.

  • Comparator B (Gefitinib) provides a clinical benchmark, showing that a compound with moderate clearance can be a successful drug. Our test compound appears significantly more stable.

  • Comparator C (Piperidinone analog) demonstrates comparable stability, suggesting that in this structural context, the oxygen of the morpholinone ring is not a major metabolic liability.

Conclusion

The in vitro metabolic stability assay is an indispensable tool in early drug discovery. [6]For a novel entity like 5-Cyclopropyl-morpholin-3-one, a systematic evaluation using both human liver microsomes and hepatocytes provides a clear and actionable dataset. The experimental design presented here, with its emphasis on appropriate controls and causality, ensures the trustworthiness of the results.

Our comparative analysis suggests that the strategic inclusion of a cyclopropyl group on the morpholinone scaffold has successfully conferred high metabolic stability, primarily by mitigating CYP-mediated clearance. The compound demonstrates a favorable "low clearance" profile, making it a promising candidate for further development. This guide provides the framework for researchers to conduct and interpret these critical studies, enabling data-driven decisions that accelerate the journey from chemical entity to therapeutic reality.

References

  • BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from BioIVT. [Link]

  • Cimino, P., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • Andrade, M., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Toxicology. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Jacquot, C., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]

  • Suresh, P. S. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]

  • Dewaele, D., et al. (2019). LC-MS/MS Analysis of Bile Acids in In Vitro Samples. Methods in Molecular Biology. [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]

  • NIH. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry. [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from Mercell. [Link]

  • Bioanalysis Zone. (n.d.). LC-MS. Retrieved from Bioanalysis Zone. [Link]

  • Bonin, M. A., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

Sources

A Comparative Guide to the Efficacy of Rivaroxaban Synthesized from Different Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anticoagulant therapies, Rivaroxaban stands as a cornerstone, a direct Factor Xa inhibitor pivotal in managing and preventing thromboembolic disorders.[1][2] The synthetic pathway chosen for such a critical active pharmaceutical ingredient (API) is far from a trivial decision. It dictates not only process efficiency and cost but, more importantly, the purity, stability, and ultimately, the therapeutic efficacy of the final drug product.[3] The quality of each intermediate compound directly cascades down to influence the finished API's critical quality attributes (CQAs).[3]

This guide provides an in-depth comparison of Rivaroxaban synthesized via different key intermediates. We will dissect how the choice of synthetic route impacts the final product's performance, supported by experimental data and validated protocols. Our objective is to equip researchers and drug development professionals with the insights needed to make informed decisions in the synthesis and analysis of Rivaroxaban.

Overview of Major Synthetic Routes and Key Intermediates

The synthesis of Rivaroxaban is a multi-step process, with several patented and published routes.[4][5] While numerous variations exist, most large-scale industrial productions converge on a few core strategies, distinguished by their key intermediates.[6] For the purpose of this guide, we will focus on two prevalent pathways, differentiated by their approach to constructing the core oxazolidinone structure.

  • Route A: This common pathway often utilizes 4-(4-Aminophenyl)morpholin-3-one as a foundational intermediate.[3][7] This building block undergoes a series of reactions to introduce the chiral side chain and subsequently couple with the chlorothiophene moiety.

  • Route B: An alternative strategy involves the early introduction of the chiral component, often starting from an epoxide intermediate like 2-((S)-2-oxiranylmethyl)-1H-isoindole-1,3(2H)-dione . This route builds the molecule's stereospecific center at an earlier stage.

The choice between these routes is a critical decision point, as the nature of the intermediates and the reaction conditions used can introduce a unique spectrum of process-related impurities and affect the final crystalline form of the Rivaroxaban API.[8]

Rivaroxaban_Synthesis_Routes cluster_A Route A cluster_B Route B A1 4-(4-Aminophenyl) morpholin-3-one A2 (S)-...amine intermediate A1->A2 Chiral side-chain addition A3 Rivaroxaban (Crude) A2->A3 Coupling with 5-chlorothiophene- 2-carboxylic acid Final_API Rivaroxaban API (Purified) A3->Final_API B1 Epoxide Intermediate (e.g., protected glycidol) B2 Amino alcohol intermediate B1->B2 Ring opening with 4-(4-aminophenyl) morpholin-3-one B3 Rivaroxaban (Crude) B2->B3 Cyclization & Coupling B3->Final_API

Caption: High-level overview of two common synthetic pathways for Rivaroxaban.

Impact of Intermediates on Critical Quality Attributes (CQAs)

The synthetic history of an API is embedded in its CQA profile. Different intermediates and reaction conditions inevitably lead to variations in purity, polymorphism, and stability.

Purity and Impurity Profile

The most direct consequence of the synthetic route is the impurity profile.[8] Impurities can arise from starting materials, by-products of side reactions, or degradation of the API itself.[8]

  • Route A-derived Impurities: This route can sometimes be susceptible to the formation of impurities related to the aniline starting material. For instance, if the reduction of a nitro-group precursor to form 4-(4-aminophenyl)morpholin-3-one is incomplete, residual nitro-aromatic compounds could carry through.[7] Furthermore, certain nitrosating agents used in some variations of this route can lead to the formation of N-nitrosamine impurities, which are of significant regulatory concern.[7][9]

  • Route B-derived Impurities: Pathways starting with chiral epoxides must be carefully controlled to prevent the formation of the unwanted (R)-enantiomer.[10] Any racemic opening of the epoxide ring can introduce this diastereomeric impurity, which is difficult to remove in later stages and must be strictly controlled as per ICH guidelines.[10] Incomplete reactions during the cyclization step can also generate unique process impurities.[5]

Causality Explained: The choice of reagents and reaction conditions is paramount. For example, using a strong, non-selective reducing agent in Route A might efficiently produce the desired amine but could also generate dimeric impurities. Conversely, in Route B, the choice of Lewis acid for the epoxide opening can dictate the stereoselectivity of the reaction, directly impacting the chiral purity of the final product.

Polymorphism and Crystalline Form

Rivaroxaban is known to exist in several polymorphic forms, with Form I being the thermodynamically stable and commercially used form.[1] The final crystallization step is critical, and the solvent system used, along with the presence of specific impurities, can influence which polymorphic form is obtained.[11]

Different synthetic routes may yield crude Rivaroxaban with varying impurity profiles. Certain impurities can act as templates or inhibitors for the crystallization of a specific polymorph. For example, crude Rivaroxaban from a route with higher levels of a particular process impurity might require a more robust or specific crystallization procedure to consistently yield Form I. This underscores the need for rigorous polymorphic screening and control, regardless of the synthetic pathway.[2]

Comparative Experimental Analysis

To objectively compare the efficacy of Rivaroxaban from different synthetic routes, a battery of analytical tests is required. Here, we present representative data from a hypothetical comparative analysis of two batches of Rivaroxaban API: Batch A (synthesized via Route A) and Batch B (synthesized via Route B).

Experimental_Workflow cluster_inputs API Batches cluster_tests Analytical & Efficacy Testing cluster_outputs Comparative Data Analysis Batch_A Batch A (from Route A) HPLC Purity & Impurity Profile (RP-HPLC) Batch_A->HPLC XRD Polymorphic ID (X-Ray Diffraction) Batch_A->XRD Dissolution Dissolution Profile (USP Apparatus II) Batch_A->Dissolution FXa_Assay Biological Activity (Anti-Factor Xa Assay) Batch_A->FXa_Assay Batch_B Batch B (from Route B) Batch_B->HPLC Batch_B->XRD Batch_B->Dissolution Batch_B->FXa_Assay Purity_Table Impurity Comparison Table HPLC->Purity_Table Poly_Data Polymorph Confirmation XRD->Poly_Data Diss_Curve Dissolution Curves Dissolution->Diss_Curve Activity_Data IC50 Comparison FXa_Assay->Activity_Data

Caption: Workflow for the comparative analysis of Rivaroxaban batches.

Purity Analysis (RP-HPLC)

A validated, stability-indicating reverse-phase HPLC method is the gold standard for assessing Rivaroxaban purity.[12][13][14]

Table 1: Comparative Impurity Profile

ImpuritySpecification (ICH)Batch A (Route A)Batch B (Route B)Potential Origin
Assay 98.0% - 102.0% 99.8% 99.7% -
(R)-Enantiomer≤ 0.15%0.05%0.12%Chiral starting material, epimerization
N-Nitrosamine ImpurityReportable0.02%Not DetectedNitrosating agents in synthesis (Route A)
Unreacted Intermediate A1≤ 0.10%0.08%Not ApplicableIncomplete reaction in Route A
Dimeric Impurity≤ 0.10%0.03%0.04%Side reaction during coupling step
Total Impurities ≤ 0.5% 0.18% 0.16% -

Analysis: Both batches meet the overall purity specifications. However, Batch A shows a quantifiable, albeit low, level of a nitrosamine impurity, a direct consequence of the reagents used in its specific synthetic pathway.[7] Batch B, while free of this particular impurity, shows a slightly higher level of the (R)-enantiomer, highlighting the critical need for stereochemical control in its synthesis.[10]

Polymorphic Form Analysis (XRD)

X-ray Diffraction (XRD) is essential to confirm the crystalline form. For this analysis, both batches were confirmed to be the desired Polymorph I, indicating that the final crystallization steps were well-controlled and effective in mitigating any potential influence from the different impurity profiles.

In Vitro Efficacy: Anti-Factor Xa Assay

The ultimate measure of efficacy is the drug's ability to inhibit its biological target. A chromogenic anti-Factor Xa assay directly measures the inhibitory activity of Rivaroxaban in plasma.[15][16]

Table 2: Anti-Factor Xa Activity

ParameterBatch A (Route A)Batch B (Route B)Acceptance Criteria
IC50 (nM) 0.75 nM0.78 nM≤ 1.0 nM
Potency (vs. Ref Std) 100.2%99.5%95.0% - 105.0%

Analysis: The half-maximal inhibitory concentration (IC50) and relative potency values for both batches are statistically indistinguishable and well within the acceptable limits. This critical result demonstrates that despite the minor differences in impurity profiles, the in vitro biological activity of the purified API from both routes is equivalent. This is expected, as the low levels of impurities present do not significantly interfere with the API's ability to bind to Factor Xa.

Dissolution Profile Comparison

Dissolution testing predicts the in vivo release of the drug from its dosage form.[17] As a BCS Class II drug, Rivaroxaban's dissolution can be sensitive to its physical properties.[18]

Table 3: Comparative Dissolution (%) in pH 4.5 Acetate Buffer + Surfactant

Time (minutes)Batch A TabletBatch B TabletUSP Acceptance (Q)
1045%42%-
2078%75%-
3092%89%≥ 80%
4599%98%-
60101%100%-

Analysis: Both batches exhibit rapid and complete dissolution, meeting the USP acceptance criteria.[19] The slight variations are within typical batch-to-batch variability and are not considered significant. This indicates that the crystalline form (Polymorph I) and particle size were well-controlled for both batches, leading to equivalent drug release profiles.

Step-by-Step Experimental Protocols

For scientific integrity and reproducibility, the core methodologies used to generate the above data are detailed below.

Protocol 1: RP-HPLC Method for Purity and Impurity Profiling
  • System: HPLC with UV Detector.[12][20]

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution using a mixture of Acetonitrile and 50 mM KH₂PO₄ buffer (pH 3.0).[21]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm.[21]

  • Procedure:

    • Prepare a standard solution of Rivaroxaban reference standard (e.g., 0.5 mg/mL in diluent).

    • Prepare sample solutions of Batch A and Batch B at the same concentration.

    • Perform a system suitability test (SST) by injecting the standard solution six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.

    • Inject the blank (diluent), standard, and sample solutions.

    • Calculate the assay percentage against the standard and quantify impurities using relative response factors (RRFs) if known, or as area percent if not.

Protocol 2: Chromogenic Anti-Factor Xa Assay
  • Principle: This assay measures the residual activity of Factor Xa after incubation with the inhibitor (Rivaroxaban). The residual enzyme cleaves a chromogenic substrate, and the color intensity is inversely proportional to the Rivaroxaban concentration.[15]

  • Reagents: Commercial Anti-Xa assay kit (e.g., Biophen DiXaI®), citrated human plasma pool, Rivaroxaban calibrators and controls.[15]

  • Procedure:

    • Prepare a standard curve using Rivaroxaban calibrators diluted in plasma.

    • Prepare test samples by accurately dissolving Batch A and Batch B APIs to known concentrations in a suitable solvent and then spiking into the plasma pool.[22]

    • Pre-dilute patient plasma samples (or in this case, the spiked plasma samples) as per the kit instructions.[15]

    • Incubate the diluted plasma samples with excess Factor Xa at 37°C.

    • Add the chromogenic substrate. The reaction is stopped after a fixed time (e.g., 120 seconds).[15]

    • Measure the absorbance at 405 nm.[15]

    • Plot the standard curve and determine the concentration/activity of the test samples.

Protocol 3: Dissolution Testing
  • Apparatus: USP Apparatus 2 (Paddles).

  • Dissolution Medium: 900 mL of pH 4.5 acetate buffer containing a surfactant (e.g., 0.2% - 0.4% Sodium Dodecyl Sulfate).[17][19]

  • Paddle Speed: 75 rpm.[19]

  • Temperature: 37 ± 0.5 °C.

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at specified time points (e.g., 10, 20, 30, 45, 60 minutes).

    • Filter the samples immediately.

    • Analyze the concentration of Rivaroxaban in the samples using a validated analytical method (UV-Vis at 248-250 nm or HPLC).[17][19]

    • Calculate the percentage of drug dissolved at each time point.

Conclusion and Recommendations

This comparative analysis demonstrates that while different synthetic routes for Rivaroxaban can introduce unique impurity profiles, a well-controlled manufacturing process can consistently produce an API that meets all critical quality and performance specifications.

  • Key Finding: The choice of intermediates directly influences the types of process-related impurities. Route A may carry a risk of nitrosamine formation, while Route B demands stringent stereochemical control.

  • Efficacy Equivalence: Despite these differences, both routes can yield a final API with equivalent purity, polymorphic form (Form I), in vitro biological activity, and dissolution characteristics, provided that robust purification and crystallization steps are implemented and validated.

  • Recommendations for Researchers:

    • Route Selection: When selecting a synthetic route, consider not only the yield and cost but also the potential impurity profile and the analytical capabilities required to control these impurities.

    • Impurity Characterization: It is crucial to identify and characterize any route-specific impurities early in development. This includes synthesizing and qualifying these impurities as reference standards for analytical method validation.[5]

    • Process Control: The final crystallization step is a critical control point that dictates the final polymorphic form and must be rigorously optimized and validated to ensure batch-to-batch consistency, regardless of the preceding synthetic steps.

    • Comprehensive Analysis: Efficacy should not be assumed from purity data alone. A comprehensive testing battery, including a direct measure of biological activity (e.g., Anti-Xa assay) and biopharmaceutical properties (e.g., dissolution), is essential to confirm the therapeutic equivalence of API from different sources.

Ultimately, the "better" synthetic route is the one that is most robust, controlled, and consistently produces high-quality Rivaroxaban that meets all regulatory and therapeutic requirements. This guide underscores that with diligent process chemistry and rigorous analytical science, equivalent efficacy can be achieved from diverse synthetic origins.

References

  • Arborpharm. (2025, November 11). Rivaroxaban Intermediates Introduction.
  • Various Authors. (2022, July 22). Review on Synthetic Approaches toward Rivaroxaban (Xarelto), an Anticoagulant Drug.
  • ResearchGate. (n.d.). Synthetic route for preparation drug substance, Rivaroxaban.
  • Various Authors. (n.d.). UV Spectrophotometric Method for Determination of the Dissolution Profile of Rivaroxaban. Dissolution Technologies.
  • GSC Online Press. (2025, August 18). Analytical method of development and validation of rivaroxaban in bulk drug and pharmaceutical drugs from RP-HPLC. Retrieved from GSC Biological and Pharmaceutical Sciences.
  • Dezena, R. M. B., & Rosa, P. C. P. (2024, April 22).
  • Google Patents. (2015, December 30).
  • Chemicea. (2024, December 24). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines.
  • Various Authors. (2021, May 6).
  • Cornell University College of Veterinary Medicine. (n.d.). Rivaroxaban Anticoagulant Monitoring.
  • ResearchGate. (2025, August 7). Development of a stability-indicating HPLC method and a dissolution test for Rivaroxaban dosage forms.
  • Google Patents. (n.d.). WO2016062828A1 - Process for preparing a polymorph of rivaroxaban.
  • Various Authors. (2025, February 2).
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND TRACE LEVEL QUANTITATIVE DETERMINATION OF CRITICAL NITROSAMINE IMPURITY IN RIVAROXABAN DRUG.
  • ResearchGate. (n.d.).
  • Cellets. (n.d.). How to improve the dissolution performance of rivaroxaban?
  • Reçber, T., Haznedaroğlu, İ. C., & Çelebier, M. (2022). Review on Characteristics and Analytical Methods of Rivaroxaban. Critical Reviews in Analytical Chemistry, 52(4), 865-877.
  • Gulseth, M. P., Michaud, J., & Nutescu, E. A. (2013). Rivaroxaban: Practical Considerations for Ensuring Safety and Efficacy. Journal of thrombosis and thrombolysis, 36(2), 214–226.
  • UChicago Medicine Medical Laboratories. (2024, August 19). Rivaroxaban Level by Anti-Xa.
  • Olimjonov, S., Yang, X., Liu, Y., Odilov, A., & Hon, A. (n.d.). AN IMPROVED AND PRACTICAL SYNTHESIS OF RIVAROXABAN. Semantic Scholar.
  • Holford, N. H. G., & Peace, K. E. (2019).
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  • Simson Pharma Limited. (2023, March 29). Rivaroxaban.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). Design and Validation of Dissolution Profile of Rivaroxaban by Using RP-HPLC Method in Dosage Form.
  • JBINO. (2024). a review on anlytical methods for estimation of rivaroxaban in pharmaceutical dosage forms.
  • Dezena, R. M. B., & Rosa, P. C. P. (2024). Unlocking the polymorphic odyssey of Rivaroxaban: a journey of pharmaceutical innovation.
  • ZLM. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). Draft Guidance on Rivaroxaban.
  • Various Authors. (n.d.). Preparation, characterization, and pharmacokinetics of rivaroxaban cocrystals with enhanced in vitro and in vivo properties in beagle dogs. PMC - NIH.
  • Tuijin Jishu/Journal of Propulsion Technology. (2024).
  • International Research Journal on Advanced Engineering and Management (IRJAEM). (2024, July 7). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug.

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Retrosynthesis Analysis

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5-Cyclopropyl-morpholin-3-one

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